AT 1001
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C15H21BrN2 |
|---|---|
分子量 |
309.24 g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C15H21BrN2/c1-18-12-5-4-6-13(18)10-11(9-12)17-15-8-3-2-7-14(15)16/h2-3,7-8,11-13,17H,4-6,9-10H2,1H3 |
InChI 键 |
UZJWAFOJOSGEKL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CCCC1CC(C2)NC3=CC=CC=C3Br |
产品来源 |
United States |
Foundational & Exploratory
AT-1001 mechanism of action in nicotine addiction
An In-depth Technical Guide on the Mechanism of Action of AT-1001 in Nicotine (B1678760) Addiction
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-1001 is a novel compound that has demonstrated significant potential as a therapeutic agent for nicotine addiction.[1][2][3] Extensive research has characterized its mechanism of action, revealing a primary interaction with the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of AT-1001, including its binding affinity, functional activity, and effects in preclinical models of nicotine dependence. Detailed experimental protocols for key assays are provided, along with visualizations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to AT-1001
AT-1001, chemically known as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a high-affinity and selective ligand for the α3β4 nAChR.[4][5] Genomic and pharmacological studies have implicated the α3β4 nAChR in the reinforcing effects of nicotine and other drugs of abuse, making it a promising target for smoking cessation therapies.[1][2] AT-1001 represents a first-in-class compound with nanomolar affinity for the α3β4 nAChR and significant selectivity over other major nAChR subtypes, such as α4β2 and α7.[1][2][3] Its unique pharmacological profile suggests a mechanism of action distinct from currently available smoking cessation medications like varenicline.[6]
Quantitative Pharmacological Data
The pharmacological properties of AT-1001 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional activity at different nAChR subtypes.
Table 1: Receptor Binding Affinity of AT-1001
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| α3β4 nAChR | [3H]epibatidine | HEK cell membranes | 2.4 | [1] |
| α4β2 nAChR | [3H]epibatidine | HEK cell membranes | 476 | [1] |
| α7 nAChR | [125I]-α-Bungarotoxin | Rat brain membranes | 221 | [1] |
| human α3β4 nAChR | [3H]epibatidine | HEK cell membranes | - | [7] |
| rat α3β4 nAChR | [3H]epibatidine | HEK cell membranes | - | [7] |
| human α4β2 nAChR | [3H]epibatidine | HEK cell membranes | - | [7] |
| rat α4β2 nAChR | [3H]epibatidine | HEK cell membranes | - | [7] |
Note: A 20-fold higher affinity for human than rat α3β4 nAChRs has been reported.[7]
Table 2: Functional Activity of AT-1001 at Human nAChRs
| Receptor Subtype | Agonist | Parameter | Value | Reference |
| human α3β4 nAChR | Acetylcholine (ACh) | Efficacy (% of max ACh response) | 35% | [8] |
| human α3β4 nAChR | Acetylcholine (ACh) | EC50 | 0.37 µM | [8] |
| human α4β2 nAChR | Acetylcholine (ACh) | Efficacy (% of max ACh response) | 6% | [8] |
| human α4β2 nAChR | Acetylcholine (ACh) | EC50 | 1.5 µM | [8] |
| human α3β4 nAChR | - | Partial Agonist Efficacy | 65-70% | [5][7] |
| rat α3β4 nAChR | - | Partial Agonist Efficacy | 65-70% | [5][7] |
| α4β2 nAChR | - | Partial Agonist Efficacy | 18% | [5][7] |
Table 3: In Vivo Efficacy of AT-1001 in a Rat Model of Nicotine Self-Administration
| Treatment Group | Dose (mg/kg) | % Reduction in Nicotine Responding vs. Vehicle | Effect on Food Responding | Reference |
| AT-1001 | 0.75 | Significant Reduction | No significant effect | [1] |
| AT-1001 | 1.5 | Significant Reduction | No significant effect | [1] |
| AT-1001 | 3.0 | Significant Reduction | No significant effect | [1] |
Mechanism of Action
AT-1001 exhibits a complex mechanism of action at the α3β4 nAChR, acting as a partial agonist that leads to functional antagonism.[8][9] At lower concentrations, it can potentiate the response to acetylcholine, while at higher concentrations, it causes receptor desensitization and acts as an open-channel blocker.[9] This dual activity results in an overall reduction of α3β4 nAChR function in the presence of nicotine.
The high selectivity of AT-1001 for the α3β4 subtype over the α4β2 subtype is a key feature of its mechanism.[1][2][3] The α4β2 nAChR is considered the primary mediator of nicotine's reinforcing effects through dopamine (B1211576) release in the nucleus accumbens.[10][11] Interestingly, AT-1001 is a poor inhibitor of nicotine-induced dopamine release in the nucleus accumbens, suggesting that its ability to block nicotine self-administration is not directly due to a decrease in dopamine in this region.[1][2][4] This points towards an indirect pathway mediated by the antagonism of α3β4 nAChRs in other brain circuits involved in addiction.[1][2][3]
Detailed Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of AT-1001 for various nAChR subtypes.
Methodology:
-
Membrane Preparation:
-
HEK cells transfected with the desired nAChR subtype (e.g., α3β4, α4β2) or rat brain tissues are homogenized in a buffered solution.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]epibatidine for α3β4 and α4β2, [125I]-α-Bungarotoxin for α7) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (AT-1001) are added to the incubation mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
-
Separation and Quantification:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of AT-1001 that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Functional Assays (Two-Electrode Voltage Clamp)
Objective: To characterize the functional activity (e.g., agonism, antagonism, efficacy, potency) of AT-1001 at specific nAChR subtypes.
Methodology:
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
The oocytes are injected with cRNAs encoding the subunits of the desired human nAChR subtype (e.g., α3 and β4).
-
The injected oocytes are incubated for several days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application and Data Acquisition:
-
Agonists (e.g., acetylcholine) and/or AT-1001 are applied to the oocyte via the perfusion system.
-
The resulting inward currents, caused by the influx of cations through the activated nAChR channels, are recorded.
-
For concentration-response curves, increasing concentrations of the drug are applied.
-
-
Data Analysis:
-
The peak current amplitude at each drug concentration is measured.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).
-
To assess antagonism, the effect of AT-1001 on the response to a fixed concentration of an agonist is measured.
-
Nicotine Self-Administration in Rats
Objective: To evaluate the in vivo efficacy of AT-1001 in reducing the reinforcing effects of nicotine.
Methodology:
-
Animal Surgery and Catheter Implantation:
-
Male Wistar rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein.
-
The catheter is passed subcutaneously to the back of the animal for external access.
-
-
Operant Conditioning:
-
Rats are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of nicotine, while pressing the "inactive" lever has no consequence.
-
Rats are trained to self-administer nicotine on a fixed-ratio schedule of reinforcement until stable responding is achieved.
-
-
Drug Administration and Behavioral Testing:
-
Once stable nicotine self-administration is established, rats are pre-treated with various doses of AT-1001 or vehicle prior to the self-administration session.
-
The number of lever presses on both the active and inactive levers is recorded during the session.
-
To control for non-specific effects on motor activity or motivation, the effect of AT-1001 on responding for a non-drug reinforcer (e.g., food pellets) is also assessed in separate sessions.
-
-
Data Analysis:
-
The number of active lever presses is compared between the AT-1001 and vehicle treatment groups.
-
Statistical analysis (e.g., ANOVA) is used to determine if there is a significant dose-dependent effect of AT-1001 on nicotine self-administration.
-
Conclusions and Future Directions
AT-1001 is a potent and selective α3β4 nAChR ligand with a unique pharmacological profile that effectively reduces nicotine self-administration in preclinical models.[1][2] Its mechanism, which involves partial agonism and functional antagonism at the α3β4 nAChR, is distinct from existing smoking cessation therapies.[6][8][9] The finding that AT-1001 does not directly block nicotine-induced dopamine release in the nucleus accumbens suggests that it modulates the reinforcing effects of nicotine through an indirect pathway, a novel approach for addiction treatment.[1][2][4]
Future research should focus on further elucidating the precise neural circuits and downstream signaling pathways modulated by AT-1001. Investigating its effects on other aspects of nicotine addiction, such as withdrawal, craving, and relapse, will be crucial. Additionally, clinical trials are necessary to determine the safety, tolerability, and efficacy of AT-1001 in human smokers. The unique mechanism of action of AT-1001 and its congeners holds significant promise for the development of a new generation of smoking cessation medications.[1][2][3]
References
- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Past, Present, and Future of Nicotine Addiction Therapy - PMC [pmc.ncbi.nlm.nih.gov]
AT-1001: A Technical Guide to its Role in the Regulation of Intestinal Tight Junctions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-1001, also known as Larazotide Acetate, is an octapeptide that acts as a regulator of intestinal tight junctions.[1] It is a synthetic peptide that functions as a zonulin antagonist.[2][3] Zonulin is a protein that reversibly modulates the permeability of the intestinal barrier.[2] In certain pathological conditions, such as celiac disease, the release of zonulin is triggered, leading to the disassembly of tight junctions and a subsequent increase in intestinal permeability.[3] This "leaky gut" allows for the translocation of luminal antigens into the bloodstream, which can initiate or perpetuate inflammatory and autoimmune responses.[3] AT-1001 is being investigated as a therapeutic agent to counteract this process by preventing the opening of intestinal tight junctions.[4]
Mechanism of Action
AT-1001's primary mechanism of action is the competitive inhibition of zonulin binding to its receptor complex on the surface of intestinal epithelial cells.[1] This action prevents the downstream signaling cascade that leads to the disassembly of tight junctions and increased paracellular permeability.[5][6]
The binding of zonulin to the Protease-Activated Receptor 2 (PAR2) and subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR) is a key initial step in this pathway.[5][7] This receptor activation triggers a cascade involving Protein Kinase C (PKC), which leads to the phosphorylation of tight junction proteins and the reorganization of the actin cytoskeleton.[6][8] The contraction of the perijunctional actomyosin (B1167339) ring exerts mechanical stress on tight junction proteins like Zonula Occludens-1 (ZO-1), occludin, and claudins, causing their displacement from the junctional complex and increasing intestinal permeability.[8][9]
AT-1001, by blocking the initial zonulin binding, prevents these downstream events, thereby stabilizing the tight junctions and maintaining the integrity of the intestinal barrier.[9]
Signaling Pathway of Zonulin and Inhibition by AT-1001
The following diagram illustrates the signaling cascade initiated by zonulin and the point of intervention by AT-1001.
Caption: Signaling pathway of zonulin-mediated tight junction disassembly and its inhibition by AT-1001.
Quantitative Data on the Effects of AT-1001
The efficacy of AT-1001 in regulating intestinal permeability has been assessed in both preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Studies on Caco-2 Cell Monolayers
| Parameter Measured | Condition | Treatment | Result | Reference |
| Transepithelial Electrical Resistance (TEER) | Anoxia/Reoxygenation Injury | 10 µM AT-1001 | Significantly increased TEER compared to untreated injured cells. | [10] |
| Lucifer Yellow (LY) Permeability | PT-gliadin activated PBMC supernatant | AT-1001 | Inhibited the increase in LY permeability. | [11] |
| Lucifer Yellow (LY) Permeability | Proinflammatory cytokines (TNF-α, IFN-γ, IL-1β) | AT-1001 | Inhibited the increase in LY permeability. | [11] |
| Translocation of Gliadin Peptides | Caco-2 cell monolayer | AT-1001 | Inhibited the transport of 9-mer and 13-mer gliadin peptides. | [11] |
Table 2: Clinical Studies in Celiac Disease Patients
| Parameter Measured | Study Design | Treatment Group | Control Group (Placebo) | Outcome | Reference |
| Lactulose-to-Mannitol (LAMA) Ratio Change | Randomized, double-blind, gluten challenge | 1.34 (95% CI = 0.96 to 1.71) | 1.91 (95% CI = 1.50 to 2.32) | No statistically significant difference in this meta-analysis. | [2] |
| LAMA Ratio Change | Randomized, double-blind, single-dose, gluten challenge | No increase | 70% increase | Protective effect of AT-1001 observed. | [2] |
| Gastrointestinal Symptom Rating Scale (GSRS) Change | Randomized, double-blind, gluten challenge | 0.04 (95% CI = -0.32 to 0.40) | 0.46 (95% CI = 0.09 to 0.83) | Lower doses of AT-1001 appeared to control symptom severity. | [2] |
| Celiac Disease Patient Reported Outcome (CD-PRO) | Randomized, double-blind, placebo-controlled | 26% decrease in symptomatic days (0.5 mg dose) | N/A | Significant reduction in symptoms at the 0.5 mg dose. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of key experimental protocols used to assess the function of AT-1001.
In Vitro Caco-2 Permeability Assay
This assay is a widely used model to evaluate the permeability of the intestinal barrier.
Caption: General workflow for an in vitro Caco-2 permeability assay to evaluate AT-1001.
Detailed Steps:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to form a differentiated, confluent monolayer with well-established tight junctions.[13] The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[13]
-
Induction of Permeability: To mimic disease conditions, the cell monolayer can be exposed to inflammatory stimuli such as pepsin-trypsin digested gliadin or a cocktail of cytokines (e.g., TNF-α, IFN-γ) added to the basolateral compartment.[11]
-
Treatment: AT-1001 is added to the apical compartment of the Transwell inserts at the desired concentration.
-
Permeability Measurement: A fluorescent marker, such as Lucifer Yellow, is added to the apical chamber.[14] After a specific incubation period (e.g., 2-4 hours), samples are collected from the basolateral chamber, and the amount of Lucifer Yellow that has passed through the cell monolayer is quantified using a fluorometer.[14] A decrease in the flux of Lucifer Yellow in the presence of AT-1001 indicates a protective effect on the tight junctions.[11]
Transepithelial Electrical Resistance (TEER) Measurement
TEER is a real-time, non-invasive method to assess the integrity of the tight junction barrier in cell culture models.
Procedure:
-
An epithelial volt-ohm meter with "chopstick" electrodes is used.
-
The electrodes are sterilized and equilibrated in culture medium.
-
The longer electrode is placed in the basolateral compartment and the shorter electrode in the apical compartment of the Transwell insert.
-
The electrical resistance is measured and recorded in ohms (Ω).
-
To calculate the TEER (Ω·cm²), the resistance of a blank Transwell insert (without cells) is subtracted from the measured resistance, and the result is multiplied by the surface area of the membrane.
-
A higher TEER value corresponds to a more intact and less permeable cell monolayer.
Immunofluorescence Staining for Tight Junction Proteins
This technique allows for the visualization of the localization and distribution of tight junction proteins, such as ZO-1, within the cell monolayer.
General Protocol:
-
Cell Culture and Treatment: Caco-2 cells are grown on coverslips or Transwell membranes and treated with the experimental conditions (e.g., gliadin with or without AT-1001).
-
Fixation and Permeabilization: The cells are fixed with a solution like paraformaldehyde to preserve their structure.[15] They are then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access the intracellular proteins.[15]
-
Blocking and Antibody Incubation: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).[15] The cells are then incubated with a primary antibody specific for the tight junction protein of interest (e.g., anti-ZO-1).[16]
-
Secondary Antibody and Visualization: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.[15]
-
Imaging: The coverslips are mounted on microscope slides, and the localization of the fluorescently labeled tight junction proteins is visualized using a fluorescence microscope.[16] A continuous, well-defined band of fluorescence at the cell borders indicates intact tight junctions, while a fragmented or diffuse signal suggests disruption.
Conclusion
AT-1001 represents a promising therapeutic approach for conditions characterized by increased intestinal permeability. Its mechanism of action, centered on the inhibition of the zonulin pathway, directly addresses a key pathological driver in diseases like celiac disease. The available data from in vitro and clinical studies, while showing some variability, supports the potential of AT-1001 to restore intestinal barrier function and alleviate associated symptoms. Further research and clinical trials will continue to elucidate the full therapeutic potential of this novel tight junction regulator.
References
- 1. A Randomized, Double-Blind Study of Larazotide Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. benchchem.com [benchchem.com]
- 4. beyondceliac.org [beyondceliac.org]
- 5. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of human zonulin, a physiological modulator of tight junctions, as prehaptoglobin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [archive.hshsl.umaryland.edu]
- 12. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Verification of Monolayer Integrity by Lucifer Yellow Flux [ebrary.net]
- 15. ptglab.com [ptglab.com]
- 16. researchgate.net [researchgate.net]
The Pharmacology of AT-1001 and its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-1001 is a novel pharmacological agent that has garnered significant attention for its high affinity and selectivity as a ligand for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2][3] Initially characterized as a potent antagonist, further studies have revealed a more complex pharmacological profile, including partial agonist activity.[4][5][6] This dual action contributes to its unique in vivo effects, particularly its ability to block nicotine (B1678760) self-administration in animal models, suggesting its potential as a therapeutic for smoking cessation.[1][2][4] This technical guide provides a comprehensive overview of the pharmacology of AT-1001 and its congeners, detailing its mechanism of action, quantitative binding and functional data, and the experimental protocols used for its characterization.
Mechanism of Action
AT-1001 exerts its effects primarily through its interaction with α3β4 nAChRs. These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. The binding of AT-1001 to the α3β4 nAChR can be characterized by two main actions:
-
Partial Agonism: AT-1001 can weakly activate the α3β4 nAChR, leading to a conformational change that opens the ion channel and allows for cation influx.[4][5][6] However, the maximal response elicited by AT-1001 is significantly lower than that of the endogenous agonist, acetylcholine, or other potent agonists like epibatidine.[7][8]
-
Functional Antagonism: In the presence of a full agonist like nicotine or epibatidine, AT-1001 acts as a functional antagonist. By occupying the binding site, it prevents the full agonist from binding and eliciting a robust response.[1][8] This is further compounded by the desensitization of the receptor induced by sustained exposure to AT-1001.[5][8]
This combination of partial agonism and functional antagonism is believed to underlie its therapeutic potential. The weak, persistent activation may help to alleviate withdrawal symptoms, while the blockade of full agonist effects would reduce the rewarding properties of nicotine.
The signaling pathway initiated by the activation of α3β4 nAChRs involves the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and subsequent activation of voltage-gated calcium channels. This increase in intracellular calcium can trigger a cascade of downstream events, including the release of neurotransmitters.
Figure 1: Signaling pathway of AT-1001 at the α3β4 nAChR.
Quantitative Data
The pharmacological profile of AT-1001 and its congeners has been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of AT-1001 and Comparators at nAChR Subtypes
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| AT-1001 | α3β4 | 2.4 | [1] |
| α4β2 | 476 | [1] | |
| α7 | 221 | [1] | |
| Epibatidine | α3β4 | 0.03 | [1] |
| Nicotine | α3β4 | 120 | [1] |
| Cytisine | α3β4 | 33 | [1] |
Table 2: Functional Activity of AT-1001 at nAChR Subtypes
| Compound | Receptor Subtype | Assay | Parameter | Value | Reference |
| AT-1001 | α3β4 | Ca2+ Flux | IC₅₀ (nM) | 35.2 ± 8.1 | [1] |
| α3β4 (human) | Two-electrode voltage clamp | EC₅₀ (µM) | 0.37 | [7][8] | |
| Maximal Response (% of ACh) | 35% | [7][8] | |||
| α4β2 (human) | Two-electrode voltage clamp | EC₅₀ (µM) | 1.5 | [7][8] | |
| Maximal Response (% of ACh) | 6% | [7][8] | |||
| Mecamylamine | α3β4 | Ca2+ Flux | IC₅₀ (nM) | 83.5 ± 15.4 | [1] |
| 18-MC | α3β4 | Ca2+ Flux | IC₅₀ (nM) | 1020 ± 200 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of AT-1001.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.
Figure 2: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from HEK cells stably transfected with the desired nAChR subtype (e.g., α3β4) are prepared through homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine) and a range of concentrations of the unlabeled test compound (AT-1001). Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using a non-linear regression model to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]
Calcium Flux Assays
This functional assay measures the ability of a compound to act as an agonist or antagonist by monitoring changes in intracellular calcium concentration.
Detailed Methodology:
-
Cell Culture and Dye Loading: HEK cells stably expressing the nAChR subtype of interest are plated and grown. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A baseline fluorescence reading is taken. The test compound (AT-1001) is then added at various concentrations to assess for agonist activity. For antagonist activity, the cells are pre-incubated with the test compound before the addition of a known agonist (e.g., epibatidine).
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The change in fluorescence is used to determine the concentration-response curves for agonists (EC₅₀) or the inhibitory concentration-response curves for antagonists (IC₅₀).[1]
Whole-Cell Voltage Clamp Electrophysiology
This technique provides a direct measure of the ion channel function by recording the currents flowing across the cell membrane in response to agonist application.
Figure 3: Workflow for whole-cell voltage clamp experiments.
Detailed Methodology:
-
Cell Preparation: Xenopus oocytes or HEK cells expressing the human nAChR subtypes are used for recordings.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used to clamp the membrane potential of a single cell at a holding potential (e.g., -70 mV).
-
Drug Application: Test compounds are applied to the cell via a perfusion system. To determine agonist properties, increasing concentrations of AT-1001 are applied. To determine antagonist properties, a fixed concentration of an agonist (e.g., acetylcholine) is co-applied with varying concentrations of AT-1001.
-
Data Acquisition and Analysis: The resulting inward currents are recorded and measured. Concentration-response curves are generated to determine the EC₅₀ for agonists and the IC₅₀ for antagonists.[8]
In Vivo Pharmacology
In vivo studies in rats have demonstrated that AT-1001 potently and dose-dependently blocks nicotine self-administration without affecting responding for food, indicating a specific effect on nicotine reinforcement.[1][2] Interestingly, AT-1001 does not appear to exert its effects by directly blocking nicotine-induced dopamine (B1211576) release in the nucleus accumbens, suggesting the involvement of an indirect pathway.[2] Furthermore, unlike some smoking cessation aids, AT-1001 itself does not show reinforcing properties.[4]
Congeners of AT-1001
The congener AT-1012 has also been investigated and shows a similar pharmacological profile to AT-1001, with partial agonist activity at α3β4 nAChRs.[6] Structure-activity relationship studies of AT-1001 and its analogs continue to be an active area of research to optimize the pharmacological properties for potential clinical development.
Conclusion
AT-1001 is a high-affinity, selective α3β4 nAChR ligand with a complex pharmacological profile of partial agonism and functional antagonism. This dual activity likely contributes to its ability to reduce nicotine self-administration in preclinical models. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in the field of nicotinic receptor pharmacology and drug development. Further investigation into the signaling pathways and in vivo effects of AT-1001 and its congeners will be crucial in elucidating their full therapeutic potential.
References
- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. AT-1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
Larazotide Acetate and the Gut-Brain Axis in Celiac Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celiac disease (CD) is a systemic autoimmune disorder triggered by dietary gluten in genetically susceptible individuals. While predominantly characterized by gastrointestinal symptoms and small intestinal inflammation, a significant proportion of patients experience extra-intestinal manifestations, including neurological and psychological symptoms such as headache, fatigue, anxiety, and depression.[1][2] This highlights the critical involvement of the gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system.[3] A key pathological feature of celiac disease is increased intestinal permeability, often referred to as "leaky gut," which allows gluten-derived peptides and other luminal contents to cross the epithelial barrier, triggering an inflammatory cascade.[1][2][4] This breach of intestinal barrier integrity is a crucial event in the pathogenesis of both intestinal and extra-intestinal symptoms.
Larazotide (B1674505) acetate (B1210297) (also known as AT-1001) is a first-in-class oral peptide designed to restore intestinal barrier function by regulating tight junctions (TJs), the protein complexes that control paracellular permeability.[1][5] By preventing the opening of these junctions, larazotide acetate aims to reduce the translocation of inflammatory triggers, thereby mitigating the downstream inflammatory responses that affect the gut and, consequently, the brain. This document provides a detailed technical overview of the mechanism of action of larazotide acetate, its effects on the gut-brain axis in celiac disease, and the experimental evidence supporting its therapeutic potential.
The Gut-Brain Axis in Celiac Disease
The gut-brain axis is a complex network involving the central nervous system (CNS), the enteric nervous system (ENS), and the autonomic nervous system (ANS), as well as neuroendocrine and neuroimmune pathways.[3] In celiac disease, this axis is significantly perturbed. The inflammatory environment in the gut, triggered by gluten, can lead to the release of pro-inflammatory cytokines and other mediators that can cross the blood-brain barrier (BBB) or signal to the brain via neural pathways, leading to neuroinflammation and a range of neurological and psychiatric symptoms.[3][6][7] Increased intestinal permeability is a foundational element in this process, allowing for the systemic dissemination of gut-derived inflammatory molecules.[1][8]
Larazotide Acetate: Mechanism of Action
Larazotide acetate is a synthetic eight-amino-acid peptide that acts as a tight junction regulator.[1][2] Its primary mechanism involves the inhibition of the zonulin pathway, a key regulator of intestinal permeability.[5][9][10]
The Zonulin Pathway
Zonulin, also known as pre-haptoglobin 2, is a protein that reversibly modulates the permeability of intestinal tight junctions.[8][9] In celiac disease, gliadin, a component of gluten, induces the release of zonulin from intestinal epithelial cells.[7][8][11] Zonulin then binds to specific receptors on the apical surface of these cells, including the C-X-C chemokine receptor type 3 (CXCR3) and the epidermal growth factor receptor (EGFR), through activation of the proteinase-activated receptor 2 (PAR2).[9][12][13] This binding initiates a signaling cascade that leads to the phosphorylation and disassembly of key tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, and the rearrangement of the actin cytoskeleton.[2][14][15][16] The result is an increase in paracellular permeability, allowing gliadin peptides to enter the lamina propria and trigger the characteristic immune response of celiac disease.[2][12]
Larazotide Acetate as a Zonulin Antagonist
Larazotide acetate is thought to act as a zonulin antagonist.[5][17] It competitively blocks the binding of zonulin to its receptor, thereby preventing the downstream signaling events that lead to tight junction disassembly.[2][5] By maintaining the integrity of the tight junctions, larazotide acetate reduces intestinal permeability, limits the passage of gliadin and other inflammatory stimuli into the systemic circulation, and consequently dampens the inflammatory loop that contributes to both gastrointestinal and extra-intestinal symptoms.[1][6][17]
Caption: Larazotide acetate blocks zonulin receptors, preventing gliadin-induced tight junction disassembly.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of larazotide acetate has been evaluated in numerous in vitro, in vivo, and clinical studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Studies on Intestinal Permeability
| Model System | Treatment | Outcome Measure | Result | Reference |
| Caco-2 cells | Gliadin peptides | Lucifer Yellow (LY) transport | >50% inhibition of gliadin peptide transport with larazotide acetate | [2] |
| Caco-2 cells | Inflammatory cytokines (TNF-α, IFN-γ, IL-1β) | LY permeability | Significant reduction in cytokine-induced permeability with larazotide acetate | [6] |
| Caco-2 cells | AT-1002 (ZOT-derived peptide) | Transepithelial Electrical Resistance (TEER) | Inhibition of AT-1002-induced TEER reduction | [15][16] |
| Caco-2 cells | AT-1002 | Translocation of 13-mer gliadin peptide | Inhibition of peptide translocation | [15] |
Table 2: Clinical Trial Data on Gastrointestinal Symptoms
| Study (Phase) | Treatment Group | Primary Endpoint | Result vs. Placebo | p-value | Reference |
| Leffler et al., 2015 (IIb) | 0.5 mg Larazotide Acetate | Change in CeD-GSRS score | Significant improvement | 0.022 | [1][18] |
| Leffler et al., 2015 (IIb) | 1.0 mg Larazotide Acetate | Change in CeD-GSRS score | No significant difference | - | [1][18] |
| Leffler et al., 2015 (IIb) | 2.0 mg Larazotide Acetate | Change in CeD-GSRS score | No significant difference | - | [1][18] |
| Kelly et al., 2013 (II) | 1.0 mg Larazotide Acetate (gluten challenge) | Change in total GSRS score | Limited gluten-induced symptoms | 0.002 | [19][20] |
Table 3: Clinical Trial Data on Extra-Intestinal Symptoms and Other Markers
| Study (Phase) | Treatment Group | Endpoint | Result vs. Placebo | p-value | Reference |
| Leffler et al., 2015 (IIb) | 0.5 mg Larazotide Acetate | Decrease in Non-GI symptoms (headache, tiredness) | Significant reduction | 0.010 | [1][18][21] |
| Leffler et al., 2015 (IIb) | 0.5 mg Larazotide Acetate | Decrease in CeD PRO Symptomatic Days | 26% decrease | 0.017 | [1][18][22] |
| Leffler et al., 2015 (IIb) | 0.5 mg Larazotide Acetate | Increase in Improved Symptom Days | 31% increase | 0.034 | [1][18][22] |
| Kelly et al., 2013 (II) | 4.0 mg Larazotide Acetate (gluten challenge) | Mean ratio of anti-tTG IgA over baseline | 3.88 (vs. 19.0 for placebo) | 0.005 | [19][20] |
| Kelly et al., 2013 (II) | Various doses (gluten challenge) | Lactulose-to-mannitol (LAMA) ratio | No significant difference | - | [19][20] |
Experimental Protocols
In Vitro Intestinal Permeability Assay (Caco-2 Cells)
This assay is widely used to assess the integrity of the intestinal epithelial barrier.
-
Cell Culture: Caco-2 human colorectal adenocarcinoma cells are seeded on semi-permeable Transwell inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer with well-established tight junctions.
-
Barrier Integrity Measurement: Transepithelial Electrical Resistance (TEER) is measured using a voltmeter to confirm monolayer confluence and barrier function. High TEER values indicate a tight barrier.
-
Treatment: The Caco-2 monolayers are pre-treated with various concentrations of larazotide acetate on the apical side. Subsequently, a challenge agent (e.g., gliadin peptides, cytokines, or AT-1002) is added to either the apical or basolateral compartment, depending on the experimental design.[6][15]
-
Permeability Assessment: A fluorescent marker of paracellular permeability, such as Lucifer Yellow (LY) or FITC-dextran, is added to the apical chamber.[2][6] After a defined incubation period, samples are taken from the basolateral chamber, and the amount of marker that has crossed the monolayer is quantified using a fluorescence plate reader.
-
Data Analysis: An increase in the flux of the fluorescent marker from the apical to the basolateral side indicates increased paracellular permeability. The inhibitory effect of larazotide acetate is calculated by comparing the flux in treated versus untreated challenged monolayers.
Caption: A stepwise workflow for assessing intestinal permeability using Caco-2 cell monolayers.
Animal Model of Celiac Disease (HLA-DQ8 Transgenic Mice)
Animal models are crucial for studying the in vivo effects of therapeutic agents.
-
Animal Model: Double transgenic mice expressing human celiac-associated HLA class II molecules (e.g., HLA-DQ8) and the human CD4 co-receptor (HCD4+/HLA/DQ8+) are used.[6][15] These mice, when sensitized and challenged with gliadin, develop key features of celiac disease, including immune cell infiltration in the intestine.[23]
-
Sensitization and Challenge: Mice are typically sensitized to gliadin. Following sensitization, they are orally challenged with gliadin to induce intestinal inflammation and permeability.
-
Drug Administration: Larazotide acetate is administered orally to the mice prior to the gliadin challenge.[6]
-
Outcome Measures:
-
Intestinal Permeability: In vivo permeability can be assessed by oral gavage of a marker like FITC-dextran, followed by measurement of its concentration in the serum.
-
Histology: Intestinal tissue is collected, fixed, and stained (e.g., with H&E). Histological analysis is performed to assess for villous atrophy and inflammatory cell infiltration (e.g., macrophage accumulation) in the lamina propria.[6][15]
-
Immunohistochemistry: Staining for tight junction proteins (e.g., ZO-1) can be performed to visualize their structure and localization.[15]
-
Impact on the Gut-Brain Axis
The therapeutic effect of larazotide acetate on extra-intestinal symptoms, particularly headache and tiredness, provides clinical evidence for its impact on the gut-brain axis.[1][18][21][24] By "tightening" the gut barrier, larazotide acetate is hypothesized to reduce the systemic inflammatory load originating from the gut. This "permeability-inflammatory loop" is a key concept where increased gut permeability allows gluten to trigger an inflammatory response, which in turn can further increase permeability.[1][6] Larazotide acetate disrupts this cycle.[6] The reduction in circulating pro-inflammatory cytokines and other gut-derived metabolites may lead to decreased neuroinflammation and an alleviation of CNS-related symptoms.
Caption: Larazotide acetate reduces gut permeability, disrupting the inflammatory cycle affecting the brain.
Conclusion and Future Directions
Larazotide acetate represents a targeted therapeutic approach for celiac disease, focusing on the restoration of intestinal barrier function. By inhibiting the zonulin pathway, it effectively reduces gut permeability, which is a critical upstream event in the pathogenesis of the disease. The available data strongly suggest that by mitigating the "leaky gut," larazotide acetate not only improves gastrointestinal symptoms but also has a beneficial impact on the gut-brain axis, leading to a reduction in common and burdensome extra-intestinal symptoms like headache and fatigue.[1][18] The inverse dose-response relationship observed in some clinical trials, where lower doses were more effective, warrants further investigation but may be related to peptide aggregation at higher concentrations.[1][21][25] As the first potential treatment for celiac disease to reach Phase 3 clinical trials, larazotide acetate holds promise as an adjunct therapy to a gluten-free diet, addressing the unmet need of patients who experience persistent symptoms.[26] Future research should continue to explore the precise molecular interactions of larazotide acetate and further elucidate its effects on the complex interplay between gut permeability, systemic inflammation, and neurological function in celiac disease.
References
- 1. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The brain-gut axis and Coeliac disease - Coeliac Clinic Mindovergut.com [coeliac.mindovergut.com]
- 4. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate | Semantic Scholar [semanticscholar.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. DSpace [archive.hshsl.umaryland.edu]
- 7. Zonulin as Gatekeeper in Gut–Brain Axis: Dysregulation in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. All disease begins in the (leaky) gut: role of zonulin-mediated gut permeability in the pathogenesis of some chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zonulin as a Potential Therapeutic Target in Microbiota-Gut-Brain Axis Disorders: Encouraging Results and Emerging Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. Larazotide acetate in patients with coeliac disease undergoing a gluten challenge: a randomised placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gutsandgrowth.com [gutsandgrowth.com]
- 22. beyondceliac.org [beyondceliac.org]
- 23. New mouse model of celiac disease could lead to new treatments | University of Chicago News [news.uchicago.edu]
- 24. connect.mayoclinic.org [connect.mayoclinic.org]
- 25. mdpi.com [mdpi.com]
- 26. beyondceliac.org [beyondceliac.org]
Unraveling the Molecular Targets of Larazotide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide (B1674505) acetate (B1210297) is a first-in-class, synthetic octapeptide developed as a tight junction regulator. It has been investigated primarily for its potential therapeutic role in celiac disease, a condition characterized by increased intestinal permeability. This technical guide provides an in-depth exploration of the molecular mechanisms of larazotide acetate, focusing on its primary and potential secondary targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using Graphviz diagrams.
Larazotide acetate acts locally in the gut to counteract the effects of zonulin, a protein that reversibly regulates intestinal permeability.[1][2] By inhibiting zonulin, larazotide acetate helps to restore the integrity of the intestinal barrier, preventing the passage of inflammatory triggers such as gliadin peptides.[3][4]
Primary Molecular Target: The Zonulin Pathway
The principal mechanism of action of larazotide acetate is the competitive antagonism of the zonulin signaling pathway.[1] Zonulin, identified as prehaptoglobin-2, is a physiological modulator of intestinal tight junctions.[5] In genetically susceptible individuals, exposure to triggers like gliadin (a component of gluten) can lead to the release of zonulin into the intestinal lumen.[5]
Zonulin Signaling Cascade
The binding of zonulin to its receptors on the apical surface of intestinal epithelial cells initiates a signaling cascade that culminates in the disassembly of tight junctions and increased paracellular permeability.[2][5][6] This pathway involves the following key steps:
-
Receptor Binding: Zonulin binds to the Protease-Activated Receptor 2 (PAR2) and the Epidermal Growth Factor Receptor (EGFR).[7]
-
Signal Transduction: This binding event triggers a downstream cascade involving the activation of Phospholipase C (PLC) and Protein Kinase C (PKC).[2][5][6]
-
Cytoskeletal Rearrangement: Activated PKC promotes the phosphorylation of myosin light chain and the reorganization of the actin cytoskeleton.[5][6]
-
Tight Junction Disassembly: The contraction of the perijunctional actomyosin (B1167339) ring leads to the displacement and internalization of key tight junction proteins, such as Zonula Occludens-1 (ZO-1) and occludin, resulting in increased intestinal permeability.[1][3]
Larazotide acetate competitively inhibits the binding of zonulin to its receptors, thereby preventing the initiation of this signaling cascade and preserving tight junction integrity.[1][8]
Potential Secondary Molecular Target: Myosin Light Chain Kinase (MLCK)
Emerging evidence suggests a potential secondary mechanism of action for larazotide acetate involving the inhibition of Myosin Light Chain Kinase (MLCK).[9][10] MLCK is a key enzyme in the regulation of tight junction permeability through its role in phosphorylating the myosin light chain, which leads to the contraction of the perijunctional actomyosin ring.[11][12][13]
By potentially inhibiting MLCK, larazotide acetate may directly counteract the cytoskeletal tension that contributes to tight junction opening, independent of its effects on the zonulin pathway.[10][14] This dual mechanism could contribute to its overall efficacy in restoring intestinal barrier function.
Quantitative Data on the Effects of Larazotide Acetate
The following tables summarize the quantitative effects of larazotide acetate on various molecular and cellular parameters as reported in preclinical and clinical studies.
Table 1: Effect of Larazotide Acetate on Transepithelial Electrical Resistance (TEER)
| Cell Line | Treatment Condition | Larazotide Acetate Concentration | Change in TEER | Reference |
| Caco-2 | Anoxia/Reoxygenation Injury | 10 µM | Significantly increased compared to untreated injured cells | [14] |
| Caco-2 | AT-1002 (Zonulin agonist) | 0.1 - 10 µg/mL | Dose-dependent inhibition of AT-1002-induced TEER reduction | [3][4] |
| MDCK | Calcium Switch Assay | 1 µg/mL | Promoted TEER development | [15] |
Table 2: Effect of Larazotide Acetate on Paracellular Permeability
| Assay Type | Cell Line/Model | Permeability Marker | Treatment Condition | Larazotide Acetate Concentration | % Inhibition of Permeability | Reference |
| Lucifer Yellow Flux | Caco-2 | Lucifer Yellow | Cytokine-induced permeability | 1 µg/mL | Significant reduction | [16] |
| FITC-Dextran Flux | Intestinal Organoids | 4 kDa FITC-Dextran | AT-1002 induced permeability | Not specified | Prevented increase in permeability | [17] |
| Gliadin Peptide Transport | Caco-2 | 13-mer gliadin peptide | N/A | Not specified | Inhibited translocation | [3][4] |
| In Vivo Permeability | HLA-HCD4/DQ8 mice | Not specified | Gliadin challenge | Not specified | Blocked increase in intestinal permeability | [16] |
Table 3: Effect of Larazotide Acetate on Tight Junction and Cytoskeletal Proteins
| Protein | Cell Line | Treatment Condition | Larazotide Acetate Concentration | Observed Effect | Reference |
| ZO-1 | Caco-2 | AT-1002 | 1 µg/mL | Inhibited redistribution from cell junctions | [3][4] |
| Occludin | Caco-2 | Anoxia/Reoxygenation | 10 µM | Preserved membrane localization | [14] |
| Claudins | MDCK | Calcium Switch Assay | 1 µg/mL | Promoted junctional distribution | [15] |
| F-Actin | Caco-2 | AT-1002 | 1 µg/mL | Prevented rearrangement | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the molecular targets of larazotide acetate are provided below.
Transepithelial Electrical Resistance (TEER) Measurement
This protocol is used to assess the integrity of epithelial cell monolayers.
-
Cell Culture: Plate epithelial cells (e.g., Caco-2) on permeable Transwell® inserts and culture until a confluent monolayer is formed.
-
Equilibration: Before measurement, allow the cell culture plate to equilibrate to room temperature for at least 30 minutes.
-
Instrumentation: Use an epithelial voltohmmeter (e.g., EVOM2™) with "chopstick" electrodes.
-
Measurement:
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile phosphate-buffered saline (PBS).
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber of the Transwell® insert.
-
Ensure the electrodes are not touching the cell monolayer or the bottom of the well.
-
Record the resistance reading in ohms (Ω).
-
-
Calculation:
-
Measure the resistance of a blank Transwell® insert (without cells) containing culture medium.
-
Subtract the blank resistance from the resistance of the cell monolayer.
-
Multiply the result by the surface area of the Transwell® membrane to obtain the TEER value in Ω·cm².
-
Calcium Switch Assay
This assay is used to study the dynamics of tight junction assembly.
-
Low Calcium Medium: Culture confluent epithelial cell monolayers (e.g., MDCK) in a low calcium medium (e.g., <5 µM Ca²⁺) for 16-18 hours to disrupt cell-cell junctions.
-
Calcium Re-addition: Switch the cells to a normal calcium medium (e.g., 1.8 mM Ca²⁺) to initiate synchronous tight junction formation.
-
Time-Course Analysis: At various time points after the calcium switch, assess tight junction assembly by:
-
TEER Measurement: Monitor the development of barrier function as described above.
-
Immunofluorescence: Fix and stain cells for tight junction proteins (e.g., ZO-1, occludin) to visualize their localization at cell-cell junctions.
-
Immunofluorescence Staining for Tight Junction Proteins and F-Actin
This protocol allows for the visualization of protein localization and cytoskeletal structure.
-
Cell Culture: Grow cells on glass coverslips or in chamber slides.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific to the target protein (e.g., anti-ZO-1, anti-occludin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
F-Actin Staining: For F-actin, incubate with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor™ 488 phalloidin) for 20-30 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with an antifade mounting medium, and visualize using a fluorescence microscope.
Paracellular Permeability Assay (FITC-Dextran)
This assay quantifies the passage of molecules through the paracellular space.
-
Cell Culture: Grow a confluent monolayer of epithelial cells on Transwell® inserts.
-
Treatment: Treat the cells with the test compound (e.g., larazotide acetate) and/or a permeability-inducing agent.
-
Tracer Addition: Add a fluorescently labeled, non-transportable molecule (e.g., 4 kDa FITC-dextran) to the apical chamber.
-
Sampling: At various time points, collect samples from the basolateral chamber.
-
Quantification: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.
-
Calculation: Determine the amount of tracer that has passed through the monolayer and calculate the apparent permeability coefficient (Papp).
Conclusion
Larazotide acetate's primary molecular target is the zonulin pathway, where it acts as a competitive antagonist to prevent the disassembly of tight junctions and the subsequent increase in intestinal permeability. Its mechanism involves the stabilization of key tight junction proteins and the actin cytoskeleton. A potential secondary mechanism through the inhibition of MLCK may also contribute to its barrier-enhancing effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of larazotide acetate and other tight junction modulators. The quantitative data summarized herein underscore its potential as a therapeutic agent for conditions characterized by a compromised intestinal barrier. Further research is warranted to fully elucidate the intricacies of its molecular interactions and to translate these findings into effective clinical applications.
References
- 1. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological, Pathological, and Therapeutic Implications of Zonulin-Mediated Intestinal Barrier Modulation: Living Life on the Edge of the Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. Contributions of Myosin Light Chain Kinase to Regulation of Epithelial Paracellular Permeability and Mucosal Homeostasis [mdpi.com]
- 13. Myosin light chain kinase: pulling the strings of epithelial tight junction function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [archive.hshsl.umaryland.edu]
- 17. Marked differences in tight junction composition and macromolecular permeability among different intestinal cell types - PMC [pmc.ncbi.nlm.nih.gov]
AT-1001 and Its Impact on Dopamine Release in the Nucleus Accumbens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AT-1001, a selective α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, and its nuanced effects on dopamine (B1211576) release in the nucleus accumbens (NAc). This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development in neuropharmacology.
Introduction to AT-1001
AT-1001 is a novel compound that has garnered significant interest for its high affinity and selectivity for the α3β4 subtype of nicotinic acetylcholine receptors.[1][2] Initially characterized as an antagonist, subsequent research has revealed a more complex pharmacological profile, suggesting it may act as a partial agonist at these receptors.[3][4][[“]] The primary focus of this guide is to elucidate the impact of AT-1001 on dopamine neurotransmission within the nucleus accumbens, a critical brain region implicated in reward, motivation, and addiction.
Quantitative Pharmacological Profile of AT-1001
The selectivity and affinity of AT-1001 for the α3β4 nAChR subtype are key to understanding its mechanism of action. The following tables summarize the binding affinities and functional effects of AT-1001.
Table 1: Binding Affinity of AT-1001 at Different nAChR Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α3β4 | 2.4 | [1] |
| α4β2 | 476 | [1] |
| α7 | 221 | [1] |
Table 2: Functional Effect of AT-1001 on Nicotine-Induced Dopamine Release in the Nucleus Accumbens
| Compound | Concentration (µM) | Inhibition of Nicotine-Induced [3H]Dopamine Release | Reference |
| AT-1001 | 10 | ~40% | [1] |
| Mecamylamine | 10 | ~100% | [1] |
| Conotoxin MII | 10 | ~50% | [1] |
Experimental Protocols
A fundamental technique for assessing the effect of compounds on dopamine release is the in vitro [3H]dopamine release assay from synaptosomes. The following protocol is a synthesized methodology based on established procedures.
[3H]Dopamine Release Assay from Rat Nucleus Accumbens Synaptosomes
Objective: To measure the effect of AT-1001 on nicotine-induced [3H]dopamine release from isolated nerve terminals (synaptosomes) of the rat nucleus accumbens.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Krebs-Ringer buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose, 2.5 CaCl2), aerated with 95% O2/5% CO2
-
[3H]Dopamine
-
AT-1001
-
Perfusion system with fraction collector
-
Scintillation counter and vials
Procedure:
-
Tissue Dissection and Homogenization:
-
Rats are euthanized, and the brains are rapidly removed and placed in ice-cold Krebs-Ringer buffer.
-
The nucleus accumbens is dissected on a cold plate.
-
The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution.
-
-
Synaptosome Preparation:
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 17,000 x g for 20 minutes at 4°C.
-
The resulting pellet (P2 fraction), which is enriched in synaptosomes, is resuspended in Krebs-Ringer buffer.
-
-
Loading with [3H]Dopamine:
-
The synaptosomal suspension is incubated with [3H]dopamine (e.g., 50 nM) for 30 minutes at 37°C in a shaking water bath.
-
-
Superfusion:
-
The [3H]dopamine-loaded synaptosomes are transferred to a superfusion chamber.
-
The synaptosomes are continuously superfused with Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min) to establish a stable baseline of [3H]dopamine efflux.
-
-
Stimulation and Drug Application:
-
After establishing a stable baseline, fractions of the superfusate are collected at regular intervals (e.g., 2 minutes).
-
To stimulate dopamine release, nicotine (e.g., 10 µM) is introduced into the superfusion buffer for a defined period.
-
To test the effect of AT-1001, the compound is pre-perfused for a set time before and during the nicotine stimulation.
-
-
Quantification:
-
The radioactivity in each collected fraction is determined by liquid scintillation counting.
-
The amount of [3H]dopamine released in each fraction is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of that fraction's collection.
-
-
Data Analysis:
-
The nicotine-induced release is calculated as the net increase in [3H]dopamine efflux above the baseline.
-
The inhibitory effect of AT-1001 is determined by comparing the nicotine-induced release in the presence and absence of the compound.
-
Signaling Pathways and Mechanisms of Action
The observation that AT-1001 poorly inhibits nicotine-induced dopamine release directly in the nucleus accumbens suggests an indirect mechanism of action.[1][2][[“]] The high density of α3β4 nAChRs in brain regions that modulate the mesolimbic dopamine system, such as the medial habenula and the interpeduncular nucleus, provides a neuroanatomical basis for this indirect effect.
Proposed Indirect Pathway of AT-1001 Action
It is hypothesized that AT-1001 modulates the activity of neurons in these regions, which in turn influence the firing of dopaminergic neurons in the ventral tegmental area (VTA) or their terminals in the nucleus accumbens through intermediary glutamatergic or GABAergic neurons.
Caption: Proposed indirect signaling pathway of AT-1001.
Experimental Workflow Visualization
The process of investigating the effects of AT-1001 on dopamine release can be visualized as a multi-step workflow.
Caption: Experimental workflow for [3H]dopamine release assay.
Discussion and Future Directions
The data presented indicate that AT-1001's primary mechanism for altering dopamine-related behaviors is not through direct modulation of dopamine release in the nucleus accumbens. Instead, its high affinity for α3β4 nAChRs in key regulatory brain regions suggests a more complex, indirect pathway. This highlights the importance of understanding the broader neural circuitry in the development of novel therapeutics.
Future research should focus on:
-
Dose-response studies: A comprehensive dose-response curve for AT-1001's effect on nicotine-induced dopamine release is needed to fully characterize its inhibitory potential.
-
In vivo microdialysis: To confirm the indirect mechanism of action, in vivo microdialysis studies in awake, freely moving animals are essential to measure real-time changes in dopamine levels in the nucleus accumbens following systemic administration of AT-1001.
-
Circuit-level investigations: Utilizing techniques such as optogenetics and chemogenetics to selectively manipulate the activity of α3β4 nAChR-expressing neurons in the medial habenula and interpeduncular nucleus will be crucial to definitively map the indirect pathway.
-
Exploration of partial agonism: Further investigation into the partial agonist properties of AT-1001 is warranted to understand how this may contribute to its overall pharmacological effect.
By elucidating the precise mechanisms through which compounds like AT-1001 modulate the mesolimbic dopamine system, we can pave the way for the development of more targeted and effective treatments for a range of neuropsychiatric disorders.
References
- 1. Involvement of Glutamatergic and GABAergic Systems in Nicotine Dependence: Implications for Novel Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanol-induced, nonexocytotic [3H]dopamine release from rat nucleus accumbens slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinctive Modulation of Dopamine Release in the Nucleus Accumbens Shell Mediated by Dopamine and Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
The Role of Gut Permeability in Chronic Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intestinal epithelium serves as a critical barrier, facilitating nutrient absorption while restricting the passage of harmful luminal antigens, microorganisms, and their toxins.[1][2] A breakdown in this barrier, termed increased intestinal permeability or "leaky gut," is increasingly recognized as a pivotal factor in the pathogenesis of numerous chronic inflammatory diseases.[[“]][4][5] This guide provides an in-depth examination of the molecular underpinnings of gut permeability, its intricate relationship with systemic inflammation, and the methodologies used to assess barrier function. By synthesizing current research, this document aims to equip researchers and drug development professionals with the foundational knowledge to explore novel therapeutic strategies targeting the restoration of intestinal barrier integrity.
The Intestinal Epithelial Barrier: A Molecular Overview
The intestinal barrier is a sophisticated, multi-layered system. Its primary physical components are the single layer of intestinal epithelial cells (IECs) and the junctional complexes that bind them together.[2]
2.1 Tight Junctions (TJs)
Tight junctions are the most apical of the junctional complexes and are the primary regulators of paracellular permeability—the passage of substances between cells.[6][7] TJs are dynamic protein complexes composed of transmembrane proteins and intracellular scaffolding proteins.[1][7]
-
Transmembrane Proteins:
-
Claudins: A family of proteins that are the backbone of TJ strands. Different claudins create pores that allow for the selective passage of specific ions and small molecules.[8] Claudin-2, for instance, forms cation-selective pores, and its expression is increased in inflammatory bowel disease (IBD).[8]
-
Occludin: While not essential for TJ strand formation, occludin plays a crucial role in barrier regulation and maintenance.[8]
-
Junctional Adhesion Molecules (JAMs): These belong to the immunoglobulin superfamily and are involved in cell-to-cell adhesion and leukocyte migration.[7]
-
-
Scaffolding Proteins:
Alterations in the expression and localization of these proteins are hallmarks of intestinal barrier dysfunction in inflammatory conditions.[6][8]
2.2 The Zonulin Pathway: A Key Regulator
Zonulin is the only known physiological modulator of intercellular tight junctions.[10][11] Identified as pre-haptoglobin 2, zonulin can be triggered by stimuli such as gliadin and bacterial components.[10][12] Upon release, zonulin binds to specific receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of ZO-1 and occludin from the junctional complex.[13] This results in a reversible increase in intestinal permeability.[10][13] In genetically susceptible individuals, prolonged activation of the zonulin pathway can lead to a loss of barrier function, facilitating antigen trafficking and triggering autoimmune and inflammatory responses.[11][12][14]
The Link Between Gut Permeability and Chronic Inflammatory Diseases
A compromised intestinal barrier allows for the translocation of luminal contents, such as bacteria, undigested food antigens, and microbial products like lipopolysaccharide (LPS), into the underlying lamina propria and systemic circulation.[5][15][16] This influx triggers a robust immune response, contributing to the chronic, low-grade inflammation that characterizes many systemic diseases.[17][18]
3.1 Inflammatory Bowel Disease (IBD)
In IBD (Crohn's disease and ulcerative colitis), intestinal barrier dysfunction is a well-established feature.[6][19] This may be a primary defect, particularly in Crohn's disease, or a consequence of ongoing inflammation that perpetuates the disease cycle.[19][20] Pro-inflammatory cytokines like TNF-α and IFN-γ, which are abundant in the IBD gut, are known to directly increase permeability by altering the expression and organization of TJ proteins.[[“]][21]
3.2 Autoimmune Disorders
-
Rheumatoid Arthritis (RA): Growing evidence links RA to increased gut permeability.[22][23] Studies have shown that RA patients have altered expression of colonic tight junction proteins, specifically ZO-1, and higher serum levels of LPS-binding protein (LBP) and sCD14, which are markers of microbial translocation.[22][24] These markers often correlate with disease activity.[22][24] Elevated levels of zonulin have also been observed in RA patients and even in pre-RA individuals, suggesting that a leaky gut may precede the clinical onset of the disease.[23]
-
Type 1 Diabetes (T1D): The zonulin pathway has been strongly implicated in T1D.[14] Increased zonulin levels and heightened intestinal permeability have been observed in T1D patients and animal models, often preceding the onset of the disease.[13][14] This suggests that loss of barrier function could be an early event in the autoimmune process.
-
Celiac Disease: This condition is a prime example of a disease where an environmental trigger (gluten) induces increased permeability via the zonulin pathway in genetically susceptible individuals, leading to an autoimmune response.[4][10]
The logical relationship between these factors is a cascade that fuels chronic inflammation.
Signaling Pathways in Permeability-Driven Inflammation
When luminal antigens like LPS breach the epithelial barrier, they are recognized by immune cells in the lamina propria, primarily macrophages and dendritic cells. This recognition occurs via Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs).
LPS-TLR4 Signaling Pathway: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inflammatory trigger.[16][18] Its translocation across a leaky gut is a key event.[17]
-
Binding: Circulating LPS binds to LPS-Binding Protein (LBP).[25]
-
Transfer: The LPS-LBP complex transfers LPS to the CD14 receptor on the surface of immune cells.[25]
-
Activation: CD14 presents LPS to the Toll-like receptor 4 (TLR4) and its co-receptor MD-2, triggering the dimerization and activation of the TLR4 complex.[16]
-
Signal Transduction: This activation initiates downstream signaling cascades (e.g., MyD88-dependent and TRIF-dependent pathways).
-
NF-κB Activation: These pathways converge on the activation of the transcription factor NF-κB.[16]
-
Cytokine Production: Activated NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, propagating systemic inflammation.[16]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the link between gut permeability markers and chronic inflammatory diseases.
Table 1: Serum/Plasma Markers of Intestinal Permeability and Bacterial Translocation
| Marker | Disease | Finding | Control Value (Mean ± SEM/SD or Range) | Patient Value (Mean ± SEM/SD or Range) | Reference |
| Zonulin | Rheumatoid Arthritis (pre-RA) | Elevated levels predict 1-year risk of developing RA. | Not specified | Elevated vs. controls | [23] |
| Zonulin | Type 1 Diabetes | Elevated levels detected in intestinal tissue, correlated with disease progression. | Not specified | Elevated vs. controls | [14] |
| LPS-Binding Protein (LBP) | Rheumatoid Arthritis | Significantly higher in RA patients vs. controls; correlates with disease activity (DAS28, r=0.61). | Not specified | Higher vs. controls | [22][24] |
| Soluble CD14 (sCD14) | Rheumatoid Arthritis | Significantly higher in RA patients vs. controls; correlates with disease activity (DAS28, r=0.57). | Not specified | Higher vs. controls | [22][24] |
| Lactulose (B1674317)/Mannitol (B672) Ratio | Crohn's Disease (inactive) | Patients with altered L/M ratio have an 8-fold increased risk of relapse. | Normal Ratio (e.g., <0.03) | Altered Ratio (e.g., >0.03) | [19] |
Table 2: Tight Junction Protein Expression Changes
| Protein | Disease | Tissue | Finding | Change vs. Control | Reference |
| Zonula Occludens-1 (ZO-1) | Rheumatoid Arthritis | Colon | Decreased expression in RA patients. | Mean Score: 1.6 ± 0.56 (RA) vs. 2.0 ± 0.43 (Control) | [22][24] |
| Occludin | Ulcerative Colitis | Colon | Decreased expression. | Decreased | [26] |
| Claudin-1 | Ulcerative Colitis | Colon | Increased expression. | Increased | [26] |
| Claudin-2 | Inflammatory Bowel Disease | Colon | Increased expression at the tight junction. | Increased | [8] |
| Claudins 3, 4, 5, 8 | Inflammatory Bowel Disease | Colon | Removed from the tight junction. | Decreased | [8] |
Experimental Protocols for Assessing Gut Permeability
Accurate assessment of intestinal permeability is crucial for research and clinical studies. The following are standard methodologies.
6.1 In Vivo: The Lactulose/Mannitol (L/M) Dual Sugar Test
This is the most common non-invasive method for assessing small intestinal permeability.[27][28]
-
Principle: The test relies on the oral administration of two non-metabolized sugar probes.[27] Mannitol, a small monosaccharide, is readily absorbed transcellularly through epithelial cells and serves as a control for intestinal absorption surface area.[29] Lactulose, a larger disaccharide, is not actively transported and only crosses the barrier paracellularly when tight junctions are open.[27][29] The ratio of lactulose to mannitol (L/M) excreted in the urine over a specific period reflects paracellular permeability. An elevated ratio indicates a "leaky gut".[29][30]
-
Detailed Protocol:
-
Patient Preparation: The subject fasts overnight (minimum 8 hours).[30] Certain medications like NSAIDs and laxatives should be discontinued (B1498344) 3 days prior.[31]
-
Baseline Urine: The subject voids their first morning urine, which is discarded or collected as a baseline.[30]
-
Probe Administration: The subject ingests a solution containing a known amount of the probes, typically 5-10 g of lactulose and 2-5 g of mannitol dissolved in 100 mL of water.[30][32][33] The exact time is recorded.
-
Urine Collection: All urine is collected for a defined period, typically 5 to 6 hours, in a single container.[31][34] No food is allowed during the collection period, but water intake is encouraged to ensure adequate urine output.[30]
-
Sample Analysis: The total volume of collected urine is measured. The concentrations of lactulose and mannitol in the urine are quantified using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[28][32][33]
-
Calculation: The percentage of each ingested sugar excreted in the urine is calculated. The final result is expressed as the ratio of % lactulose excretion to % mannitol excretion (L/M ratio).[30]
-
6.2 Ex Vivo: The Ussing Chamber
The Ussing chamber is the gold standard for ex vivo studies of intestinal tissue, allowing for the direct measurement of ion transport and barrier integrity under controlled conditions.[35][36][37]
-
Principle: A segment of freshly excised intestinal tissue (from animal models or human biopsies) is mounted between two halves of a chamber, separating a mucosal (luminal) and a serosal (basolateral) side.[36][37] Each side is filled with physiological buffer, oxygenated, and maintained at body temperature. The system allows for the measurement of Transepithelial Electrical Resistance (TER), an indicator of tight junction integrity, and the flux of labeled molecules (e.g., FITC-dextran) across the tissue.[36][38]
-
Detailed Protocol:
-
Tissue Preparation: Immediately after excision, the intestinal segment is placed in ice-cold, oxygenated Ringer's solution. The muscle layers are carefully stripped away to isolate the mucosal-submucosal layers.
-
Mounting: The prepared tissue is mounted onto an aperture slide and placed between the two halves of the Ussing chamber, exposing a defined surface area.[37]
-
Equilibration: Both chambers are filled with an equal volume of pre-warmed, oxygenated buffer. The system is allowed to equilibrate for 20-30 minutes until a stable electrical reading is achieved.
-
TER Measurement: Transepithelial Electrical Resistance (TER) is measured using electrodes connected to a voltage-current clamp.[36] A higher TER value indicates greater barrier integrity (tighter junctions).[9][37]
-
Permeability Flux Measurement: A fluorescently-labeled, non-absorbable marker (e.g., FITC-dextran 4kDa) is added to the mucosal chamber.[37]
-
Sampling: At regular time intervals (e.g., every 30 minutes for 2 hours), samples are taken from the serosal chamber. The mucosal chamber is also sampled at the beginning and end to confirm marker stability.
-
Quantification: The fluorescence of the serosal samples is measured using a plate reader. The flux of the marker from the mucosal to serosal side is calculated and expressed as permeability (e.g., in ng/cm²/hr). An increase in flux indicates increased permeability.[39]
-
Therapeutic Implications and Future Directions
The central role of gut permeability in chronic inflammatory diseases presents a compelling target for therapeutic intervention.[[“]] Strategies aimed at restoring barrier function could prevent the initial trigger of inflammation or mitigate ongoing disease. Potential approaches include:
-
Zonulin Antagonists: Larazotide acetate, a zonulin inhibitor, has shown promise in clinical trials for celiac disease by preventing the opening of tight junctions.[10][12]
-
Microbiota Modulation: Probiotics and prebiotics that promote the growth of beneficial bacteria, particularly short-chain fatty acid (SCFA) producers like butyrate, can enhance barrier function.[40]
-
Targeting TJ Proteins: Developing agents that can stabilize or upregulate the expression of key TJ proteins like ZO-1 and occludin is an active area of research.
Further research is needed to validate biomarkers of gut permeability for clinical use and to develop targeted therapies that can effectively and safely restore the intestinal barrier, offering a novel therapeutic axis for a wide range of chronic inflammatory conditions.
References
- 1. Molecular mechanism of intestinal permeability: interaction at tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal permeability – a new target for disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. healingpassion-asia.com [healingpassion-asia.com]
- 5. Gut microbiota, intestinal permeability, and systemic inflammation: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tight junctions in inflammatory bowel diseases and inflammatory bowel disease associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal Permeability Regulation by Tight Junction: Implication on Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tight Junction in Inflammatory Disease: Communication Breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of intestinal permeability: interaction at tight junctions - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zonulin and its regulation of intestinal barrier function: the biological door to inflammation, autoimmunity, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. eaglebio.com [eaglebio.com]
- 14. Frontiers | The Role of Intestinal Mucosal Barrier in Autoimmune Disease: A Potential Target [frontiersin.org]
- 15. gut.bmj.com [gut.bmj.com]
- 16. Intestinal Barrier Dysfunction, LPS Translocation, and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intestinal barrier permeability: the influence of gut microbiota, nutrition, and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Intestinal Permeability in Inflammatory Bowel Disease: Pathogenesis, Clinical Evaluation, and Therapy of Leaky Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Rheumatoid arthritis is associated with increased gut permeability and bacterial translocation which are reversed by inflammation control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Intestinal Permeability In Subjects With Rheumatoid Arthritis: A Critical Therapeutic Priority - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. The balance between proinflammatory, “bad”, and immunomodulatory, “good”, lipopolysaccharide for understanding gut-derived systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pure.psu.edu [pure.psu.edu]
- 27. Methods to determine intestinal permeability and bacterial translocation during liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Methods for Induction and Assessment of Intestinal Permeability in Rodent Models of Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability [jnmjournal.org]
- 31. gdx.net [gdx.net]
- 32. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 34. The Intestinal Barrier and Current Techniques for the Assessment of Gut Permeability [mdpi.com]
- 35. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]
- 37. physiologicinstruments.com [physiologicinstruments.com]
- 38. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Use of Ussing Chambers to Measure Paracellular Permeability to Macromolecules in Mouse Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Frontiers | Gut–lung axis in allergic rhinitis: microbial dysbiosis and therapeutic strategies [frontiersin.org]
Methodological & Application
AT-1001 In Vitro Assay Protocol for Nicotinic Acetylcholine Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-1001 is a high-affinity and selective ligand for the α3β4 subtype of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It has been characterized as a partial agonist at human α3β4 nAChRs and displays a complex pharmacological profile, making it a valuable research tool for studying the role of this receptor subtype in various physiological and pathological processes.[1][3][4] This document provides detailed application notes and protocols for an in vitro competitive radioligand binding assay to determine the binding affinity of AT-1001 for nAChRs, as well as its functional activity.
Data Presentation
The following tables summarize the binding affinity and functional activity of AT-1001 at different nAChR subtypes.
Table 1: Binding Affinity of AT-1001 at a selection of nAChR Subtypes [5]
| Receptor Subtype | Kᵢ (nM) |
| α3β4 | 2.4 |
| α4β2 | 476 |
| α7 | 221 |
Data was obtained from competitive binding assays utilizing [³H]epibatidine.[5]
Table 2: Functional Activity of AT-1001 at Human nAChR Subtypes Expressed in Xenopus Oocytes [5]
| Receptor Subtype | Activity | EC₅₀ (µM) | Maximal Response (% of ACh) |
| α3β4 | Partial Agonist | 0.37 | 35% |
| α4β2 | Weak Partial Agonist | 1.5 | 6% |
Functional activity was determined using two-electrode voltage clamp electrophysiology.[5]
Experimental Protocols
Competitive Radioligand Binding Assay for AT-1001 at α3β4 nAChRs
This protocol describes a method to determine the binding affinity (Kᵢ) of AT-1001 for the α3β4 nAChR subtype using [³H]epibatidine as the radioligand.
1. Materials
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human α3 and β4 nAChR subunits.
-
Radioligand: [³H]epibatidine (specific activity ~50-80 Ci/mmol).
-
Test Compound: AT-1001.
-
Non-specific Binding Ligand: Unlabeled epibatidine (B1211577).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
2. Methods
a. Membrane Preparation
-
Culture HEK293 cells expressing the α3β4 nAChR to confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[6]
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.[6] The membranes can be stored at -80°C until use.
b. Binding Assay
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]epibatidine (final concentration ~0.1-0.5 nM), and 100 µL of the membrane preparation.[1][5]
-
Non-specific Binding: Add 50 µL of unlabeled epibatidine (final concentration ~10 µM), 50 µL of [³H]epibatidine, and 100 µL of the membrane preparation.[1]
-
Competition Binding: Add 50 µL of varying concentrations of AT-1001, 50 µL of [³H]epibatidine, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.[1]
-
Terminate the assay by rapid filtration of the reaction mixture through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to sit for at least 4 hours.
-
Measure the radioactivity in each vial using a scintillation counter.
c. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]epibatidine against the logarithm of the AT-1001 concentration.
-
Determine the IC₅₀ value (the concentration of AT-1001 that inhibits 50% of the specific binding of [³H]epibatidine) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the binding affinity (Kᵢ) of AT-1001 using the Cheng-Prusoff equation:[7]
Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))
Where:
-
[L] is the concentration of [³H]epibatidine used in the assay.
-
Kᴅ is the equilibrium dissociation constant of [³H]epibatidine for the α3β4 nAChR.
-
Visualizations
Caption: Generalized nAChR signaling pathway.
Caption: Experimental workflow for the AT-1001 nAChR binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Larazotide Acetate Administration in Mouse Models of Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide (B1674505) acetate (B1210297), also known as AT-1001, is a synthetic octapeptide that acts as a tight junction regulator.[1][2][3][4] In the context of celiac disease, it is being investigated as an adjunct therapy to a gluten-free diet. The mechanism of larazotide acetate involves the modulation of tight junctions, the protein complexes that regulate intestinal permeability.[1][4][5] In celiac disease, gliadin, a component of gluten, triggers the release of zonulin, which leads to the disassembly of tight junctions and a subsequent increase in intestinal permeability, or "leaky gut".[1][2] This allows gliadin peptides to cross the intestinal barrier and trigger an inflammatory immune response in genetically susceptible individuals.[1][2][3] Larazotide acetate is designed to prevent the opening of these tight junctions, thereby reducing the passage of gliadin and mitigating the inflammatory cascade.[1][4][5]
Preclinical studies in mouse models of celiac disease have been instrumental in evaluating the efficacy of larazotide acetate. These studies have demonstrated its potential to inhibit the increase in intestinal permeability and reduce inflammation associated with gliadin exposure.[1][6][7] The most commonly utilized model is the HLA-HCD4/DQ8 double transgenic mouse, which expresses the human genes associated with a high risk for celiac disease.[1][6]
These application notes provide a detailed overview of the administration of larazotide acetate in mouse models of celiac disease, including experimental protocols and data presentation.
Signaling Pathway of Gliadin-Induced Intestinal Permeability and the Action of Larazotide Acetate
The following diagram illustrates the signaling pathway initiated by gliadin that leads to increased intestinal permeability and the proposed mechanism of action for larazotide acetate.
Experimental Workflow for Larazotide Acetate Administration in Mouse Models
The following diagram outlines a typical experimental workflow for evaluating the efficacy of larazotide acetate in a mouse model of celiac disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of larazotide acetate in mouse models of celiac disease.
Table 1: Effect of Larazotide Acetate on Intestinal Permeability
| Mouse Model | Challenge | Treatment Group | Permeability Marker | Outcome | Reference |
| HLA-HCD4/DQ8 | Gliadin | Gliadin | Horseradish Peroxidase (HRP) Flux | 4-fold increase vs. control | [1] |
| HLA-HCD4/DQ8 | Gliadin | Gliadin + Larazotide Acetate | Horseradish Peroxidase (HRP) Flux | No significant change vs. control | [1] |
Table 2: Effect of Larazotide Acetate on Intestinal Inflammation
| Mouse Model | Challenge | Treatment Group | Inflammatory Marker | Outcome | Reference |
| HLA-HCD4/DQ8+ | Gliadin | Gliadin | F4/80+ Macrophages | Increased macrophage accumulation | [6] |
| HLA-HCD4/DQ8+ | Gliadin | Gliadin + Larazotide Acetate | F4/80+ Macrophages | Blocked macrophage accumulation | [6] |
Detailed Experimental Protocols
Protocol 1: Larazotide Acetate and Gliadin Administration in HLA-DQ8 Transgenic Mice
This protocol describes the oral administration of larazotide acetate followed by a gliadin challenge in a transgenic mouse model of celiac disease.
Materials:
-
HLA-HCD4/DQ8 double transgenic mice
-
Larazotide acetate
-
Gliadin (pepsin-trypsin digested)
-
Sterile Phosphate Buffered Saline (PBS)
-
Oral gavage needles (flexible, elastic tube, e.g., 18G x 2-inch)
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize HLA-HCD4/DQ8 transgenic mice to the facility for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Control, Gliadin challenge, Gliadin + Larazotide acetate).
-
Larazotide Acetate Preparation: Prepare a solution of larazotide acetate in sterile PBS. The exact concentration will depend on the target dose.
-
Larazotide Acetate Administration:
-
Administer larazotide acetate to the designated treatment group via oral gavage.
-
The administration should occur prior to the gliadin challenge.[6]
-
Note: The specific dosage and timing of larazotide acetate administration relative to the gliadin challenge should be optimized based on the study design. A representative dosing schedule from clinical trials, which can be adapted for preclinical studies, is three times daily, 15 minutes before each meal (gliadin challenge).[5]
-
-
Gliadin Challenge Preparation: Prepare a solution of pepsin-trypsin digested gliadin in sterile PBS.
-
Gliadin Challenge Administration:
-
Administer the gliadin solution to the "Gliadin challenge" and "Gliadin + Larazotide acetate" groups via oral gavage.
-
The control group should receive an equivalent volume of PBS.
-
-
Monitoring: Monitor the animals for any adverse effects throughout the study period.
-
Efficacy Assessment: At the end of the treatment period, proceed with the desired efficacy assessments as detailed in the subsequent protocols.
Protocol 2: In Vivo Intestinal Permeability Assay (FITC-Dextran)
This protocol provides a method for assessing in vivo intestinal permeability by measuring the translocation of FITC-dextran from the gut to the bloodstream.
Materials:
-
FITC-dextran (4 kDa)
-
Sterile water or PBS
-
Oral gavage needles
-
Microcentrifuge tubes
-
Equipment for blood collection (e.g., retro-orbital bleeding supplies)
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 528-535 nm)
-
96-well black microplates
Procedure:
-
Fasting: Fast mice for 3-6 hours prior to the assay.
-
FITC-Dextran Administration:
-
Blood Collection: One hour after gavage, collect blood from the mice (e.g., via retro-orbital sinus).
-
Plasma/Serum Separation:
-
Transfer the blood to microcentrifuge tubes.
-
Centrifuge at 10,000 x g for 10 minutes at room temperature to separate the serum or plasma.[8]
-
-
Sample Preparation:
-
Fluorescence Measurement:
-
Pipette 100 µL of the diluted samples and standards into a 96-well black microplate.
-
Measure the fluorescence using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 528-535 nm.[8]
-
-
Data Analysis: Calculate the concentration of FITC-dextran in the serum/plasma based on the standard curve and account for the dilution factor.
Protocol 3: Immunohistochemistry for F4/80-Positive Macrophages in Mouse Intestine
This protocol outlines the steps for detecting F4/80-positive macrophages in formalin-fixed, paraffin-embedded mouse intestinal tissue.
Materials:
-
Formalin-fixed, paraffin-embedded intestinal tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 1X EDTA)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 1% BSA or pre-diluted blocking serum)
-
Primary antibody: Rat Anti-Mouse F4/80
-
Secondary antibody: HRP-conjugated anti-rat IgG
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., 1X EDTA) in a decloaking chamber or water bath.[9]
-
-
Peroxidase Quenching:
-
Incubate the slides in 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.[9]
-
-
Blocking:
-
Incubate the sections with a blocking buffer for a specified time to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-F4/80 antibody at the recommended dilution overnight at 4°C or for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the slides and incubate with the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
-
Detection:
-
Apply the DAB chromogen substrate and incubate until the desired brown color develops.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin.[9]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Microscopy: Examine the slides under a microscope and quantify the number of F4/80-positive cells in the lamina propria.
Protocol 4: Transmission Electron Microscopy (TEM) of Intestinal Tight Junctions
This protocol provides a general workflow for preparing mouse intestinal tissue for the ultrastructural analysis of tight junctions.
Materials:
-
2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer
-
1% osmium tetroxide (OsO4) in 0.1 M cacodylate buffer
-
Ethanol series for dehydration
-
Uranyl acetate
-
Propylene (B89431) oxide
-
Araldite or other embedding resin
-
Ultramicrotome
-
Lead citrate
-
Copper grids
-
Transmission electron microscope
Procedure:
-
Tissue Fixation:
-
Immediately after dissection, fix small pieces of the intestine in 2.5% glutaraldehyde in 0.1 M cacodylate buffer overnight at 4°C.[6]
-
-
Post-fixation:
-
Wash the tissue in cacodylate buffer and post-fix in 1% OsO4 in 0.1 M cacodylate buffer for 1 hour.[6]
-
-
Dehydration and Staining:
-
Dehydrate the tissue in a graded series of ethanol.
-
Stain with uranyl acetate-saturated 70% ethanol for 4 hours.[6]
-
-
Infiltration and Embedding:
-
Complete the dehydration in propylene oxide.
-
Infiltrate and embed the tissue in Araldite resin.[6]
-
-
Sectioning:
-
Cut ultrathin sections (50-70 nm) using an ultramicrotome.
-
-
Staining:
-
Mount the sections on copper grids and stain with lead citrate.[6]
-
-
Imaging:
-
Examine the sections using a transmission electron microscope, focusing on the apical junctional complexes between enterocytes to assess tight junction morphology.
-
Conclusion
The administration of larazotide acetate in mouse models of celiac disease, particularly the HLA-DQ8 transgenic model, has provided significant preclinical evidence for its efficacy in preventing gliadin-induced intestinal permeability and inflammation. The protocols outlined in these application notes offer a comprehensive guide for researchers to conduct similar studies, enabling further investigation into the therapeutic potential of larazotide acetate and other tight junction modulators for celiac disease. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for the continued development of novel treatments for this condition.
References
- 1. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel protocol to observe the intestinal tuft cell using transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 5. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 6. Genetic Mouse Models with Intestinal-Specific Tight Junction Deletion Resemble an Ulcerative Colitis Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. niehs.nih.gov [niehs.nih.gov]
Application Note: Electrophysiological Assessment of AT-1001's Effect on Epibatidine-Induced Currents in α3β4 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the effects of AT-1001 on epibatidine-induced currents mediated by the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype. Epibatidine is a potent nAChR agonist, while AT-1001 has been identified as a high-affinity antagonist or partial agonist at the α3β4 nAChR subtype.[1][2][3][4] Understanding the interaction between these compounds is crucial for the development of novel therapeutics targeting the nicotinic cholinergic system. The primary method described here is whole-cell patch-clamp electrophysiology on Human Embryonic Kidney (HEK293) cells stably expressing the human α3 and β4 nAChR subunits.
Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist like epibatidine, the receptor undergoes a conformational change, opening a central pore permeable to cations (primarily Na⁺ and Ca²⁺). This influx of positive ions leads to depolarization of the cell membrane, which can trigger downstream cellular signaling events. AT-1001 is hypothesized to act as an antagonist at the α3β4 nAChR, binding to the receptor to prevent or reduce the ion flux induced by epibatidine.
References
- 1. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Changes in Intestinal Permeability Following Larazotide Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of Larazotide (B1674505) acetate (B1210297) on intestinal permeability. Larazotide acetate is a synthetic octapeptide designed to regulate tight junctions (TJs) and reduce intestinal permeability.[1][2] It is believed to act as a zonulin antagonist, a protein that modulates the permeability of the intestinal barrier.[3] By preventing the opening of tight junctions, Larazotide acetate aims to restore the barrier function of the intestine.[4][5]
This document outlines detailed protocols for key in vitro and in vivo assays to assess changes in intestinal barrier function following treatment with Larazotide acetate.
I. Mechanism of Action of Larazotide Acetate
Larazotide acetate is thought to restore intestinal barrier function by counteracting the effects of zonulin, a protein that can disassemble tight junctions between intestinal epithelial cells.[3][6] Increased levels of zonulin are associated with increased intestinal permeability, often referred to as "leaky gut".[7][8] Larazotide acetate is believed to prevent zonulin from binding to its receptor, thereby stabilizing tight junctions and reducing paracellular permeability.[1] Mechanistically, Larazotide acetate has been shown to be associated with the redistribution and rearrangement of tight junction proteins and actin filaments.[3] Furthermore, it may inhibit myosin light chain kinase, which reduces tension on the actin filaments and facilitates the closure of tight junctions.[3] A recent study also indicated that Larazotide acetate can reduce the phosphorylation of myosin light chain-2 (MLC-2), potentially through the modulation of the ROCK pathway, which is crucial in regulating intestinal permeability.[1][2]
Caption: Signaling pathway of Larazotide acetate in regulating intestinal permeability.
II. In Vitro Assessment of Intestinal Permeability
In vitro models are essential for the initial screening and mechanistic studies of compounds like Larazotide acetate.[9] Human colorectal carcinoma cell lines, such as Caco-2, HT-29, and T84, are commonly used to form polarized monolayers that mimic the intestinal barrier.[10][11]
A. Transepithelial Electrical Resistance (TEER) Assay
TEER measurement is a widely used, non-invasive method to evaluate the integrity of the tight junctions in a cell monolayer.[12][13] An increase in TEER indicates a tightening of the paracellular pathway and reduced permeability.[12]
Experimental Workflow:
Caption: Experimental workflow for the TEER assay.
Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a polarized monolayer.[14]
-
Baseline Measurement: Before treatment, measure the baseline TEER of the cell monolayers using a voltohmmeter with "chopstick" electrodes.[15]
-
Treatment: Treat the cells with Larazotide acetate at various concentrations. A co-treatment with a permeability-inducing agent (e.g., zonulin, gliadin, or pro-inflammatory cytokines like TNF-α and IFN-γ) can be used to assess the protective effect of Larazotide acetate.[16]
-
TEER Measurement: Measure the TEER at different time points after treatment.[17]
-
Calculation: Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².[15]
Data Presentation:
| Treatment Group | Concentration | Mean TEER (Ω·cm²) ± SD | % Change from Control |
| Control (Vehicle) | - | 350 ± 25 | 0% |
| Permeability Inducer | (e.g., 100 ng/mL TNF-α) | 150 ± 20 | -57% |
| Larazotide Acetate | 1 µM | 370 ± 30 | +5.7% |
| Inducer + Larazotide Acetate | 100 ng/mL + 1 µM | 320 ± 28 | -8.6% |
B. Paracellular Flux Assay with Fluorescent Probes
This assay directly measures the passage of non-absorbable molecules across the cell monolayer. Fluorescein isothiocyanate (FITC)-dextran of varying molecular weights (e.g., 4 kDa and 70 kDa) are commonly used probes.[18] A decrease in the flux of these probes indicates enhanced barrier function.
Protocol:
-
Cell Culture and Treatment: Culture and treat Caco-2 monolayers as described for the TEER assay.
-
Probe Addition: Add FITC-dextran to the apical chamber of the Transwell inserts.[18]
-
Sampling: At specific time intervals, collect samples from the basolateral chamber.
-
Fluorescence Measurement: Measure the fluorescence intensity of the basolateral samples using a microplate reader.[18]
-
Calculation: Determine the amount of FITC-dextran that has crossed the monolayer by comparing the fluorescence to a standard curve. The apparent permeability coefficient (Papp) can then be calculated.
Data Presentation:
| Treatment Group | Probe | Mean Papp (cm/s) ± SD | % Change from Control |
| Control (Vehicle) | 4 kDa FITC-dextran | 2.5 x 10⁻⁶ ± 0.3 x 10⁻⁶ | 0% |
| Permeability Inducer | 4 kDa FITC-dextran | 8.0 x 10⁻⁶ ± 0.7 x 10⁻⁶ | +220% |
| Larazotide Acetate | 4 kDa FITC-dextran | 2.2 x 10⁻⁶ ± 0.2 x 10⁻⁶ | -12% |
| Inducer + Larazotide Acetate | 4 kDa FITC-dextran | 3.5 x 10⁻⁶ ± 0.4 x 10⁻⁶ | +40% |
III. In Vivo Assessment of Intestinal Permeability
In vivo studies are crucial to confirm the efficacy of Larazotide acetate in a whole-organism context. Animal models of intestinal hyperpermeability are often employed.
A. Lactulose (B1674317)/Mannitol (B672) (L/M) Ratio Assay
This is a widely used clinical and preclinical test to assess small intestinal permeability.[19][20] Mannitol, a monosaccharide, is readily absorbed transcellularly, while lactulose, a disaccharide, is primarily absorbed paracellularly when the tight junctions are open.[6][20] An increased L/M ratio in urine reflects increased paracellular permeability.[21]
Experimental Workflow:
Caption: Experimental workflow for the Lactulose/Mannitol assay.
Protocol:
-
Animal Treatment: Administer Larazotide acetate or a vehicle control to the animals (e.g., mice or rats) via oral gavage.
-
Permeability Induction (Optional): Induce intestinal hyperpermeability using methods such as gluten challenge in susceptible models, or administration of agents like indomethacin (B1671933) or dextran (B179266) sulfate (B86663) sodium (DSS).
-
Sugar Administration: After a fasting period, orally administer a solution containing a known concentration of lactulose and mannitol.[22]
-
Urine Collection: House the animals in metabolic cages and collect urine for a specified period (typically 6 hours).[22]
-
Sample Analysis: Measure the concentrations of lactulose and mannitol in the collected urine using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][23]
-
Ratio Calculation: Calculate the ratio of the percentage of ingested lactulose excreted to the percentage of ingested mannitol excreted.
Data Presentation:
| Treatment Group | Mean Urinary Lactulose Excretion (%) ± SD | Mean Urinary Mannitol Excretion (%) ± SD | Mean L/M Ratio ± SD |
| Control | 0.15 ± 0.03 | 15.0 ± 2.5 | 0.010 ± 0.002 |
| Disease Model | 0.60 ± 0.10 | 12.0 ± 2.0 | 0.050 ± 0.008 |
| Disease Model + Larazotide Acetate | 0.25 ± 0.05 | 14.5 ± 2.2 | 0.017 ± 0.003 |
B. In Vivo FITC-Dextran Permeability Assay
This assay measures the amount of orally administered FITC-dextran that enters the systemic circulation, providing a direct measure of intestinal permeability.[24]
Protocol:
-
Animal Fasting and Treatment: Fast animals for 4-6 hours and administer Larazotide acetate or vehicle.[24]
-
FITC-Dextran Administration: Orally gavage the animals with a solution of FITC-dextran (e.g., 4 kDa).[25][26]
-
Blood Collection: Collect blood samples at various time points after gavage (e.g., 1, 2, and 4 hours).[24]
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.[24]
-
Fluorescence Measurement: Measure the fluorescence of the plasma samples and compare to a standard curve of known FITC-dextran concentrations.[27]
Data Presentation:
| Treatment Group | Time Point (hours) | Mean Plasma FITC-Dextran (ng/mL) ± SD |
| Control | 4 | 50 ± 10 |
| Disease Model | 4 | 250 ± 40 |
| Disease Model + Larazotide Acetate | 4 | 100 ± 20 |
IV. Molecular Assessment of Tight Junctions
To understand the molecular mechanisms by which Larazotide acetate affects intestinal permeability, it is important to assess the expression and localization of key tight junction proteins.
A. Western Blotting for Tight Junction Proteins
Western blotting can be used to quantify the levels of tight junction proteins such as claudins (e.g., claudin-1) and occludin in intestinal tissue or cell lysates.[28][29][30]
Protocol:
-
Sample Preparation: Homogenize intestinal tissue samples or lyse cell monolayers to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for claudin-1, occludin, and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.[31]
Data Presentation:
| Treatment Group | Relative Claudin-1 Expression (normalized to control) | Relative Occludin Expression (normalized to control) |
| Control | 1.0 | 1.0 |
| Disease Model | 0.5 ± 0.1 | 0.4 ± 0.08 |
| Disease Model + Larazotide Acetate | 0.9 ± 0.15 | 0.8 ± 0.12 |
B. Immunofluorescence Staining for Tight Junction Protein Localization
Immunofluorescence microscopy allows for the visualization of the distribution and organization of tight junction proteins at the cell borders. Disrupted or discontinuous staining patterns are indicative of compromised barrier function.
Protocol:
-
Cell or Tissue Preparation: Fix and permeabilize cultured cell monolayers or cryosections of intestinal tissue.
-
Immunostaining: Incubate the samples with primary antibodies against tight junction proteins (e.g., occludin, ZO-1).
-
Secondary Antibody and Counterstaining: Apply a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging: Visualize the staining patterns using a fluorescence or confocal microscope.
Expected Results: In control and Larazotide acetate-treated groups, a continuous, "chicken-wire" staining pattern of tight junction proteins at the cell-cell junctions is expected. In contrast, in a disease model or after exposure to a permeability inducer, this pattern may appear fragmented or discontinuous. Larazotide acetate treatment is expected to preserve or restore the continuous staining pattern.
By employing these detailed protocols and methods of data analysis, researchers can effectively and comprehensively evaluate the impact of Larazotide acetate on intestinal permeability, contributing to a deeper understanding of its therapeutic potential.
References
- 1. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms [mdpi.com]
- 2. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondceliac.org [beyondceliac.org]
- 5. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate | Semantic Scholar [semanticscholar.org]
- 6. Methods to determine intestinal permeability and bacterial translocation during liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intestinal permeability [imd-berlin.de]
- 9. In vitro models replicating the human intestinal epithelium for absorption and metabolism studies: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Navigating Through Cell-Based In vitro Models Available for Prediction of Intestinal Permeability and Metabolism: Are We Ready for 3D? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing Intestinal Health. In Vitro and Ex vivo Gut Barrier Models of Farm Animals: Benefits and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. physiologicinstruments.com [physiologicinstruments.com]
- 13. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. medicine.umich.edu [medicine.umich.edu]
- 16. DSpace [archive.hshsl.umaryland.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lactulose:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. medrxiv.org [medrxiv.org]
- 24. bowdish.ca [bowdish.ca]
- 25. Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran [jove.com]
- 26. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cincinnatichildrens.org [cincinnatichildrens.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Increase in the Tight Junction Protein Claudin-1 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for In Vivo Study of Addiction Pathways Using AT-1001
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-1001 is a high-affinity and selective partial agonist for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It has demonstrated potential as a therapeutic agent for nicotine (B1678760) addiction by modulating the activity of neural circuits involved in drug reinforcement and seeking behaviors.[3][4] Preclinical studies have shown that AT-1001 can effectively reduce nicotine self-administration and prevent the reinstatement of nicotine-seeking behavior in animal models, suggesting its utility in studying the underlying mechanisms of addiction and as a candidate for smoking cessation therapies.[1][5][6]
It is important to note that the designation AT-1001 has also been used for larazotide (B1674505) acetate, a zonulin inhibitor studied for conditions such as celiac disease. This document pertains exclusively to AT-1001, the α3β4 nAChR partial agonist.
Mechanism of Action
AT-1001 acts as a partial agonist at the α3β4 nAChR subtype.[2] This receptor is notably expressed in the medial habenula (MHb) and interpeduncular nucleus (IPN), a circuit that plays a crucial role in the aversive aspects of nicotine and withdrawal.[7][8] By partially activating these receptors, AT-1001 can modulate the downstream signaling pathways that influence the brain's reward system, including the mesolimbic dopamine (B1211576) pathway.[9] Evidence suggests that AT-1001's inhibitory effect on nicotine self-administration is not a result of direct inhibition of dopamine release in the nucleus accumbens (NAc), but rather through an indirect pathway involving the α3β4 nAChR.[3][4]
Data Presentation
Table 1: In Vivo Efficacy of AT-1001 in Nicotine Self-Administration in Rats
| Dose (mg/kg, s.c.) | Mean Reduction in Nicotine Responding (%) | Statistical Significance (p-value) | Effect on Food-Maintained Responding |
| 0.75 | Significant reduction | <0.05 | No significant effect |
| 1.5 | Significant reduction | <0.01 | No significant effect |
| 3.0 | Near complete blockade (~90%) | <0.001 | No significant effect |
Data synthesized from preclinical studies in rat models of nicotine self-administration.[1]
Table 2: Effect of AT-1001 on Reinstatement of Nicotine-Seeking Behavior in Rats
| Reinstatement Trigger | AT-1001 Dose (mg/kg, s.c.) | Outcome |
| Nicotine Prime (0.15 mg/kg, s.c.) | 1.5 | Significant attenuation of reinstatement |
| Nicotine Prime (0.15 mg/kg, s.c.) | 3.0 | Significant attenuation of reinstatement |
| Yohimbine (B192690) (stressor) | 1.5 | Significant reduction in reinstatement |
| Yohimbine (stressor) | 3.0 | Significant reduction in reinstatement |
Data from studies investigating the effect of AT-1001 on drug- and stress-induced relapse models.[5][6]
Experimental Protocols
Protocol 1: Nicotine Self-Administration in Rats
Objective: To assess the effect of AT-1001 on the reinforcing properties of nicotine.
Animals: Male Wistar or Sprague-Dawley rats, weighing 250-300g at the start of the experiment.
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a jugular vein catheter.
Procedure:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Nicotine Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Responses on the "active" lever result in an intravenous infusion of nicotine (e.g., 30 µg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1, progressing to FR5).[1] Each infusion is paired with a visual cue (e.g., cue light illumination).
-
Responses on the "inactive" lever are recorded but have no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
AT-1001 Administration:
-
Once stable self-administration is established, administer AT-1001 (0.75, 1.5, or 3.0 mg/kg) or vehicle via subcutaneous (s.c.) injection 30 minutes before the start of the self-administration session.[1]
-
A within-subjects design is typically used, with different doses administered in a counterbalanced order.
-
-
Data Analysis:
-
The primary dependent variable is the number of nicotine infusions earned.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of AT-1001 dose on nicotine self-administration.
-
Protocol 2: Reinstatement of Nicotine-Seeking Behavior (Relapse Model)
Objective: To evaluate the efficacy of AT-1001 in preventing the reinstatement of nicotine-seeking behavior induced by drug- or stress-related cues.
Procedure:
-
Acquisition and Extinction:
-
Train rats to self-administer nicotine as described in Protocol 1.
-
Following stable self-administration, begin extinction sessions where responses on the active lever no longer result in nicotine infusion or the presentation of the cue light.
-
Continue extinction sessions until responding on the active lever is significantly reduced (e.g., less than 20% of the average of the last three days of self-administration).
-
-
Reinstatement Test:
-
Data Analysis:
-
The primary dependent variable is the number of responses on the previously active lever.
-
Compare the number of active lever presses between the AT-1001 and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Visualizations
References
- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic receptors in addiction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Larazotide Acetate for Non-Responsive Celiac Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide (B1674505) acetate (B1210297) is a first-in-class, synthetic eight-amino acid peptide designed as a tight junction regulator for the treatment of celiac disease. It is intended as an adjunct to a gluten-free diet (GFD) for patients who continue to experience symptoms. Larazotide acetate works by preventing the opening of intestinal tight junctions, thereby reducing the passage of gliadin, the immunogenic component of gluten, into the intestinal submucosa where it triggers an inflammatory response.[1][2][3] This document provides a summary of the mechanism of action, clinical trial data, and detailed experimental protocols for the investigation of larazotide acetate.
Mechanism of Action
Larazotide acetate's primary mechanism of action is the regulation of intestinal epithelial tight junctions.[2][4] In celiac disease, gliadin fragments bind to the chemokine receptor CXCR3 on intestinal epithelial cells, leading to the release of zonulin.[5][6] Zonulin then binds to the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2), initiating a signaling cascade that results in the disassembly of tight junctions and increased intestinal permeability.[5][6]
Larazotide acetate is believed to act as a zonulin antagonist, preventing it from binding to its receptors.[7][8] This action inhibits the downstream signaling that leads to tight junction disassembly.[5][7] Specifically, larazotide acetate has been shown to promote the assembly of tight junctions by facilitating the rearrangement of actin filaments and the proper localization of key tight junction proteins such as Zonula Occludens-1 (ZO-1), occludin, and claudins.[4][9] By stabilizing the tight junctions, larazotide acetate reduces intestinal permeability, thus limiting the exposure of the lamina propria to gliadin and mitigating the subsequent inflammatory cascade.[7]
Signaling Pathway Diagram
References
- 1. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. beyondceliac.org [beyondceliac.org]
- 4. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larazotide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Therapeutic use of the Zonulin Inhibitor AT-1001 (Larazotide) for a Variety of Acute and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Larazotide Acetate in Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larazotide (B1674505) acetate (B1210297) is a first-in-class synthetic octapeptide designed as a tight junction regulator for the treatment of gastrointestinal disorders.[1][2] Its primary application has been investigated in celiac disease, an autoimmune disorder characterized by increased intestinal permeability.[2][3] Larazotide acetate is a locally acting, non-systemic peptide that is thought to preserve the integrity of the intestinal barrier.[2][4] These application notes provide an overview of the clinical trial design for larazotide acetate and detailed protocols for key experiments relevant to its evaluation.
Mechanism of Action
Larazotide acetate acts as a zonulin antagonist.[1][5] Zonulin is a protein that reversibly modulates the tight junctions between intestinal epithelial cells.[1][6] In pathological conditions such as celiac disease, exposure to gliadin (a component of gluten) triggers the release of zonulin.[1][2] Zonulin then binds to its receptor on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction proteins (e.g., ZO-1 and occludin) and an increase in paracellular permeability.[1][6][7] This "leaky gut" allows luminal antigens to translocate into the lamina propria, triggering an inflammatory immune response.[2][3] Larazotide acetate is believed to prevent the binding of zonulin to its receptor, thereby inhibiting the downstream signaling that causes tight junction disruption.[1][6] This helps to maintain the intestinal barrier function and reduce the inflammatory response.[2]
Signaling Pathway of Larazotide Acetate
Caption: Proposed mechanism of Larazotide acetate in preventing gliadin-induced intestinal permeability.
Clinical Trial Landscape for Larazotide Acetate in Celiac Disease
Larazotide acetate has been evaluated in multiple clinical trials for the treatment of persistent symptoms in celiac disease despite a gluten-free diet. The following tables summarize the design and key findings of notable studies.
Table 1: Summary of Larazotide Acetate Clinical Trial Designs in Celiac Disease
| Trial Identifier | Phase | Number of Participants | Dosage(s) | Treatment Duration | Primary Endpoint | Status |
| NCT01396213 | IIb | 342 | 0.5 mg, 1 mg, 2 mg (TID) | 12 weeks | Difference in average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score | Completed |
| CeDLara (NCT03569007) | III | 525 (planned) | 0.25 mg, 0.5 mg (TID) | 12 weeks | Change from baseline in the weekly average of abdominal domain scores of the Celiac Disease Patient-Reported Outcome (CeD-PRO) | Discontinued (B1498344) |
Table 2: Summary of Key Efficacy Results from the Phase IIb Clinical Trial (NCT01396213)
| Endpoint | Larazotide Acetate 0.5 mg vs. Placebo | p-value |
| Primary Endpoint: Change in CeD-GSRS Score | Statistically significant improvement | 0.022 |
| Decrease in CeD-PRO Symptomatic Days | 26% decrease | 0.017 |
| Increase in Improved Symptom Days | 31% increase | 0.034 |
| ≥50% Reduction in Weekly Average Abdominal Pain Score | Achieved for ≥6 out of 12 weeks | 0.022 |
| Decrease in Non-GI Symptoms (Headache and Tiredness) | Statistically significant improvement | 0.010 |
Note: The 1 mg and 2 mg doses of larazotide acetate did not show a statistically significant difference from placebo in this trial.[2][8] The Phase 3 CeDLara trial was discontinued because an interim analysis indicated that the trial was unlikely to meet its primary endpoint.[9][10]
Experimental Protocols
Protocol 1: In Vitro Assessment of Intestinal Barrier Function using Caco-2 Cell Monolayers
This protocol describes the use of the Caco-2 human colon adenocarcinoma cell line as a model of the intestinal epithelium to assess the effect of larazotide acetate on barrier integrity.
1. Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® permeable supports (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Larazotide acetate
-
Transepithelial Electrical Resistance (TEER) measurement system (e.g., Millicell® ERS-2 Voltohmmeter)
-
FITC-dextran (4 kDa)
-
Fluorometer
2. Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Maintain the cultures for 21-25 days to allow for spontaneous differentiation and formation of a polarized monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Monitor monolayer integrity by measuring TEER. A stable TEER value of >250 Ω·cm² indicates a confluent and well-formed monolayer.
3. Larazotide Acetate Treatment and TEER Measurement:
-
On the day of the experiment, wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral compartment.
-
To the apical compartment, add HBSS containing the desired concentrations of larazotide acetate (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6 hours), measure the TEER across the monolayer using the voltohmmeter.
-
To induce a "leaky gut" model, a substance like zonulin or gliadin can be added to the apical chamber prior to or concurrently with larazotide acetate treatment.
4. Paracellular Permeability Assay (FITC-Dextran Flux):
-
Following the TEER measurements, add FITC-dextran (1 mg/mL) to the apical chamber of the Transwell® inserts.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples using a fluorometer at an excitation/emission of 490/520 nm.
-
Calculate the apparent permeability coefficient (Papp) to quantify the flux of FITC-dextran across the monolayer.
Caption: Workflow for in vitro assessment of Larazotide acetate's effect on intestinal barrier function.
Protocol 2: Clinical Assessment of Intestinal Permeability using the Lactulose (B1674317)/Mannitol (B672) (L/M) Test
This non-invasive test assesses in vivo small intestinal permeability. Mannitol, a monosaccharide, is readily absorbed transcellularly, while lactulose, a disaccharide, is only minimally absorbed through the paracellular pathway. An increased urinary lactulose to mannitol ratio (L/M ratio) indicates increased intestinal permeability.
1. Patient Preparation:
-
Patients should fast overnight for at least 8 hours.
-
Discontinue non-essential medications, especially NSAIDs and laxatives, for at least 48 hours prior to the test, as approved by their physician.
-
The patient should empty their bladder at the beginning of the test, and this urine is discarded.
2. Test Solution Administration:
-
The patient drinks a solution containing a known amount of lactulose (e.g., 5-10 g) and mannitol (e.g., 1-2 g) dissolved in water (e.g., 100 mL).
3. Urine Collection:
-
All urine is collected for a specified period, typically 5 to 6 hours, following the ingestion of the sugar solution.
-
Patients should be encouraged to drink water during the collection period to ensure adequate urine output.
-
The total volume of the collected urine is measured.
-
Aliquots of the collected urine are stored at -20°C or lower until analysis.
4. Sample Analysis:
-
The concentrations of lactulose and mannitol in the urine samples are determined using high-performance liquid chromatography (HPLC) or gas chromatography (GC).
-
The percentage of the ingested dose of each sugar excreted in the urine is calculated.
-
The L/M ratio is calculated as: (% lactulose excretion) / (% mannitol excretion).
5. Interpretation:
-
An elevated L/M ratio compared to a healthy control population is indicative of increased intestinal permeability. In the context of a clinical trial, a reduction in the L/M ratio in the larazotide acetate group compared to the placebo group would suggest a positive treatment effect on intestinal barrier function.
Caption: Workflow for the Lactulose/Mannitol intestinal permeability test.
Conclusion
Larazotide acetate represents a targeted approach to treating gastrointestinal disorders characterized by increased intestinal permeability. The provided protocols for in vitro and in vivo assessment of intestinal barrier function are essential tools for the continued investigation and development of larazotide acetate and other tight junction modulators. While clinical trial results have been mixed, the data from the Phase IIb study suggest a potential benefit for a subset of patients with celiac disease. Further research is needed to delineate the patient populations most likely to respond to this therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 5. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. culturecollections.org.uk [culturecollections.org.uk]
- 7. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beyondceliac.org [beyondceliac.org]
- 9. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]
AT-1001: A Potent and Selective Tool for Interrogating α3β4 Nicotinic Acetylcholine Receptor Function
Application Notes
AT-1001, chemically identified as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a high-affinity and selective ligand for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1][2] Its unique pharmacological profile makes it an invaluable tool for researchers investigating the physiological and pathological roles of α3β4 nAChRs. This document provides detailed application notes and experimental protocols for utilizing AT-1001 in various in vitro and in vivo research settings.
Initially characterized as an antagonist, further studies have revealed a more complex profile for AT-1001, demonstrating partial agonist activity at both human and rat α3β4 nAChRs.[1][2][3] This dual activity, combined with its high selectivity over other nAChR subtypes such as α4β2 and α7, allows for precise modulation of α3β4 receptor function.[4][5] Researchers can leverage AT-1001 to explore the involvement of α3β4 receptors in nicotine (B1678760) addiction, neurotransmitter release, and neuronal excitability.[4][5][6]
Key Features of AT-1001:
-
High Affinity and Selectivity: AT-1001 exhibits nanomolar affinity for α3β4 nAChRs, with significantly lower affinity for other subtypes, ensuring targeted pharmacological effects.[5]
-
Species-Dependent Differences: The binding affinity of AT-1001 is notably higher for human α3β4 receptors compared to rat receptors, a critical consideration for translational studies.[1][2]
-
Partial Agonist and Antagonist Activity: AT-1001 acts as a partial agonist, evoking a submaximal response compared to full agonists like acetylcholine.[1][7] At higher concentrations or in the presence of a full agonist, it can act as a functional antagonist by occupying the receptor binding site and causing receptor desensitization.[7][8]
-
In Vivo Efficacy: Systemic administration of AT-1001 has been shown to dose-dependently block nicotine self-administration in rats, highlighting its potential for studying addiction mechanisms.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of AT-1001's interaction with nAChR subtypes.
Table 1: Binding Affinity of AT-1001 for nAChR Subtypes
| Receptor Subtype | Species | Kᵢ (nM) | Reference |
| α3β4 | Human | 2.4 | [5] |
| α4β2 | Human | 476 | [5] |
| α7 | Human | 221 | [5] |
Table 2: Functional Activity of AT-1001 at nAChR Subtypes
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| α3β4 | Human | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ (µM) | 0.37 | [7][9] |
| α3β4 | Human | Two-electrode voltage clamp (Xenopus oocytes) | Efficacy (% of ACh response) | 35% | [7][9] |
| α4β2 | Human | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ (µM) | 1.5 | [7][9] |
| α4β2 | Human | Two-electrode voltage clamp (Xenopus oocytes) | Efficacy (% of ACh response) | 6% | [7][9] |
| α3β4 | Human & Rat | Patch-clamp electrophysiology (HEK cells) | Efficacy | 65-70% | [1][2] |
| α4β2 | Human & Rat | Patch-clamp electrophysiology (HEK cells) | Efficacy | 18% | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments using AT-1001 are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of AT-1001 for α3β4 nAChRs expressed in cell membranes.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | α3β4∗ Nicotinic Acetylcholine Receptors Strongly Modulate the Excitability of VIP Neurons in the Mouse Inferior Colliculus [frontiersin.org]
- 7. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with AT-1001
Welcome to the technical support center for AT-1001 (Larazotide Acetate). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of AT-1001, with a primary focus on its solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is AT-1001 and what is its mechanism of action?
A1: AT-1001, also known as Larazotide Acetate, is a synthetic octapeptide that acts as a zonulin inhibitor.[1][2] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the tight junctions between epithelial cells.[3][4] By inhibiting zonulin, AT-1001 helps to close these tight junctions, thereby reducing paracellular permeability.[1][4] This mechanism is being investigated for its therapeutic potential in various inflammatory diseases, including celiac disease.[5][6]
Q2: I'm having trouble dissolving AT-1001 in my aqueous buffer. Why is this happening?
A2: AT-1001 is a hydrophobic molecule, which results in low aqueous solubility.[7] Direct dissolution in aqueous buffers like PBS or cell culture media is often challenging and can lead to precipitation. The recommended approach is to first dissolve AT-1001 in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[7][8]
Q3: What is the recommended procedure for preparing a stock solution of AT-1001?
A3: To prepare a stock solution, it is recommended to first dissolve the lyophilized AT-1001 powder in a pure, anhydrous organic solvent like DMSO.[7][9] Gentle vortexing or sonication can be used to aid dissolution.[7] It is crucial to avoid adding aqueous buffer directly to the lyophilized powder.[7]
Q4: I'm observing precipitation after diluting my AT-1001/DMSO stock solution into my experimental buffer. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like AT-1001.[7] This can occur if the final concentration of AT-1001 exceeds its solubility limit in the aqueous buffer or if the final percentage of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.[7] Troubleshooting strategies are detailed in the guide below.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: While DMSO is an effective solvent for AT-1001, it can have cytotoxic effects in biological assays.[7] It is generally recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v).[7] However, the tolerance can vary between cell lines, so it is best to determine the optimal concentration for your specific experimental setup.[7]
Troubleshooting Guide: AT-1001 Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with AT-1001 in experimental buffers.
Issue 1: AT-1001 powder does not dissolve in the initial organic solvent.
-
Root Cause: The chosen organic solvent may not be suitable, or the solvent quality may be poor.
-
Solution:
-
Ensure you are using a high-purity, anhydrous solvent like DMSO (≥99.9% purity).[7]
-
Allow the lyophilized AT-1001 powder to equilibrate to room temperature before opening the vial.[7]
-
Use gentle vortexing for 1-2 minutes or brief sonication in a water bath to facilitate dissolution.[7] Take care to avoid excessive heating, which could degrade the compound.[7]
-
Issue 2: Precipitation occurs immediately after diluting the DMSO stock solution into an aqueous buffer.
-
Root Cause: This is the most common solubility issue and is typically due to the rapid change in solvent polarity, causing the hydrophobic AT-1001 to "crash out" of the solution.[10][11]
-
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help maintain solubility.[10]
-
Optimize Final DMSO Concentration: If your experiment allows, slightly increasing the final DMSO concentration (while staying below toxic levels) can improve solubility.[11]
-
Reduce Final AT-1001 Concentration: The desired final concentration of AT-1001 may be above its solubility limit in the final buffer. Try lowering the final concentration.[12]
-
Buffer Composition:
-
pH: The solubility of peptides can be pH-dependent.[13][14] Since peptides are generally more soluble at a pH away from their isoelectric point, adjusting the buffer pH may help.[13][15]
-
Ionic Strength: High salt concentrations in buffers can sometimes decrease the solubility of hydrophobic compounds (the "salting-out" effect).[11][15] Consider testing a buffer with a lower ionic strength.
-
-
Issue 3: The solution appears cloudy or forms a precipitate during incubation.
-
Root Cause: The compound may be slowly precipitating out of the solution over time, potentially due to temperature changes or interactions with other components in the media.
-
Solutions:
-
Use of Serum: For cell culture experiments, the presence of serum can help to solubilize hydrophobic compounds through binding to proteins like albumin.[10]
-
Incorporate Solubilizing Agents: For in vitro assays where their presence is acceptable, low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) or complexing agents like cyclodextrins can improve solubility.[10][11][16]
-
Quantitative Data Summary
The following tables provide a summary of solubility-related parameters for AT-1001 and general guidelines for peptide solubility.
Table 1: Recommended Solvents and Co-solvents for Hydrophobic Peptides like AT-1001
| Solvent/Co-solvent | Recommended Use | Final Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions | < 0.5% (v/v) | High dissolving power for hydrophobic compounds.[7] Ensure use of anhydrous grade. |
| Ethanol | Co-solvent | Varies, but keep low | Can be used in combination with other solvents to improve solubility.[17] |
| Acetonitrile | Co-solvent | Varies, but keep low | Another organic solvent option for improving solubility of hydrophobic peptides.[17] |
| Non-ionic Surfactants (e.g., Tween-20) | Additive in final buffer | 0.01% - 0.1% | Can help to solubilize aggregates by interacting with hydrophobic surfaces.[16] |
Table 2: Influence of Buffer Parameters on Peptide Solubility
| Parameter | General Effect on Solubility | Recommendations |
| pH | Peptides are least soluble at their isoelectric point (pI). Solubility increases as the pH is moved away from the pI.[15][18] | Adjust the buffer pH to be at least 1-2 units away from the pI of AT-1001. |
| Ionic Strength | High salt concentrations can decrease the solubility of hydrophobic peptides ("salting-out").[15] | If precipitation occurs in high-salt buffers, consider using a buffer with lower ionic strength. |
| Temperature | Increasing temperature can sometimes increase solubility, but can also lead to aggregation for some proteins.[13][15] | Work at a consistent temperature. If using heat to dissolve, do so cautiously to avoid degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AT-1001 Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of AT-1001 that can be used for subsequent dilutions into experimental buffers.
Materials:
-
Lyophilized AT-1001 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Allow the vial of lyophilized AT-1001 to reach room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. Calculation: Volume of DMSO (µL) = (mass of AT-1001 in mg / 785.9 g/mol ) * 100,000.
-
Recap the vial and vortex gently for 1-2 minutes until the powder is completely dissolved.[7]
-
If the powder is not fully dissolved, a brief sonication in a room temperature water bath for 5-10 minutes can be applied.[7] Avoid overheating the sample.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months.[8]
Protocol 2: Serial Dilution of AT-1001 into an Aqueous Experimental Buffer
Objective: To prepare a final working solution of AT-1001 in an aqueous buffer while minimizing precipitation.
Materials:
-
10 mM AT-1001 stock solution in DMSO
-
Anhydrous DMSO
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Methodology (Example for preparing a 10 µM final solution with 0.1% DMSO):
-
Intermediate Dilution 1 (in DMSO): Prepare a 1 mM solution by diluting 10 µL of the 10 mM stock solution with 90 µL of anhydrous DMSO. Vortex gently to mix.
-
Intermediate Dilution 2 (in aqueous buffer): Prepare a 100 µM solution by diluting 10 µL of the 1 mM intermediate solution with 90 µL of the aqueous experimental buffer. Mix gently by pipetting up and down immediately after adding the buffer.
-
Final Working Solution: Prepare the final 10 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of the aqueous experimental buffer. This results in a final DMSO concentration of 0.1%.
-
Mix gently by inverting the tube. Avoid vigorous vortexing.
-
Use the final working solution immediately in your experiment to minimize the risk of precipitation over time.
Visualizations
Caption: A workflow for troubleshooting AT-1001 solubility issues.
Caption: The inhibitory effect of AT-1001 on the zonulin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Larazotide Acetate | C34H59N9O12 | CID 44146842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zonulin Antagonist, Larazotide (AT1001), As an Adjuvant Treatment for Multisystem Inflammatory Syndrome in Children: A Case Series - www.ebris.eu [ebris.eu]
- 4. Zonulin Antagonist, Larazotide (AT1001), As an Adjuvant Treatment for Multisystem Inflammatory Syndrome in Children: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic use of the Zonulin Inhibitor AT-1001 (Larazotide) for a Variety of Acute and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT-1001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. mybiosource.com [mybiosource.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. Peptide Synthesis Knowledge Base [peptide2.com]
- 15. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. jpt.com [jpt.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing Larazotide Acetate Dosage for In Vivo Studies
Welcome to the technical support center for Larazotide (B1674505) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of Larazotide acetate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data from preclinical and clinical studies to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Larazotide acetate?
A1: Larazotide acetate is an octapeptide that functions as a tight junction regulator.[1] Its primary mechanism is believed to be the antagonism of the zonulin receptor on intestinal epithelial cells.[2][3] By blocking zonulin, Larazotide acetate prevents the disassembly of tight junctions, thereby reducing intestinal permeability.[2][3] This action helps to restore the intestinal barrier function that can be compromised in conditions like celiac disease.[1][4]
Q2: What is the recommended starting dose for in vivo animal studies?
A2: The optimal dose of Larazotide acetate is still under investigation and can vary depending on the animal model and the specific experimental conditions.[5] However, preclinical studies in mice have demonstrated efficacy in preserving tight junction structure and reducing inflammation.[6][7] In a porcine model of intestinal ischemic injury, a delayed-release formulation of 1 mg Larazotide acetate was used.[8][9] Researchers should consider conducting a pilot dose-ranging study to determine the most effective dose for their specific model.
Q3: How should Larazotide acetate be administered in animal studies?
A3: Larazotide acetate is typically administered orally.[1][8] For studies in pigs, a delayed-release formulation has been used to ensure it reaches the proximal small intestine, the target site for celiac disease.[8][9] The timing of administration relative to a disease-inducing challenge (e.g., gluten in celiac disease models) is a critical parameter to consider in the experimental design.[10]
Q4: What are the expected pharmacokinetic properties of Larazotide acetate?
A4: Following oral administration of a 1 mg delayed-release formulation in pigs, Larazotide acetate appears in the distal duodenum and proximal jejunum in a time-dependent manner.[9][11] Peak concentrations are typically observed approximately 1 hour after dosing.[9][11] Detectable concentrations can remain in the distal duodenum and proximal jejunum for 2 to 4 hours.[9][11]
Q5: Are there any known side effects of Larazotide acetate in preclinical or clinical studies?
A5: Larazotide acetate has been generally well-tolerated in clinical trials.[5][12] The most commonly reported adverse events in human studies have been headache and urinary tract infections.[12][13] No severe drug-related side effects were reported in Phase I clinical trials with single and multiple doses ranging from 0.25 mg to 36 mg.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in intestinal permeability measurements (e.g., LAMA ratio). | Outpatient setting for sample collection can introduce variability.[14] | Standardize the conditions for permeability assays as much as possible. For animal studies, ensure consistent timing of dosing and sample collection. Consider housing animals in a controlled environment to minimize external variables. |
| Lack of efficacy at higher doses. | Potential for drug accumulation and receptor desensitization at higher concentrations.[5] | Conduct a dose-response study to identify the optimal therapeutic window. Based on clinical trial data, lower doses (e.g., 0.25 mg and 0.5 mg) have sometimes shown better efficacy than higher doses.[15][16][17] |
| Inconsistent results between individual animals. | Biological variability within the animal population. Differences in the severity of the induced disease model. | Increase the number of animals per group to improve statistical power. Ensure the disease induction protocol is highly standardized to minimize variability in disease severity. |
| Difficulty in detecting Larazotide acetate in intestinal fluid. | Inefficient drug release from the formulation. Rapid degradation of the peptide in the gastrointestinal tract. | Utilize a validated, sensitive analytical method such as liquid chromatography/tandem mass spectrometry (LC/MS/MS) for quantification.[9][18] Consider using a delayed-release formulation to protect the peptide and ensure it reaches the target intestinal region.[8][19] |
Data Summary Tables
Table 1: Summary of Larazotide Acetate Clinical Trial Dosages for Celiac Disease
| Study Phase | Dosage(s) Administered | Frequency | Key Findings | Reference(s) |
| Phase 2b | 0.5 mg, 1 mg, 2 mg | Three times daily | The 0.5 mg dose met the primary endpoint for reducing symptoms. Higher doses were not more effective than placebo. | [15][17][20] |
| Dose-ranging study | 0.25 mg, 1 mg, 4 mg, 8 mg | Three times daily | Lower doses (0.25 mg and 1 mg) showed statistically significant prevention of gastrointestinal symptoms during a gluten challenge. | [10][12][16] |
Table 2: Pharmacokinetic Parameters of Larazotide Acetate in a Porcine Model (1 mg oral dose)
| Parameter | Value | Location | Reference(s) |
| Peak Concentration (Cmax) | 0.32–1.76 µM | Distal duodenum and proximal jejunum | [8][9][19][21] |
| Time to Peak Concentration (Tmax) | ~1 hour | Distal duodenum and proximal jejunum | [9][11][21] |
| Duration of Detectable Concentration | 2–4 hours | Distal duodenum and proximal jejunum | [9][11][21] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Intestinal Permeability in a Mouse Model of Celiac Disease
This protocol is based on studies investigating the effect of Larazotide acetate in gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice.[6][22]
-
Animal Model: Use HLA-HCD4/DQ8 double transgenic mice, which are genetically susceptible to gliadin-induced enteropathy.
-
Sensitization: Sensitize mice with gliadin to induce a celiac-like phenotype.
-
Dosing:
-
Prepare a solution of Larazotide acetate in a suitable vehicle (e.g., water).
-
Administer Larazotide acetate orally to the treatment group prior to the gliadin challenge. The control group should receive the vehicle only. A dose-ranging study is recommended to determine the optimal dose.
-
-
Gluten Challenge: Administer an oral gliadin challenge to both treatment and control groups.
-
Permeability Assay (Horseradish Peroxidase - HRP):
-
Following the gluten challenge, administer HRP orally.
-
After a defined period, collect blood samples and measure plasma HRP levels to assess intestinal permeability. An increase in HRP flux indicates increased permeability.
-
-
Histological Analysis:
-
Euthanize the animals and collect intestinal tissue samples.
-
Perform histological analysis to assess for changes in intestinal morphology, such as villous blunting and crypt hyperplasia.
-
Immunohistochemistry can be used to examine the localization of tight junction proteins like ZO-1 and the presence of inflammatory markers like macrophage accumulation.[6][23]
-
Visualizations
Caption: Larazotide acetate signaling pathway.
Caption: General experimental workflow for in vivo studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. droracle.ai [droracle.ai]
- 12. A Randomized, Double-Blind Study of Larazotide Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Randomized, Double-Blind Study of Larazotide Acetate to Prevent the Activation of Celiac Disease During Gluten Challenge [dash.harvard.edu]
- 15. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beyondceliac.org [beyondceliac.org]
- 17. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 18. researchgate.net [researchgate.net]
- 19. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. journals.plos.org [journals.plos.org]
- 22. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in AT-1001 Nicotine Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing AT-1001 in nicotine-related studies.
Frequently Asked Questions (FAQs)
Q1: What is AT-1001 and what is its primary mechanism of action?
AT-1001 is a high-affinity and selective ligand for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4] Initially identified as an antagonist, further research has characterized it as a partial agonist at α3β4 nAChRs.[2][5] Its mechanism involves direct interaction with the receptor, leading to partial activation and, at certain concentrations, desensitization of the receptor, which can result in an overall functional antagonism.[2][6] AT-1001 has been shown to block nicotine (B1678760) self-administration in animal models, suggesting its potential as a therapeutic for smoking cessation.[1][3][7]
Q2: What is the selectivity profile of AT-1001?
AT-1001 displays significant selectivity for the α3β4 nAChR subtype over other major subtypes like α4β2 and α7.[1][7] Reports indicate a Ki value below 10 nM for α3β4 nAChRs, with over 90-fold selectivity compared to α4β2 and α7 subtypes.[1][7] It is important to note that this selectivity can differ between species.[2][5]
Q3: Is AT-1001 an antagonist or a partial agonist?
While early reports described AT-1001 as an antagonist, more comprehensive studies have demonstrated that it is a partial agonist.[2][5][8] At human α3β4 nAChRs, it can elicit a response of up to 35-70% of the maximal effect of a full agonist like acetylcholine.[2][5] It also exhibits weaker partial agonist activity at α4β2 nAChRs.[2][5] This dual activity is a critical factor to consider when designing experiments and interpreting results.
Q4: Are there known species differences in AT-1001's activity?
Yes, the binding affinity and selectivity of AT-1001 can vary between species. For instance, its binding selectivity for α3β4 over α4β2 receptors is significantly greater at human receptors compared to rat receptors.[2][3][5] This is attributed to a higher affinity for human α3β4 nAChRs.[2][5] Researchers should consider the species origin of their cellular models or tissues, as this can influence experimental outcomes.
Q5: What are the recommended storage and handling conditions for AT-1001?
AT-1001 is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C.[8] Stock solutions are often prepared in DMSO. To maintain potency, it is recommended to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles and store them at -20°C for short- to medium-term use.[8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent EC₅₀/IC₅₀ values in functional assays.
Potential Cause 1: Misinterpretation of Partial Agonism
-
Explanation: As a partial agonist, AT-1001 can act as either an agonist (when administered alone) or a functional antagonist (in the presence of a full agonist like nicotine). The observed EC₅₀ or IC₅₀ will be highly dependent on the concentration of the full agonist used in the assay.
-
Solution:
-
Always run a full dose-response curve for AT-1001 alone to determine its agonist activity (EC₅₀).
-
When assessing antagonist activity (IC₅₀), use a fixed, sub-maximal concentration (e.g., EC₈₀) of the full agonist (nicotine, epibatidine). This will provide a more consistent measure of its inhibitory potential.
-
Potential Cause 2: Receptor Desensitization
-
Explanation: AT-1001 can cause desensitization of α3β4 nAChRs, particularly at concentrations where it also elicits an agonist response.[2][6] Prolonged incubation or pre-incubation with AT-1001 can lead to a reduced overall response, affecting the calculated potency.
-
Solution:
-
Minimize pre-incubation times with AT-1001.
-
Conduct time-course experiments to understand the kinetics of desensitization in your specific assay system.
-
Consider using automated liquid handling to ensure precise and consistent incubation times across all wells.
-
Potential Cause 3: Species of nAChR Subunits
-
Explanation: AT-1001 has a higher affinity for human α3β4 nAChRs compared to rat α3β4 nAChRs.[2][5] Using cell lines expressing nAChRs from different species will yield different potency values.
-
Solution:
-
Ensure consistency in the source of your cell lines or tissues.
-
Clearly document the species origin of the receptors in your experimental records.
-
When comparing data across studies, be mindful of the different species used.
-
Potential Cause 4: Assay Conditions
-
Explanation: Cell density, passage number, and health of the cells can significantly impact the results of cell-based assays.[4][11][12] Variations in these parameters can lead to inconsistent receptor expression levels and cellular responses.
-
Solution:
-
Optimize and standardize cell seeding density to ensure a consistent assay window.[4]
-
Use cells within a defined low passage number range.
-
Regularly check cell viability and morphology.
-
Ensure consistent media, sera, and supplement batches.
-
Issue 2: Discrepancy between high binding affinity (Kᵢ) and lower functional potency (EC₅₀/IC₅₀).
Potential Cause: "Mixed" or Non-Competitive Inhibition Profile
-
Explanation: The interaction of AT-1001 with the α3β4 nAChR is not strictly competitive.[1][3][4] Studies have shown that increasing concentrations of AT-1001 can lead to an apparent decrease in the total number of binding sites (Bmax), which is characteristic of non-competitive or mixed-type inhibition.[1][3] This complex binding mechanism can result in a disconnect between the affinity measured in a direct binding assay (Kᵢ) and the potency observed in a functional assay that measures a downstream cellular response.
-
Solution:
-
Acknowledge this complex pharmacology when interpreting data. A simple competitive interaction model may not be appropriate.
-
Perform detailed binding studies (e.g., Scatchard analysis) to characterize the nature of AT-1001's interaction with the receptor in your system.[3]
-
Correlate binding data with functional data from multiple assay formats (e.g., calcium flux, electrophysiology) to build a comprehensive understanding of the compound's activity.
-
Issue 3: High background or non-specific signal in assays.
Potential Cause 1: Reagent Quality and Preparation
-
Explanation: Degradation of AT-1001 or the radioligand ([³H]-epibatidine) can lead to increased non-specific interactions. Similarly, issues with assay buffers or fluorescent dyes can increase background noise.
-
Solution:
-
Prepare fresh stock solutions of AT-1001 and aliquot for single use to avoid freeze-thaw cycles.[10]
-
Check the purity and age of your radioligand.
-
Filter all buffers before use.
-
Optimize the concentration of fluorescent dyes (e.g., for calcium assays) to maximize the signal-to-background ratio.
-
Potential Cause 2: Inadequate Washing (Binding Assays)
-
Explanation: Insufficient washing during radioligand binding assays will fail to remove all unbound radioligand, leading to high background counts.
-
Solution:
-
Optimize the number and duration of wash steps.
-
Ensure the wash buffer is cold to reduce the rate of dissociation of the bound ligand.
-
Use a filtration apparatus that allows for rapid and efficient washing.
-
Potential Cause 3: Cell Health and Membrane Preparation
-
Explanation: Unhealthy or lysed cells can expose non-receptor proteins that may non-specifically bind the ligands. Poor quality membrane preparations can have similar issues.
-
Solution:
-
Ensure high cell viability before starting the experiment.[4]
-
For membrane preparations, use protease inhibitors and maintain cold temperatures throughout the procedure to ensure membrane integrity.
-
Data Summary Tables
Table 1: Binding Affinities (Kᵢ) of AT-1001 and Other Ligands at nAChR Subtypes
| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |
| AT-1001 | α3β4 | 2.4 | Rat | [1] |
| α4β2 | 476 | Rat | [1] | |
| α7 | 221 | Rat | [1] | |
| α3β4 | < 10 | Not Specified | [7] | |
| Nicotine | α3β4 | ~261-440 | Human/Rat | [3] |
| α4β2 | ~2-10 | Human/Rat | [3] | |
| Varenicline | α3β4 | Weak affinity | Not Specified | [13] |
| α4β2 | High affinity | Not Specified | [13] |
Table 2: Functional Potencies (EC₅₀/IC₅₀) of AT-1001
| Assay Type | Parameter | Receptor Subtype | Value (µM) | Species | Reference |
| Calcium Flux | IC₅₀ (vs. Epibatidine) | α3β4 | 0.035 | Rat | [1] |
| Electrophysiology | EC₅₀ (Partial Agonist) | α3β4 | 0.37 | Human | [2][6] |
| EC₅₀ (Partial Agonist) | α4β2 | 1.5 | Human | [2][6] | |
| Calcium Mobilization | EC₅₀ (Partial Agonist) | α3β4 | 1.7 | Not Specified | [13] |
Detailed Experimental Protocols
Protocol 1: [³H]-Epibatidine Competition Binding Assay
This protocol is adapted from methodologies described for nAChR binding studies.[1][14][15]
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the desired nAChR subtype (e.g., human α3β4) in appropriate media (e.g., DMEM with 10% FBS and selection antibiotics).[1]
-
Harvest confluent cells by scraping into ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 36,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh Tris-HCl buffer. Repeat the wash step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
Prepare serial dilutions of AT-1001 and a competing ligand (e.g., nicotine for non-specific binding).
-
In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4)
-
Cell membranes (typically 50-100 µg of protein)
-
Your test compound (AT-1001) or vehicle.
-
[³H]-Epibatidine (a final concentration of ~100-500 pM is common).
-
-
For determining non-specific binding, add a high concentration of nicotine (e.g., 300 µM) instead of the test compound.
-
The final assay volume is typically 0.5 mL.
-
-
Incubation and Filtration:
-
Incubate the plate for 2-4 hours at room temperature to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through Whatman GF/C filters (pre-soaked in 0.5% polyethylenimine).
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition data using non-linear regression to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Flux Functional Assay
This protocol is based on general principles for measuring intracellular calcium changes in response to nAChR activation.[1][16][17]
-
Cell Preparation:
-
Seed HEK293 cells expressing the nAChR of interest into black-walled, clear-bottom 96-well plates. Culture until they form a confluent monolayer.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final dye concentration is typically 1-5 µM.
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Add the dye-loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Wash the cells gently with assay buffer to remove extracellular dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of AT-1001 and a full agonist (e.g., nicotine) in the assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) capable of automated liquid addition and kinetic reading.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument then adds the test compounds (either AT-1001 alone to measure agonism, or AT-1001 followed by a full agonist to measure antagonism).
-
Continue to measure the fluorescence intensity kinetically for 1-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) is used as the measure of intracellular calcium increase.
-
For agonist activity, plot the response against the concentration of AT-1001 to determine the EC₅₀ and Emax.
-
For antagonist activity, plot the inhibition of the full agonist's response against the concentration of AT-1001 to determine the IC₅₀.
-
Visualizations
Caption: AT-1001 acts as a partial agonist at the α3β4 nAChR.
Caption: Workflow for in vitro characterization of AT-1001.
Caption: Troubleshooting logic for inconsistent AT-1001 results.
References
- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. adooq.com [adooq.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. youtube.com [youtube.com]
- 13. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdspdb.unc.edu [pdspdb.unc.edu]
- 15. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 17. bu.edu [bu.edu]
Technical Support Center: Caco-2 Permeability Assays with Larazotide Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing variability in Caco-2 permeability assays, with a specific focus on the use of Larazotide acetate (B1210297).
Troubleshooting Guide
Variability in Caco-2 permeability assays can arise from multiple factors. This guide provides solutions to common issues encountered during these experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low Transepithelial Electrical Resistance (TEER) Values | - Incomplete monolayer formation.- Cell passage number is too high or too low.[1][2]- Low seeding density.[1][3]- Contamination (e.g., mycoplasma).- Improper medium composition (e.g., low calcium).[4]- Mechanical disruption of the monolayer during media changes.[2] | - Allow cells to culture for at least 21 days to ensure full differentiation and monolayer confluence.[5][6]- Use Caco-2 cells within a consistent and validated passage range (e.g., 95-105).[5]- Optimize cell seeding density. A common starting point is 60,000 cells/well for a 24-well plate.[1]- Regularly test for mycoplasma contamination.- Ensure the culture medium contains adequate calcium to support tight junction formation.- Handle plates gently. Avoid forceful pipetting directly onto the cell monolayer.[2] |
| High Variability in Apparent Permeability (Papp) Values | - Inconsistent monolayer integrity across wells.[7][8]- Variation in experimental conditions (e.g., temperature, pH, incubation time).[9]- Pipetting errors leading to inaccurate compound concentrations.- Presence of efflux transporters (e.g., P-glycoprotein) affecting compound transport.[10][11]- Lot-to-lot variability in reagents (e.g., serum, media supplements). | - Monitor TEER values for all wells before and after the experiment to ensure monolayer integrity.- Standardize all experimental parameters. Use a temperature-controlled incubator and ensure pH of buffers is consistent.[12]- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- To assess the impact of efflux, conduct experiments with and without specific inhibitors (e.g., verapamil (B1683045) for P-gp).[10]- Qualify new lots of critical reagents before use in assays. |
| Unexpected Effects of Larazotide Acetate | - Incorrect concentration of Larazotide acetate.- Degradation of Larazotide acetate stock solution.- Cell line heterogeneity leading to varied responses.[9]- Interaction of Larazotide acetate with components of the transport buffer. | - Prepare fresh dilutions of Larazotide acetate from a validated stock for each experiment. A concentration of 10 mM has been shown to be effective.[13]- Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.- Use a well-characterized and consistent source of Caco-2 cells.- Evaluate the compatibility of Larazotide acetate with the chosen transport buffer. |
| Poor Compound Recovery | - Compound instability in the assay buffer.- Non-specific binding to the plate or filter membrane.- Cellular metabolism of the compound.- Inaccurate analytical quantification. | - Assess compound stability in the assay buffer over the time course of the experiment.- Use low-binding plates and materials. Consider adding a small percentage of a non-ionic surfactant or protein (e.g., BSA) to the receiver buffer.[14]- Investigate potential metabolism by Caco-2 cells using appropriate analytical techniques.- Validate the analytical method for accuracy, precision, and linearity in the assay matrix. |
Frequently Asked Questions (FAQs)
1. What is Larazotide acetate and how does it affect Caco-2 cell permeability?
Larazotide acetate is a synthetic octapeptide that acts as a tight junction regulator.[13][15][16] It is believed to function as a zonulin antagonist.[16][17] Zonulin is a protein that modulates tight junction permeability.[18] By inhibiting the zonulin pathway, Larazotide acetate can prevent the disassembly of tight junctions, leading to a decrease in paracellular permeability.[17][18] In Caco-2 cell monolayers, Larazotide acetate has been shown to inhibit the increase in permeability caused by agents like gliadin fragments and cytokines.[19][20] It promotes the proper localization of tight junction proteins such as ZO-1, occludin, and claudins, and helps maintain the integrity of the actin cytoskeleton.[19][21]
2. What is a typical TEER value for a healthy Caco-2 monolayer, and how should it change during differentiation?
For a fully differentiated and confluent Caco-2 monolayer (typically after 21 days of culture), TEER values are generally expected to be between 300-500 Ω·cm².[10] However, values can vary significantly between laboratories depending on factors like cell passage number, seeding density, and culture media.[2] Some studies report TEER values reaching as high as 1800 Ω·cm².[2] During the differentiation period, TEER values should gradually increase and then plateau as the tight junctions form and the monolayer matures.[2] A stable TEER reading indicates that the monolayer is ready for permeability experiments.
3. How can I be sure that the observed changes in permeability are due to my test compound and not to a compromised Caco-2 monolayer?
To ensure the integrity of the Caco-2 monolayer, it is crucial to measure TEER before and after the permeability experiment. A significant drop in TEER suggests that the test compound may be causing toxicity or disrupting the tight junctions. Additionally, the permeability of a paracellular marker, such as Lucifer Yellow, can be measured concurrently. An increase in the permeability of the paracellular marker would indicate a compromised monolayer.[5]
4. What are the appropriate controls to include in a Caco-2 permeability assay with Larazotide acetate?
A well-controlled experiment should include:
-
Vehicle Control: Caco-2 monolayers treated with the same vehicle used to dissolve the test compounds and Larazotide acetate.
-
Positive Control (High Permeability): A compound with known high passive permeability (e.g., propranolol).
-
Negative Control (Low Permeability): A compound with known low passive permeability (e.g., mannitol (B672) or Lucifer Yellow).[14]
-
Larazotide Acetate Alone: To assess the baseline effect of Larazotide acetate on the Caco-2 monolayer.
-
Inducer of Permeability + Larazotide Acetate: To demonstrate the protective effect of Larazotide acetate against a known tight junction disruptor (e.g., gliadin fragments or cytokines).[19][20]
5. Can the Caco-2 permeability assay be accelerated?
Yes, accelerated Caco-2 assay protocols exist, often referred to as 5-day or 7-day assays.[22][23] These protocols typically involve modifications such as coating the filter inserts with collagen and supplementing the culture medium with agents like sodium butyrate (B1204436) to promote faster differentiation.[22][23] While these accelerated models can increase throughput, it's important to note that the expression and function of transporters might differ from the traditional 21-day model.[22][23] Therefore, results from accelerated assays, especially for compounds that are substrates of transporters, may need to be confirmed using the conventional 21-day assay.[23]
Experimental Protocols
Standard 21-Day Caco-2 Permeability Assay
This protocol outlines the standard procedure for culturing Caco-2 cells and performing a permeability assay.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin (P/S)
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
TEER meter (e.g., Millicell® ERS-2)
-
Test compound and Larazotide acetate
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Maintain Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% P/S at 37°C in a humidified atmosphere of 5% CO₂.[5]
-
Sub-culture cells twice a week at approximately 90% confluency.[5]
-
For permeability assays, seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density (e.g., 6.0 x 10⁴ cells/cm²).
-
Culture the cells for 21-25 days, changing the medium in both the apical and basolateral compartments every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
On the day of the experiment, measure the TEER of each well. Only use monolayers with TEER values within the laboratory's established acceptable range (e.g., >300 Ω·cm²).[10]
-
-
Permeability Assay:
-
Carefully wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., HBSS).
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution containing the test compound (and Larazotide acetate, if applicable) to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
At specified time points, collect samples from the receiver compartment and replace with an equal volume of fresh, pre-warmed transport buffer.
-
Also, collect a sample from the donor compartment at the beginning and end of the experiment to assess compound recovery.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µg/s or mol/s)
-
A is the surface area of the filter membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor compartment (µg/mL or mol/mL)
-
-
Visualizations
Signaling Pathway of Larazotide Acetate
Caption: Larazotide Acetate's Mechanism of Action
Experimental Workflow for Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow
Troubleshooting Logic for Low TEER Values
Caption: Troubleshooting Low TEER Values
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Quantitative analysis of lab-to-lab variability in Caco-2 permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 12. enamine.net [enamine.net]
- 13. mdpi.com [mdpi.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. researchgate.net [researchgate.net]
- 21. Larazotide acetate promotes tight junction assembly in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
How to prevent degradation of Larazotide acetate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Larazotide (B1674505) acetate (B1210297) in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Larazotide acetate degradation in solution?
Larazotide acetate, an octapeptide, is susceptible to enzymatic degradation, particularly by brush-border enzymes such as aminopeptidase (B13392206) M found in the small intestine. This degradation can lead to the formation of peptide fragments.[1][2][3] Some of these fragments may even have an inhibitory effect on the activity of the parent compound.[3][4][5]
Q2: How does pH affect the stability of Larazotide acetate in solution?
The stability of Larazotide acetate is pH-dependent. Delayed-release formulations often use enteric coatings designed to protect the peptide from the low pH of the stomach and release it at a higher pH in the small intestine.[6][7][8][9] In vitro dissolution studies of a delayed-release formulation showed minimal release in simulated gastric fluid (SGF), indicating stability at acidic pH. The release increased significantly in simulated intestinal fluid (SIF).[6][7][8][9]
Q3: What are the recommended storage conditions for Larazotide acetate solutions?
For short-term storage, it is advisable to keep Larazotide acetate solutions at low temperatures. For long-term storage, solutions should be stored at -80°C.[10] Lyophilized powder is more stable and should be stored at -20°C for up to three years.[10]
Q4: Is Larazotide acetate sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of activity in cell-based assays | Enzymatic degradation by peptidases in cell culture media or secreted by cells. | 1. Prepare fresh solutions of Larazotide acetate before each experiment.2. Consider using a microdosing regimen with repeated additions of smaller concentrations to maintain an effective level of the active peptide.[1] 3. If applicable, use a D-amino acid analog of Larazotide, which has shown greater stability against enzymatic degradation.[1] |
| Inconsistent results in intestinal permeability studies | Degradation of Larazotide acetate by brush-border enzymes in ex vivo or in vivo models. | 1. When collecting samples from in vivo or ex vivo experiments, immediately use a quenching solution (e.g., 5% trifluoroacetic acid in 80% acetonitrile (B52724):15% water) to stop enzymatic activity.[6][7][8][9] 2. Centrifuge samples at 4°C and store the supernatant at -80°C until analysis.[6][8] |
| Precipitation of the peptide in solution | Poor solubility at the prepared concentration or in the chosen solvent. | 1. Larazotide acetate is soluble in water (≥ 20 mg/mL) and to a lesser extent in DMSO (3.2 mg/mL).[10][12] 2. Sonication and gentle heating are recommended to aid dissolution, especially in DMSO.[10] |
| Variability in drug release from formulations | Inappropriate formulation for the experimental model. | 1. For oral administration in animal models, use a delayed-release formulation with an enteric coating (e.g., Eudragit) to protect the peptide from gastric fluid.[6][7][8] 2. The enteric coating should be designed to release Larazotide acetate at the pH of the target intestinal segment.[6][8][9] |
Quantitative Data Summary
Table 1: In Vitro Dissolution Profile of a Delayed-Release Larazotide Acetate Formulation
| Time | Simulated Gastric Fluid (SGF) Dissolution (%) | Simulated Intestinal Fluid (SIF) Dissolution (%) |
| 30-60 min | 0.7 | 39.7 - 42.8 |
| 90 min | Not Reported | 79.1 |
| 120-180 min | Not Reported | 93.7 |
This data is derived from an in vitro study on a specific delayed-release formulation and illustrates the pH-dependent release, which is a strategy to prevent degradation in acidic environments.[6][8][9]
Table 2: In Vivo Concentrations of Larazotide Acetate in a Porcine Model After Oral Administration of a 1mg Delayed-Release Formulation
| Time Post-Administration | Distal Duodenum (μM) | Proximal Jejunum (μM) |
| 1 hour | 0.32 - 1.76 | 0.32 - 1.76 |
| 2-4 hours | 0.02 - 0.47 | 0.00 - 0.43 |
These in vivo concentrations demonstrate the successful delivery of Larazotide acetate to the small intestine using a formulation designed to prevent degradation in the stomach.[6][7][9]
Experimental Protocols
Protocol 1: In Vitro Enzymatic Degradation Assay
This protocol is used to assess the degradation of Larazotide acetate by a specific enzyme, such as aminopeptidase M.[1][2]
-
Prepare Larazotide Acetate Solution: Dissolve Larazotide acetate to a final concentration of 0.2 mg/mL in simulated intestinal fluid (SIF, pH 6.5) without pancreatin. Add MgCl₂ to a final concentration of 10 μM as a catalyst support.
-
Prepare Enzyme Solution: Prepare a solution of aminopeptidase M (from porcine kidney) in an appropriate buffer.
-
Initiate Reaction: Combine the Larazotide acetate solution with the aminopeptidase M solution (final enzyme concentration of 0.66 units/mL).
-
Incubation: Incubate the mixture at 37°C in a shaker water bath.
-
Sample Collection and Quenching: At various time points, collect aliquots of the reaction mixture and immediately quench the enzymatic activity by adding a 5% trifluoroacetic acid (TFA) solution in 80% acetonitrile:20% DI water.
-
Sample Preparation: Centrifuge the quenched samples at 13,000 x g for 5 minutes.
-
Analysis: Store the resulting supernatant at -80°C until analysis by UPLC-MS to quantify the remaining Larazotide acetate and its degradation fragments.
Protocol 2: Quantification of Larazotide Acetate by UPLC-MS/MS
This protocol outlines the analytical method for quantifying Larazotide acetate and its fragments in biological samples.[1][9]
-
Chromatography System: Use a Waters Acquity™ UPLC BEH system with a C18 column (50x2.1 mm, 1.7 μm).
-
Mobile Phase: Use a binary mobile phase with a linear solvent gradient.
-
Mobile Phase A: 0.02% TFA in water.
-
Mobile Phase B: 0.02% TFA in acetonitrile (ACN).
-
-
Column and Autosampler Temperature: Operate the column at 35°C and the autosampler at 4°C.
-
Mass Spectrometry: Use a Waters Quattro Xevo TOD mass spectrometer with an electrospray ionization source in positive mode (ESI+).
-
Standard Curve Preparation: Prepare a series of standard solutions of Larazotide acetate and its fragments in the appropriate blank matrix (e.g., blank intestinal fluid) to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples and standards into the UPLC-MS/MS system for quantification.
Visualizations
References
- 1. Larazotide acetate induces recovery of ischemia-injured porcine jejunum via repair of tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larazotide acetate induces recovery of ischemia-injured porcine jejunum via repair of tight junctions | PLOS One [journals.plos.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.plos.org [journals.plos.org]
- 7. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Larazotide acetate | Gap Junction Protein | TargetMol [targetmol.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Larazotide Acetate | Tight Junction Regulator | RUO [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of Larazotide Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of Larazotide (B1674505) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Larazotide acetate and what is its primary mechanism of action?
Larazotide acetate (also known as AT-1001) is a synthetic octapeptide with the amino acid sequence GGVLVQPG.[1] It functions as a tight junction regulator, preventing the disassembly of tight junctions in the intestinal epithelium.[1][2] Its primary mechanism of action is as a zonulin antagonist.[3][4][5] In conditions like celiac disease, gliadin (a component of gluten) triggers the release of zonulin, which then binds to receptors on intestinal epithelial cells, initiating a signaling cascade that leads to the opening of tight junctions and increased intestinal permeability.[1][6][7][8][9] Larazotide acetate competitively binds to these zonulin receptors, preventing this cascade and thereby maintaining the integrity of the intestinal barrier.[1][2][10]
Q2: What are the main challenges to the oral bioavailability of Larazotide acetate?
As a peptide, Larazotide acetate faces several challenges to its oral bioavailability:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal (GI) tract, such as pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine.[11][12][13][14] Specifically, Larazotide acetate has been shown to be degraded by the brush-border enzyme aminopeptidase (B13392206) M, which can cleave amino acids from the N-terminus.[15]
-
Poor Permeability: Due to its hydrophilic nature and molecular size, Larazotide acetate has limited ability to passively diffuse across the intestinal epithelial cells (transcellular route).[12][16] Its primary intended action is local on the apical side of the intestinal epithelium to regulate paracellular permeability (the space between cells).[10]
-
Physicochemical Instability: The harsh pH conditions of the stomach can also compromise the structural integrity of the peptide.[13]
Q3: What formulation strategies can be employed to improve the oral delivery of Larazotide acetate?
Several formulation strategies can be explored to protect Larazotide acetate from the harsh GI environment and deliver it to its target site in the small intestine:
-
Delayed-Release Formulations: Enteric coatings can protect the peptide from the acidic environment of the stomach and delay its release until it reaches the higher pH of the small intestine, which is the primary site of action for Larazotide acetate.[17][18][19][20] A delayed-release formulation has been used in clinical trials to target the proximal small intestine.[17][19][21]
-
Enzyme Inhibitors: Co-formulating Larazotide acetate with protease inhibitors can reduce its degradation by GI enzymes.[20][22]
-
Permeation Enhancers: While Larazotide acetate acts locally, formulation with permeation enhancers could be explored if systemic absorption were desired, though this is not its current therapeutic goal. These agents can transiently open tight junctions or increase membrane fluidity.[16][22]
-
Mucoadhesive Systems: Polymeric systems that adhere to the intestinal mucus layer can increase the residence time of the drug at the site of action, potentially enhancing its local effect.[16][22]
-
Nanoparticle Encapsulation: Encapsulating Larazotide acetate in nanoparticles can protect it from enzymatic degradation and control its release.[20][23]
Troubleshooting Guides
Issue 1: Low or Variable Larazotide Acetate Concentration at the Target Site (Small Intestine)
Possible Causes:
-
Premature release of the drug in the stomach.
-
Extensive enzymatic degradation in the lumen or at the brush border.
-
Inadequate dissolution of the formulation in the intestinal fluid.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. Evaluate Formulation Integrity | In Vitro Dissolution Testing: Perform dissolution testing of the formulated Larazotide acetate under simulated gastric fluid (SGF) for 2 hours, followed by simulated intestinal fluid (SIF) for at least 4 hours.[19][24] Collect samples at various time points and analyze the concentration of intact Larazotide acetate using a validated HPLC-MS/MS method. | The formulation should show minimal release (<10%) in SGF and a controlled, targeted release profile in SIF.[19][24] |
| 2. Assess Enzymatic Stability | In Vitro Degradation Assay: Incubate Larazotide acetate solution with simulated intestinal fluid containing proteases (e.g., trypsin, chymotrypsin) or with intestinal brush border membrane vesicles (BBMVs) containing enzymes like aminopeptidase M.[15] Monitor the disappearance of the parent peptide and the appearance of degradation fragments over time via HPLC-MS/MS. | A high rate of degradation suggests the need for protease inhibitors or structural modifications to the peptide. |
| 3. In Vivo Quantification in Animal Models | Intestinal Fluid Sampling (Porcine Model): Administer the formulated Larazotide acetate to fasted pigs with surgically implanted ultrafiltration probes in the duodenum and jejunum.[17][19][21] Collect intestinal fluid samples at regular intervals (e.g., every hour for 4 hours) and immediately quench with a solution like 5% trifluoroacetic acid in acetonitrile/water to prevent ex vivo degradation.[19] Analyze samples by LC-MS/MS. | This will provide a concentration-time profile of Larazotide acetate at its target site of action, allowing for the assessment of Cmax, Tmax, and overall exposure.[17][18][19] |
Issue 2: Inconsistent or Lack of Efficacy in Preclinical Models (e.g., Caco-2 cell monolayers, animal models of intestinal permeability)
Possible Causes:
-
Sub-optimal dose or concentration at the target site.
-
Formation of inhibitory fragments due to degradation.
-
Issues with the experimental model of increased permeability.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1. Verify In Vitro Barrier Function Assay | Transepithelial Electrical Resistance (TEER) Measurement: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed. Induce intestinal permeability using a stimulus like gliadin peptides or inflammatory cytokines (e.g., TNF-α, IFN-γ).[5][25] Treat the cells with a range of Larazotide acetate concentrations (e.g., 0.1 µM, 1 µM, 10 µM) applied to the apical side.[26] Measure TEER at baseline, after insult, and after treatment. | An effective dose of Larazotide acetate should prevent the drop in TEER or facilitate its recovery compared to untreated controls.[26][27] Note that high concentrations (e.g., 10 µM) have been reported to be less effective, potentially due to the formation of inhibitory fragments.[26][28] |
| 2. Assess Paracellular Flux | Fluorescent Marker Permeability Assay: Following the TEER measurement protocol, add a fluorescent marker of paracellular permeability (e.g., Lucifer yellow or FITC-dextran) to the apical chamber.[27][29] After a defined incubation period, measure the fluorescence in the basolateral chamber. | Effective treatment with Larazotide acetate should result in significantly lower flux of the fluorescent marker to the basolateral side compared to the insulted, untreated control. |
| 3. Investigate Degradation Fragment Effects | Fragment Activity Assay: Synthesize potential degradation fragments of Larazotide acetate (e.g., fragments resulting from the cleavage of one or both N-terminal glycine (B1666218) residues).[15] In the TEER or paracellular flux assay, co-administer these fragments with an effective dose of Larazotide acetate to see if they inhibit its barrier-restoring effects.[15][28] | If fragments are found to be inhibitory, this may necessitate strategies to prevent their formation, such as modifying the peptide sequence (e.g., using D-amino acids).[15] |
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of a Delayed-Release Larazotide Acetate Formulation in a Porcine Model Data synthesized from a study involving oral administration of 1 mg Larazotide acetate to fasted pigs.[17][18][19][21][24]
| Parameter | Distal Duodenum | Proximal Jejunum |
| Tmax (hours) | ~1 | ~1 |
| Peak Concentration (Cmax) (µM) | 0.32 - 0.47 | 0.43 - 1.76 |
| Concentration at 2 hours (µM) | 0.02 - 0.47 | 0.00 - 0.43 |
| Concentration at 4 hours (µM) | 0.02 - 0.47 | 0.00 - 0.43 |
Table 2: In Vitro Efficacy of Larazotide Acetate in an Ischemia-Injured Porcine Jejunum Model Data represents the effect of different concentrations of Larazotide acetate on the recovery of transepithelial electrical resistance (TER).[26]
| Treatment Group | Concentration (µM) | Effect on TER Recovery |
| Ischemic Control | - | Baseline recovery |
| Larazotide Acetate | 0.1 | No significant enhancement |
| Larazotide Acetate | 1 | Significant enhancement |
| Larazotide Acetate | 10 | No significant enhancement |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Larazotide acetate blocks the zonulin signaling pathway to prevent tight junction disassembly.
Caption: Workflow for assessing Larazotide acetate efficacy using Transepithelial Electrical Resistance (TEER).
Caption: Experimental workflow for in vivo assessment of Larazotide acetate's intestinal concentration.
References
- 1. Larazotide - Wikipedia [en.wikipedia.org]
- 2. yuniquemedical.com [yuniquemedical.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. wholesale.lvluphealth.com [wholesale.lvluphealth.com]
- 5. benchchem.com [benchchem.com]
- 6. eaglebio.com [eaglebio.com]
- 7. Tight Junctions, Intestinal Permeability, and Autoimmunity Celiac Disease and Type 1 Diabetes Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. seranovo.com [seranovo.com]
- 14. researchgate.net [researchgate.net]
- 15. Larazotide acetate induces recovery of ischemia-injured porcine jejunum via repair of tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 20. Oral delivery of proteins and peptides: Challenges, status quo and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.plos.org [journals.plos.org]
- 22. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. In vivo assessment of a delayed release formulation of larazotide acetate indicated for celiac disease using a porcine model | PLOS One [journals.plos.org]
- 25. DSpace [archive.hshsl.umaryland.edu]
- 26. Larazotide acetate induces recovery of ischemia-injured porcine jejunum via repair of tight junctions | PLOS One [journals.plos.org]
- 27. mdpi.com [mdpi.com]
- 28. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ameliorative Effects of Larazotide Acetate on Intestinal Permeability and Bacterial Translocation in Acute Pancreatitis Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of AT-1001 compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of AT-1001 compounds. Adherence to these guidelines is crucial for maintaining compound integrity, ensuring experimental reproducibility, and maximizing the shelf-life of these valuable research materials.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing AT-1001 compounds?
For optimal stability, AT-1001 compounds should be stored in a cool, dry, and dark environment.[1] It is essential to keep containers tightly sealed and minimize exposure to ambient temperature, humidity, and light.[1] Always use sterile tools and gloves when handling the compounds to prevent contamination.[1]
Q2: Should I store AT-1001 as a dry powder or in solution?
Storing AT-1001 as a lyophilized (dry) powder is generally preferred as it offers greater stability.[1][2] When stored as a dry powder, the potential for degradation due to interactions with solvents is minimized. If you need to store AT-1001 in solution, it is critical to use a high-purity, appropriate solvent and take precautions to prevent degradation.[1]
Q3: What are the ideal temperature conditions for long-term storage of AT-1001?
The optimal storage temperature for AT-1001 depends on its specific properties and whether it is in solid or solution form. For long-term stability, controlled low-temperature storage is recommended.[1] Refer to the table below for general temperature guidelines.
Q4: How can I prevent degradation of AT-1001 in solution?
Once reconstituted, AT-1001 is more susceptible to environmental factors.[1] To minimize degradation, use sterile, high-purity solvents, and store solutions in tightly sealed, clearly labeled containers.[1] It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise compound stability.[1] For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[3]
Q5: What are the signs of AT-1001 degradation?
Visual indicators of degradation in an AT-1001 solution can include a change in color, such as the development of a yellowish or brownish tint, which may suggest oxidation.[4] Analytically, the appearance of new, unexpected peaks in an HPLC/LC-MS chromatogram is a strong indicator of degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced biological activity in experiments. | Compound degradation due to improper storage. | - Verify storage conditions (temperature, light exposure).- Prepare a fresh stock solution from a new vial of lyophilized powder.- Analyze the old stock solution via HPLC to check for degradation products.[4] |
| Change in color of the AT-1001 solution. | Oxidation or other chemical degradation.[4] | - Discard the discolored solution.- Prepare a fresh solution and consider storing it under an inert atmosphere.- Protect the solution from light by using amber vials or wrapping the container in foil.[5] |
| Precipitate forms in the AT-1001 stock solution after thawing. | Poor solubility in the chosen solvent at low temperatures; moisture absorption in the solvent (e.g., DMSO) leading to compound precipitation.[6] | - Gently warm the solution and vortex to redissolve the compound.- If precipitation persists, consider preparing a fresh solution in a different, appropriate solvent.- Ensure the use of anhydrous grade solvents and proper sealing to prevent moisture absorption.[7] |
| Inconsistent experimental results between different aliquots. | Degradation from repeated freeze-thaw cycles or improper aliquoting. | - When preparing stock solutions, immediately aliquot into single-use volumes before the initial freezing.- Ensure all aliquots are stored under the same conditions. |
Data Presentation: Recommended Storage Conditions
| Storage Format | Temperature Range | Key Considerations |
| Dry Powder (Lyophilized) | Room Temperature (15–25°C) | Suitable for stable, non-volatile compounds for short to medium-term storage.[3][5] |
| Refrigerated (2–8°C) | Recommended for increased stability of most dry compounds.[5] | |
| Frozen (-20°C or below) | Optimal for long-term storage to minimize chemical degradation.[5][8] | |
| In Solution (Stock Solutions) | Refrigerated (2–8°C) | Suitable for short-term storage of some less sensitive compounds. |
| Frozen (-20°C) | Recommended for medium-term storage of most stock solutions.[8] | |
| Cryogenic (-80°C or below) | Best practice for long-term storage of sensitive compounds in solution to ensure maximum stability.[3] |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of AT-1001 Stock Solution
-
Pre-equilibration: Allow the vial of lyophilized AT-1001 to equilibrate to room temperature before opening to prevent condensation and moisture absorption.
-
Reconstitution: Under sterile conditions, add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO, ethanol) to the vial to achieve the desired stock concentration.
-
Solubilization: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use, tightly sealed vials (e.g., cryovials). The volume of each aliquot should be appropriate for a single experiment to avoid waste and the need for thawing the entire stock.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) in a dark, designated storage box.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study can help identify the degradation pathways of AT-1001.[9]
-
Sample Preparation: Prepare multiple, identical solutions of AT-1001 at a known concentration.
-
Stress Conditions: Expose individual samples to various stress conditions, aiming for 5-20% degradation.[4] Common conditions include:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2 hours.[4]
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.[4]
-
Thermal Degradation: Incubate the solution in a sealed vial at 80°C for 72 hours.[4]
-
Photolytic Degradation: Expose the solution to a light source (e.g., UV lamp) for a defined period.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.[4]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating method such as HPLC or LC-MS to identify and quantify any degradants.[9]
Visualizations
References
- 1. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpplastic.com [gmpplastic.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. spod-technology.com [spod-technology.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. dispendix.com [dispendix.com]
- 9. Compound Degradation – Mass Analytica [mass-analytica.com]
Mitigating off-target effects of AT-1001 in cellular assays
Technical Support Center: AT-101 (Gossypol)
Introduction: This technical support guide addresses the mitigation of off-target effects for the compound AT-101, also known as the R-(-) enantiomer of Gossypol (B191359). While the query specified AT-1001, the context of mitigating off-target effects in cellular assays for cancer drug development strongly points to AT-101, a well-documented pan-Bcl-2 family inhibitor known for such challenges.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals.
AT-101 is a natural polyphenolic compound derived from the cotton plant that acts as a small molecule inhibitor of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1.[3][6][7] By binding to the BH3 domain of these proteins, it disrupts their function, leading to apoptosis.[8] However, due to its reactive aldehyde groups and its action as a pan-inhibitor, significant off-target effects and toxicities have been observed, which ultimately led to the discontinuation of its clinical development.[5][9] This guide provides troubleshooting advice and detailed protocols to help researchers differentiate on-target from off-target effects in cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing excessive and rapid cell death at concentrations where I don't expect to see on-target (Bcl-2 inhibition) apoptosis. What could be the cause?
A1: This is a common issue with AT-101 (Gossypol) and is likely due to off-target cytotoxicity. Gossypol is known to act as an inhibitor for several dehydrogenase enzymes, which can disrupt cellular metabolism and induce necrosis or apoptosis through mechanisms independent of Bcl-2 inhibition.[7][9] You may be observing acute toxicity rather than the intended programmed cell death.
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Determine the EC50 for cytotoxicity over short (e.g., 4, 8, 12 hours) and long (24, 48, 72 hours) time points. This will help identify a concentration range and time window where you can observe specific apoptosis without overwhelming general toxicity.
-
Assess Markers of Necrosis vs. Apoptosis: Use assays that can distinguish between these two forms of cell death. For example, co-staining with Annexin V (apoptosis) and a membrane-impermeant dye like Propidium Iodide (PI) or DAPI (necrosis). A high PI-positive population at early time points suggests off-target cytotoxicity.
-
Compare with a More Selective Bcl-2 Inhibitor: Use a more specific inhibitor, such as Venetoclax (ABT-199) which is highly selective for Bcl-2, as a control.[10] If the widespread cell death is not observed with the selective inhibitor at concentrations that inhibit Bcl-2, it strongly suggests the effects of AT-101 are off-target.
Q2: How can I confirm that the apoptotic effects I'm observing are specifically due to the inhibition of Bcl-2 family proteins?
A2: This requires experiments to directly link the phenotype (apoptosis) to the target (Bcl-2 family proteins).
Troubleshooting Steps:
-
Overexpression Rescue Experiment: Genetically engineer your cell line to overexpress Bcl-2, Bcl-xL, or Mcl-1. If the apoptotic effect of AT-101 is on-target, cells overexpressing these proteins should show increased resistance to the compound.
-
Western Blot Analysis: Treat cells with AT-101 and probe for markers of the intrinsic apoptotic pathway. You should observe cleavage of Caspase-9 and Caspase-3, and release of cytochrome c from the mitochondria.
-
BH3 Profiling: This technique assesses the mitochondrial sensitivity to pro-apoptotic BH3 peptides. Treatment with AT-101 should "prime" the mitochondria for apoptosis, which can be measured by this method.
Q3: I am seeing inconsistent results between different cell lines, even those with similar Bcl-2 family expression profiles. Why?
A3: Inconsistent results can arise from several factors related to the off-target activities of AT-101.
Troubleshooting Steps:
-
Assess Metabolic Activity: Different cell lines have varying metabolic rates. Since gossypol can inhibit dehydrogenase enzymes, cells with higher metabolic activity or different metabolic dependencies might be more susceptible to its off-target toxic effects.[7] Run a baseline metabolic assay (e.g., MTT or resazurin (B115843) reduction) on your untreated cell lines to check for correlations.
-
Check for Expression of Drug Efflux Pumps: Some cell lines may express higher levels of multidrug resistance proteins (e.g., P-glycoprotein) that can pump AT-101 out of the cell, leading to apparent resistance.
-
Control for Serum Protein Binding: Gossypol can bind to proteins in the culture medium, reducing its effective concentration. Ensure you are using the same type and percentage of serum across all experiments and consider performing experiments in reduced-serum conditions (after allowing cells to attach) to minimize this variable.
Quantitative Data Summary
The following table summarizes the binding affinities of AT-101 for various Bcl-2 family proteins. This data is crucial for designing experiments and interpreting results, as it highlights the pan-inhibitory nature of the compound.
| Target Protein | Binding Affinity (Ki) | Reference |
| Mcl-1 | 0.18 µM | [1][2] |
| Bcl-2 | 0.32 µM | [1][2] |
| Bcl-xL | 0.48 µM | [1][2] |
Note: These values indicate that AT-101 inhibits multiple anti-apoptotic proteins at similar sub-micromolar concentrations.
Experimental Protocols
Protocol 1: Distinguishing Apoptosis from Necrosis using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with AT-101.
Methodology:
-
Cell Plating: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: Treat cells with a range of AT-101 concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control for various time points (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: For adherent cells, collect the supernatant (containing floating/dead cells) and then gently detach the remaining cells using Trypsin-EDTA. Combine the supernatant and the detached cells. For suspension cells, simply collect the cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: Overexpression Rescue Experiment
Objective: To determine if the cytotoxic effects of AT-101 are specifically mediated by its intended targets.
Methodology:
-
Transfection/Transduction: Create stable cell lines that overexpress human Bcl-2, Bcl-xL, or Mcl-1. Use an empty vector as a control.
-
Confirmation of Overexpression: Confirm the overexpression of the target proteins via Western Blot.
-
Cell Viability Assay: Plate the engineered cell lines and the empty vector control line at the same density.
-
Treatment: Treat the cells with a dose-response of AT-101 for 24-48 hours.
-
Readout: Perform a cell viability assay (e.g., CellTiter-Glo® or Crystal Violet staining).
-
Analysis: Compare the dose-response curves. A rightward shift in the curve for the overexpressing cell lines compared to the control indicates that the cytotoxic effect is at least partially on-target.
Visualizations
Caption: On-target vs. off-target pathways of AT-101 (Gossypol).
Caption: Workflow for troubleshooting AT-101 off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gossypol - Wikipedia [en.wikipedia.org]
- 8. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gossypol acetate | 12542-36-8 | FG32702 | Biosynth [biosynth.com]
- 10. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
AT-1001 Technical Support Center: Optimizing Receptor Antagonism Experiments
Welcome to the AT-1001 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing AT-1001 for optimal α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonism. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AT-1001?
A1: AT-1001 is a high-affinity and selective ligand for the α3β4 nicotinic acetylcholine receptor (nAChR).[1][2] Its mechanism is complex and can be described in two ways:
-
Non-competitive Antagonist: In functional assays, AT-1001 can act as a non-competitive antagonist. This means that in the presence of an agonist like epibatidine (B1211577), AT-1001 does not cause a parallel rightward shift in the agonist's dose-response curve. Instead, it depresses the maximal response, suggesting it binds to a site on the receptor that is different from the agonist binding site or that it induces a conformational change that prevents receptor activation.[2][3][4]
-
Partial Agonist: Studies using electrophysiology have characterized AT-1001 as a potent partial agonist at both human and rat α3β4 nAChRs.[5] It can activate the receptor, but with a much lower efficacy (65-70%) compared to a full agonist like acetylcholine (ACh).[5] This partial agonist activity can lead to receptor desensitization, resulting in a state of functional antagonism.[6]
Q2: Why am I seeing agonist activity with AT-1001 when I expect it to be an antagonist?
A2: The observation of agonist activity is consistent with AT-1001's characterization as a partial agonist.[5] When used alone, a partial agonist will produce a response, although it will be submaximal compared to a full agonist. In the presence of a full agonist, a partial agonist will compete for receptor binding and can reduce the overall response, thereby acting as an antagonist.[7]
Q3: How should I determine the optimal concentration of AT-1001 for my experiments?
A3: The optimal concentration of AT-1001 will depend on your specific experimental goals.
-
For demonstrating antagonism: You will need to perform a dose-response curve of AT-1001 in the presence of a fixed concentration of an agonist (typically the EC80). This will allow you to determine the IC50 of AT-1001, which is the concentration that inhibits 50% of the agonist-induced response.
-
For studying partial agonism: A dose-response curve of AT-1001 alone should be performed to determine its EC50 and maximal efficacy (Emax) relative to a full agonist.
Q4: Which agonist and cell line should I use for my α3β4 nAChR antagonism experiments with AT-1001?
A4:
-
Agonist: Epibatidine is a commonly used high-affinity agonist for α3β4 nAChRs in both binding and functional assays.[2][8] Acetylcholine (ACh) is the endogenous agonist and is also frequently used, particularly in electrophysiology studies.[6]
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable and widely used host for the stable or transient expression of recombinant human α3β4 nAChRs.[8][9]
Troubleshooting Guides
Issue 1: No or Weak Antagonism Observed
| Possible Cause | Troubleshooting Steps |
| Suboptimal Agonist Concentration | Determine the EC80 of your agonist (e.g., epibatidine) in your specific assay system. Using an agonist concentration that is too high can overcome the antagonistic effect of AT-1001. |
| Inadequate Pre-incubation Time | For functional assays, pre-incubate your cells with AT-1001 for a sufficient period (e.g., 15-30 minutes) before adding the agonist to allow for binding to the receptor. |
| Low Receptor Expression | Confirm the expression of functional α3β4 nAChRs in your cell line using a positive control agonist and antagonist. Low receptor density can lead to a small signal window, making antagonism difficult to detect. |
| AT-1001 Degradation | Prepare fresh dilutions of AT-1001 for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Passage Number | Use cells from a consistent and low passage number range. Ensure cells are healthy and not overgrown at the time of the experiment. |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure proper mixing of all reagents, especially during serial dilutions. |
| Edge Effects in Multi-well Plates | To minimize evaporation, avoid using the outermost wells of the plate for experimental data or fill them with sterile buffer or water. |
Issue 3: Discrepancy Between Binding Affinity (Ki) and Functional Potency (IC50)
| Possible Cause | Troubleshooting Steps |
| Different Assay Conditions | Buffer composition, temperature, and incubation times can differ between binding and functional assays, leading to variations in apparent affinity. Try to align assay conditions as much as possible. |
| Complex Mechanism of Action | AT-1001's non-competitive and partial agonist properties can lead to a disconnect between its binding affinity and its functional potency. A Schild analysis can help to characterize the nature of the antagonism. |
| "Insurmountable" Antagonism | For non-competitive antagonists, increasing the antagonist concentration will depress the maximal response of the agonist, which can affect the calculated IC50 value.[10] |
Data Presentation
Table 1: Binding Affinity of AT-1001 at nAChR Subtypes
| Receptor Subtype | Kᵢ (nM) |
| α3β4 | 2.4 |
| α4β2 | 476 |
| α7 | 221 |
| Data from competitive radioligand binding assays using [³H]epibatidine.[1] |
Table 2: Functional Activity of AT-1001 at Human nAChRs Expressed in Xenopus Oocytes
| Receptor Subtype | Activity | EC₅₀ (µM) | Maximal Response (% of ACh) |
| α3β4 | Partial Agonist | 0.37 | 35% |
| α4β2 | Weak Partial Agonist | 1.5 | 6% |
| Data from two-electrode voltage clamp electrophysiology.[1] |
Table 3: Inhibitory Potency of AT-1001 in a Functional Assay
| Assay Type | Agonist | Cell Line | IC₅₀ (nM) |
| Calcium Flux | Epibatidine | HEK cells expressing α3β4 nAChR | 35.2 |
| Data from a FLIPR calcium flux assay.[3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α3β4 nAChR
This protocol describes a competitive binding assay to determine the affinity (Ki) of AT-1001 for the α3β4 nAChR using [³H]epibatidine as the radioligand.[1][11][12]
Materials:
-
HEK293 cells stably expressing human α3β4 nAChR
-
Cell Scrapers
-
Assay Buffer (e.g., 50 mM TRIS-HCl, pH 7.4)
-
[³H]epibatidine
-
Unlabeled epibatidine (for non-specific binding)
-
AT-1001
-
96-well filter plates (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation:
-
Culture HEK293-α3β4 cells to confluency.
-
Wash cells with ice-cold PBS and harvest using a cell scraper.
-
Centrifuge the cell suspension and resuspend the pellet in assay buffer.
-
Homogenize the cells and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, [³H]epibatidine (final concentration ~0.5 nM), and varying concentrations of AT-1001.
-
For total binding, omit AT-1001. For non-specific binding, add a high concentration of unlabeled epibatidine (e.g., 10 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Harvest the membranes by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of AT-1001.
-
Determine the IC₅₀ value and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Flux Assay for α3β4 nAChR
This protocol measures the functional antagonism of AT-1001 at α3β4 nAChRs by detecting changes in intracellular calcium levels.[8][13]
Materials:
-
HEK293 cells stably expressing human α3β4 nAChR
-
96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Epibatidine
-
AT-1001
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed HEK293-α3β4 cells into 96-well plates and grow to confluency.
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Incubate to allow for dye de-esterification.
-
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Add assay buffer containing varying concentrations of AT-1001 to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Automatically inject a solution of epibatidine (at its pre-determined EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the agonist-induced response against the log concentration of AT-1001.
-
Determine the IC₅₀ value for AT-1001.
-
Visualizations
Caption: Simplified signaling pathway of the α3β4 nAChR and the modulatory role of AT-1001.
Caption: General experimental workflows for radioligand binding and calcium flux assays.
Caption: A logical workflow for troubleshooting common issues in AT-1001 antagonism experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trc-p.nl [trc-p.nl]
- 5. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Study of the calcium dynamics of the human alpha4beta2, alpha3beta4 and alpha1beta1gammadelta nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of human recombinant neuronal nicotinic acetylcholine receptor subunit combinations alpha2beta4, alpha3beta4 and alpha4beta4 stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Larazotide Acetate and Transepithelial Electrical Resistance (TEER)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments with Larazotide acetate (B1210297), particularly concerning its effect on transepithelial electrical resistance (TEER).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Larazotide acetate on Transepithelial Electrical Resistance (TEER)?
Larazotide acetate is a synthetic octapeptide that functions as a tight junction (TJ) regulator.[1] Its primary mechanism of action is as a zonulin antagonist.[2][3] Zonulin is a protein that modulates intestinal permeability by disassembling tight junctions, which leads to a decrease in TEER.[2][4]
Therefore, the expected effect of Larazotide acetate is not necessarily to increase TEER in a healthy, unchallenged epithelial monolayer, but rather to prevent the reduction of TEER caused by stimuli known to increase intestinal permeability, such as gliadin, cytokines, or the zonula occludens toxin (ZOT) analog, AT-1002.[5][6][7] In some in vitro models of intestinal barrier dysfunction ("leaky gut"), Larazotide acetate has been shown to significantly increase TEER.[8]
Q2: Why am I not observing a change in TEER after applying Larazotide acetate?
There are several potential reasons why you may not be observing the expected effect of Larazotide acetate on TEER. These can be broadly categorized into experimental design, cell culture conditions, and measurement technique. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Troubleshooting Guide: No Observed TEER Change
If you are not observing an effect of Larazotide acetate on TEER, consider the following factors:
1. Absence of a Permeability-Inducing Stimulus
-
Problem: Larazotide acetate's primary role is to counteract agents that disrupt tight junctions.[5][7] If your cell monolayer is healthy and has a stable, high TEER, Larazotide acetate may not produce a significant change on its own. It acts to preserve barrier function, not necessarily to enhance it in an already optimal state.
-
Solution: The experiment should be designed to include a challenge that induces tight junction opening and a subsequent drop in TEER. Examples of such stimuli include:
2. Suboptimal Experimental Conditions
-
Problem: The timing of Larazotide acetate application, its concentration, and the health of the cell monolayer are critical for observing an effect.
-
Solutions:
-
Pre-treatment: In many successful protocols, cells are pre-treated with Larazotide acetate before the introduction of the permeability-inducing stimulus.[8]
-
Dose-Response: The effect of Larazotide acetate can be dose-dependent, and surprisingly, lower doses have sometimes shown greater efficacy than higher doses in clinical trials.[9][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model and stimulus.
-
Cell Monolayer Integrity: Ensure your cells have formed a confluent, polarized monolayer with stable baseline TEER before beginning the experiment.[11] Some cell lines, like Caco-2, can take several weeks to fully differentiate and form robust tight junctions.[11]
-
3. Cell Model and Reagent Variability
-
Problem: The response to Larazotide acetate can be cell-line specific. The expression levels of zonulin receptors, such as Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR), can vary between cell types (e.g., Caco-2, C2BBe1, IEC6).[2][12]
-
Solution:
-
Verify that your chosen cell line is an appropriate model for studying tight junction regulation.
-
Ensure the quality and activity of your Larazotide acetate and the stimulus being used.
-
4. TEER Measurement Technique
-
Problem: Inaccurate or inconsistent TEER measurements can mask the biological effects of Larazotide acetate.
-
Solution:
-
Temperature: TEER is highly sensitive to temperature fluctuations. All measurements should be taken under stable temperature conditions, for example, by using a warming plate or allowing all plates to equilibrate to room temperature before reading.[11]
-
Electrode Placement: Ensure consistent placement of the "chopstick" electrodes in each Transwell insert to minimize variability.
-
Blank Readings: Always subtract the resistance value of a blank Transwell insert (containing medium but no cells) from your experimental readings.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of Larazotide acetate on TEER as reported in various in vitro studies.
Table 1: Effect of Larazotide Acetate on TEER in Caco-2 Cells
| Stimulus | Larazotide Acetate Concentration | Incubation Time | Observed Effect on TEER | Reference |
| AT-1002 | Not specified | Not specified | Inhibited the AT-1002-induced TEER reduction. | [5][6] |
| Gliadin Fragments | Not specified | Not specified | Inhibited the gliadin-induced redistribution of ZO-1 and actin (correlates with TEER preservation). | [5] |
| Cytokines (Basolateral) | Not specified | Not specified | Inhibited the increase in TJ permeability (correlates with TEER preservation). | [5][7] |
Table 2: Effect of Larazotide Acetate on TEER in Other Cell Lines
| Cell Line | Stimulus | Larazotide Acetate Concentration | Incubation Time | Observed Effect on TEER | Reference |
| C2BBe1 | Anoxia/Reoxygenation (A/R) | 10 mM | Pre-treatment | Significantly increased TEER compared to the non-treated A/R injured monolayer. | [8] |
| IPEC-J2 (leaky) | None | 1 mM | Not specified | Significantly higher TEER compared to the non-treated monolayer. | [8] |
Experimental Protocols
Protocol: Measuring TEER in a Caco-2 Model with Gliadin Challenge
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific experimental setup.
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell polycarbonate membrane inserts (e.g., 0.4 µm pore size).
-
Culture for 21 days to allow for full differentiation and formation of a stable monolayer.
-
Monitor TEER every other day until a stable baseline of >250 Ω·cm² is achieved.
-
-
Pre-treatment with Larazotide Acetate:
-
Prepare fresh solutions of Larazotide acetate in cell culture medium at various concentrations (e.g., 0.1, 1, 10 µM).
-
Aspirate the apical medium from the Transwell inserts and replace it with the medium containing Larazotide acetate.
-
Incubate for 1 hour at 37°C and 5% CO₂.
-
-
Gliadin Challenge:
-
Prepare a solution of pepsin-trypsin digested gliadin in cell culture medium.
-
Add the gliadin solution to the apical chamber of the Transwells (both those pre-treated with Larazotide acetate and the control group).
-
Include a vehicle control group that receives medium without gliadin.
-
-
TEER Measurement:
-
Measure TEER at various time points after the gliadin challenge (e.g., 0, 2, 4, 6, 24 hours).
-
Use an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes.
-
Ensure electrodes are sterilized and equilibrated in the medium before use.
-
Calculate the net TEER (Ω·cm²) by subtracting the blank resistance and multiplying by the surface area of the membrane.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of Larazotide acetate in preventing gliadin-induced TEER decrease.
References
- 1. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Larazotide Acetate Protects the Intestinal Mucosal Barrier from Anoxia/Reoxygenation Injury via Various Cellular Mechanisms [mdpi.com]
- 9. beyondceliac.org [beyondceliac.org]
- 10. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wpiinc.com [wpiinc.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical and Clinical Showdown: AT-1001 and Varenicline in the Quest for Smoking Cessation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical investigational drug AT-1001 and the clinically approved smoking cessation aid, varenicline (B1221332). This document synthesizes available data on their respective mechanisms of action, receptor binding affinities, and efficacy in preclinical and clinical settings, highlighting the divergent paths of these two nicotinic acetylcholine (B1216132) receptor (nAChR) modulators.
While varenicline has established its role in aiding smoking cessation, the journey of AT-1001 appears to have stalled in the preclinical phase, with "Smoking Cessation" listed as an inactive indication. This guide delves into the scientific rationale and available data for both compounds to offer a comprehensive perspective on their potential and realized contributions to the field of nicotine (B1678760) addiction treatment.
Mechanism of Action: A Tale of Two Receptors
The primary distinction between AT-1001 and varenicline lies in their principal molecular targets within the complex family of nAChRs.
AT-1001 is a high-affinity and selective partial agonist of the α3β4 nAChR subtype .[1][2] Preclinical studies suggest that by targeting this receptor, AT-1001 can potently and dose-dependently block nicotine self-administration in rats.[3][4][5] The mechanism is thought to involve an indirect pathway, as AT-1001 poorly inhibits nicotine-induced dopamine (B1211576) release in the nucleus accumbens.[3][4][5]
Varenicline , in contrast, exerts its therapeutic effects primarily as a partial agonist of the α4β2 nAChR . This dual action allows it to both reduce the rewarding effects of nicotine by blocking its binding and alleviate withdrawal symptoms by providing a moderate level of receptor stimulation.
dot
Receptor Binding Affinity: A Quantitative Comparison
The selectivity and affinity of a drug for its target are critical determinants of its efficacy and side-effect profile. The following table summarizes the in vitro binding affinities (Ki) of AT-1001 and varenicline for various nAChR subtypes.
| Compound | α3β4 nAChR Ki (nM) | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) |
| AT-1001 | 2.4[3] | 476[3] | 221[3] |
| Varenicline | >1000[6] | 0.4[7] | 125[7] |
| Note: Lower Ki values indicate higher binding affinity. |
As the data illustrates, AT-1001 demonstrates high affinity and selectivity for the α3β4 nAChR, with approximately 200-fold greater affinity for this subtype compared to the α4β2 nAChR.[3] Conversely, varenicline exhibits a strong preference for the α4β2 nAChR.
Efficacy Data: From Animal Models to Human Trials
The evaluation of a drug's efficacy progresses from preclinical animal models to human clinical trials. AT-1001's development has not progressed to the latter stage for smoking cessation, while varenicline has a wealth of clinical data.
AT-1001: Preclinical Evidence
The primary evidence for AT-1001's potential efficacy in smoking cessation comes from a study on nicotine self-administration in rats.
Experimental Protocol: Nicotine Self-Administration in Rats
-
Subjects: Male Wistar rats.
-
Procedure: Rats were trained to self-administer nicotine (0.03 mg/kg/infusion) by pressing a lever. Once stable responding was achieved, rats were pre-treated with AT-1001 (0, 0.75, 1.5, or 3 mg/kg, subcutaneously) 10 minutes before the self-administration session.
-
Outcome: The number of nicotine infusions earned was measured.
In this model, AT-1001 was found to potently and dose-dependently block nicotine self-administration without affecting responding for food, suggesting a specific effect on nicotine-seeking behavior.[3]
dot
Varenicline: Clinical Trial Efficacy
Varenicline's efficacy in human smokers has been established in numerous randomized clinical trials. The following table summarizes representative data on abstinence rates.
| Clinical Trial Outcome | Varenicline | Placebo |
| Continuous Abstinence Rate (Weeks 15-24) | 32.1%[8] | 6.9%[8] |
| Continuous Abstinence Rate (Weeks 21-52) | 27.0%[8] | 9.9%[8] |
| 4-Week Continuous Abstinence at 12 Weeks | 44%[9] | 18%[9] |
| 1-Year Abstinence Rate | 22-23%[9] | 8-10%[9] |
These studies consistently demonstrate that varenicline significantly increases the likelihood of successful smoking cessation compared to placebo.[8][9][10][11]
Conclusion: Divergent Paths in Drug Development
AT-1001 and varenicline represent two distinct approaches to modulating the nicotinic acetylcholine receptor system for smoking cessation. While AT-1001's selective targeting of the α3β4 nAChR showed promise in preclinical models by reducing nicotine self-administration in rats, its development for this indication has not advanced to human trials. In contrast, varenicline's action as a partial agonist at the α4β2 nAChR has been successfully translated into a widely used and effective pharmacotherapy for smoking cessation.
This comparison underscores the complexities of drug development, where promising preclinical findings do not always translate to clinical success. For researchers in the field, the story of AT-1001 and varenicline highlights the importance of target selection and the rigorous process of clinical validation in the development of new therapies for nicotine addiction.
References
- 1. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. scispace.com [scispace.com]
- 8. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Effect of Varenicline on Smoking Cessation Through Smoking Reduction: A Randomized Clinical Trial - [medicinesresources.nhs.uk]
A Comparative Guide to Larazotide Acetate and Emerging Therapies for Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of celiac disease treatment is evolving beyond the gluten-free diet, with several promising pharmacological agents in development. This guide provides an objective comparison of larazotide (B1674505) acetate (B1210297), a tight junction regulator, with other emerging therapies, supported by available experimental data from clinical trials.
Larazotide Acetate: A Tight Junction Modulator
Larazotide acetate is an oral peptide designed to prevent the opening of intestinal tight junctions, thereby reducing the permeation of gliadin and subsequent inflammatory responses.
Mechanism of Action
Larazotide acetate is believed to act as a zonulin antagonist. In celiac disease, gliadin induces the release of zonulin, which leads to the disassembly of tight junction proteins (Zonula Occludens-1 and occludin) and an increase in intestinal permeability. Larazotide acetate is thought to prevent this cascade, maintaining the integrity of the epithelial barrier.
Caption: Larazotide Acetate's Mechanism of Action.
Alternative Therapeutic Strategies
Several alternative approaches targeting different aspects of celiac disease pathogenesis are under investigation.
Enzyme Therapy: Latiglutenase (IMGX003)
Latiglutenase is an orally administered combination of two enzymes that degrade gluten into smaller, non-immunogenic fragments in the stomach before they reach the small intestine.
Tissue Transglutaminase 2 (TG2) Inhibition: TAK-227 (ZED1227)
TAK-227 is a selective, oral inhibitor of TG2, an enzyme that deamidates gliadin peptides in the lamina propria, increasing their immunogenicity. By inhibiting TG2, TAK-227 aims to prevent the initial step in the adaptive immune response to gluten.
Immune Tolerance Induction: KAN-101 and TAK-101
These therapies are designed to induce immune tolerance to gluten.
-
KAN-101 is a liver-targeting therapy that delivers gliadin proteins to induce tolerance by leveraging the liver's natural immune-regulating functions.
-
TAK-101 consists of gluten peptides encapsulated in nanoparticles, which are taken up by antigen-presenting cells to promote a tolerogenic immune response.
Immune Modulation: Amlitelimab (SAR445229)
Amlitelimab is a monoclonal antibody that blocks the OX40L signaling pathway, which is involved in T-cell activation and proliferation, thereby aiming to dampen the inflammatory response to gluten.
Comparative Clinical Trial Data
The following tables summarize key quantitative data from clinical trials of larazotide acetate and its alternatives.
Table 1: Larazotide Acetate Clinical Trial Results
| Trial Identifier | Treatment | Primary Endpoint | Result | p-value |
| Phase 2b (NCT01396213) [1][2][3] | Larazotide Acetate 0.5 mg | Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) | Statistically significant improvement vs. placebo | 0.022 (ANCOVA) |
| Larazotide Acetate 1.0 mg | Change in CeD-GSRS | No significant difference vs. placebo | Not significant | |
| Larazotide Acetate 2.0 mg | Change in CeD-GSRS | No significant difference vs. placebo | Not significant | |
| Phase 3 (CedLara, NCT03569007) [4][5][6][7] | Larazotide Acetate | Change in CeD PRO abdominal domain score | Trial discontinued (B1498344) due to futility at interim analysis | N/A |
Table 2: Alternative Therapies Clinical Trial Results
| Drug | Trial Identifier | Primary Endpoint | Result (Treatment vs. Placebo) | p-value |
| Latiglutenase | Phase 2 (NCT03585478)[8][9][10] | Change in Villous Height to Crypt Depth (Vh:Cd) ratio | -0.04 vs. -0.35 | 0.057 |
| TAK-227 (ZED1227) | Phase 2a[11][12][13] | Attenuation of gluten-induced mucosal damage (Vh:Cd ratio) | Significant attenuation at all doses (10, 50, 100 mg) vs. placebo | <0.001 |
| TAK-101 | Phase 2a (NCT03738475)[14][15][16] | Change in IFN-γ spot-forming units | 88% reduction vs. placebo (2.01 vs. 17.58) | 0.006 |
| KAN-101 | Phase 2 (ACeD-it, NCT05574010)[17][18][19][20] | Reduction in gluten-induced symptoms | Clinically significant reductions in multiple symptoms | Data pending full publication |
| Amlitelimab | Phase 2 (ASPIRION, NCT05247735)[21][22][23][24][25] | Change in Vh:Cd ratio | Ongoing, results not yet reported | N/A |
Experimental Protocols of Key Clinical Trials
Larazotide Acetate Phase 2b Trial (NCT01396213)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: 342 adults with celiac disease on a gluten-free diet for at least 12 months with persistent symptoms.[1]
-
Intervention: Larazotide acetate (0.5 mg, 1 mg, or 2 mg) or placebo administered three times daily for 12 weeks.[1]
-
Primary Endpoint: Change from baseline in the weekly average Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[3]
-
Secondary Endpoints: Included changes in the Celiac Disease Patient-Reported Outcome (CeD PRO) scores and safety.[1]
Caption: Larazotide Acetate Phase 2b Trial Workflow.
Latiglutenase Phase 2 Trial (NCT03585478)
-
Study Design: A randomized, double-blind, placebo-controlled trial with a gluten challenge.[8]
-
Patient Population: 43 adults with confirmed celiac disease on a gluten-free diet.[10]
-
Intervention: Latiglutenase (1200 mg) or placebo taken with meals containing 2g of gluten daily for 6 weeks.[9]
-
Primary Endpoint: Change from baseline in the Villous Height to Crypt Depth (Vh:Cd) ratio.[10]
-
Secondary Endpoints: Included changes in intraepithelial lymphocyte (IEL) density and symptom severity.[10]
TAK-227 (ZED1227) Phase 2a Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial with a gluten challenge.[11]
-
Patient Population: Approximately 160 adults with celiac disease in remission on a gluten-free diet.[11]
-
Intervention: ZED1227 (10 mg, 50 mg, or 100 mg) or placebo taken daily for 6 weeks, with a daily 3g gluten challenge.[13]
-
Primary Endpoint: Attenuation of gluten-induced duodenal mucosal damage, measured by the change in Vh:Cd ratio.[11]
-
Secondary Endpoints: Included changes in IEL density, symptoms, and quality of life.[11]
TAK-101 Phase 2a Trial (NCT03738475)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[14]
-
Patient Population: 33 adults with celiac disease on a gluten-free diet.[14]
-
Intervention: Two intravenous doses of TAK-101 or placebo one week apart, followed by a 14-day gluten challenge.[14]
-
Primary Endpoint: Change from baseline in the number of interferon-γ (IFN-γ) spot-forming units in response to gliadin.[14]
-
Secondary Endpoints: Included changes in Vh:Cd ratio and T-cell responses.[14]
Caption: Logical Relationship of Alternative Celiac Disease Therapies.
Conclusion
Larazotide acetate showed initial promise in Phase 2 trials for symptomatic relief in celiac disease patients on a gluten-free diet, but its development was halted after a challenging Phase 3 trial. The current therapeutic pipeline for celiac disease is diverse, with several promising agents targeting different mechanisms of the disease's pathogenesis. Enzyme therapies, TG2 inhibitors, and immune-modulating agents have all demonstrated encouraging results in Phase 2 trials, with some advancing to later-stage studies. The data presented in this guide highlights the varied approaches and the ongoing efforts to provide effective non-dietary treatments for individuals with celiac disease. Further research and completion of ongoing clinical trials will be crucial in determining the future landscape of celiac disease management.
References
- 1. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. beyondceliac.org [beyondceliac.org]
- 5. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment - BioSpace [biospace.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. celiac.org [celiac.org]
- 8. researchgate.net [researchgate.net]
- 9. celiac.org [celiac.org]
- 10. Latiglutenase Protects the Mucosa and Attenuates Symptom Severity in Patients with Celiac Disease Exposed to a Gluten Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beyondceliac.org [beyondceliac.org]
- 12. celiac.org [celiac.org]
- 13. The Oral Transglutaminase 2 Inhibitor ZED1227 Accumulates in the Villous Enterocytes in Celiac Disease Patients during Gluten Challenge and Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. TAK-101 Nanoparticles Induce Gluten-Specific Tolerance in Celiac Disease: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TAK-101 Nanoparticles Induce Gluten-Specific Tolerance in Celiac Disease: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. celiac.org [celiac.org]
- 18. businesswire.com [businesswire.com]
- 19. Anokion Reports Positive Results from Phase 2 Trial of KAN-101 for Celiac Disease [synapse.patsnap.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. beyondceliac.org [beyondceliac.org]
- 22. Clinical Trial Awareness: 5 Ongoing Breakthrough Clinical Trials Advancing Celiac Disease Research - TrialX [trialx.com]
- 23. celiac.ca [celiac.ca]
- 24. celiac.org [celiac.org]
- 25. clinicaltrials.eu [clinicaltrials.eu]
Validating the Selectivity of AT-1001 for α3β4 over α4β2 Nicotinic Acetylcholine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AT-1001's selectivity for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) over the α4β2 nAChR. The data presented herein is supported by experimental findings from published literature, offering a valuable resource for researchers investigating nAChR pharmacology and developing novel therapeutics. For comparative context, data for other well-characterized nAChR ligands, varenicline (B1221332) and cytisine (B100878), are also included.
Data Presentation: A Comparative Analysis of Ligand-Receptor Interactions
The following tables summarize the binding affinities and functional potencies of AT-1001, varenicline, and cytisine at both α3β4 and α4β2 nAChRs. These quantitative data highlight the distinct selectivity profiles of each compound.
Table 1: Binding Affinity (Ki, nM) of nAChR Ligands
| Compound | α3β4 nAChR | α4β2 nAChR | Selectivity (α4β2 Ki / α3β4 Ki) |
| AT-1001 (rat) | 2.4 | 476 | ~198-fold |
| AT-1001 (human) | 2.6 | - | - |
| Varenicline (rat) | 3509 | 0.6 | ~0.00017-fold (inversely selective) |
| Cytisine (rat) | 2700 | 11.6 | ~0.004-fold (inversely selective) |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (EC50/IC50, µM) and Efficacy of nAChR Ligands
| Compound | Receptor | Agonist EC50 (µM) | % Efficacy (relative to ACh or Epibatidine) | Antagonist IC50 (µM) |
| AT-1001 (human) | α3β4 | 0.37 | 35% - 70% (Partial Agonist) | - |
| AT-1001 (human) | α4β2 | 1.5 | 6% - 18% (Weak Partial Agonist) | - |
| AT-1001 (rat) | α3β4 | 1.7 | ~35% (Partial Agonist) | - |
| Varenicline (rat) | α3β4 | >10 | Weak Agonist (~25% at 10µM) | - |
| Varenicline (rat) | α4β2 | 0.57 | ~50% (Partial Agonist) | 0.0006 |
| Cytisine | α3β4 | - | Full Agonist | - |
| Cytisine | α4β2 | - | Partial Agonist | - |
Note: EC50 represents the concentration for 50% of maximal agonist response. IC50 represents the concentration for 50% inhibition. % Efficacy indicates the maximal response of the compound relative to a full agonist.
AT-1001 demonstrates a clear preference for the α3β4 nAChR subtype in terms of both binding affinity and functional activity.[1][2][3] Studies show that AT-1001 has a significantly higher affinity for α3β4 nAChRs compared to α4β2 nAChRs.[2][3] Functionally, AT-1001 acts as a potent partial agonist at human α3β4 nAChRs, while exhibiting much weaker partial agonism at α4β2 nAChRs.[1][4][5][6] This profile contrasts sharply with varenicline, which shows a strong preference for α4β2 nAChRs.[7][8][9] Cytisine also demonstrates higher affinity for α4β2 over α3β4 nAChRs.[10]
Experimental Protocols: Methodologies for Assessing Selectivity
The data presented above were primarily generated using two key experimental techniques: radioligand binding assays and functional assays in heterologous expression systems.
Radioligand Binding Assays
These assays determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
-
Cell Preparation: Human Embryonic Kidney (HEK) cells are transfected with the specific nAChR subunits (e.g., α3 and β4, or α4 and β2) to express the desired receptor subtype.[2]
-
Membrane Preparation: Membranes from these transfected cells, rich in the target nAChR, are isolated.
-
Competitive Binding: The cell membranes are incubated with a constant concentration of a radioligand, typically [3H]epibatidine, and varying concentrations of the unlabeled test compound (e.g., AT-1001).[2]
-
Detection and Analysis: The amount of radioactivity bound to the membranes is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to characterize the functional properties of ion channels, such as nAChRs, expressed in Xenopus oocytes. It measures the ion flow (current) through the channel in response to the application of a ligand.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human α3 and β4).[4][6]
-
Electrophysiological Recording: The oocyte is voltage-clamped using two microelectrodes. One electrode measures the membrane potential, and the other injects the current required to maintain a constant membrane potential.
-
Ligand Application: The test compound (e.g., AT-1001) is applied to the oocyte at various concentrations to determine if it activates the receptor (agonist activity) and to generate a concentration-response curve. The maximal response is often compared to that of the endogenous agonist, acetylcholine (ACh).[4][6]
-
Data Analysis: The magnitude of the current elicited by the compound at different concentrations is measured to determine its EC50 (potency) and maximal efficacy.[4][6]
Visualizing the Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core principles of the experimental methodologies described above.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Experimental setup for a TEVC functional assay.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Characterization of AT-1001, an α3β4 Nicotinic Acetylcholine Receptor Ligand, at Human α3β4 and α4β2 nAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Varenicline Blocks β2*-nAChR–Mediated Response and Activates β4*-nAChR–Mediated Responses in Mice In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Celiac Disease Therapeutic Landscape: A Comparative Analysis of Larazotide Acetate and Emerging Alternatives
For researchers, scientists, and drug development professionals, the quest for a therapeutic agent to supplement the gluten-free diet in celiac disease remains a critical area of investigation. This guide provides a cross-study analysis of the clinical trial outcomes for Larazotide acetate (B1210297), a zonulin antagonist, and compares its performance with other promising alternatives targeting different mechanisms in the celiac disease cascade. The following sections detail the clinical data, experimental protocols, and underlying signaling pathways of these investigational drugs, offering a comprehensive overview to inform future research and development.
Larazotide acetate, an octapeptide that modulates intestinal tight junctions, has been extensively studied as an adjunct therapy for celiac disease. While it showed promise in Phase 2b trials, its journey was halted after the discontinuation of its Phase 3 study.[1][2] This outcome has intensified the focus on other therapeutic strategies, including enzyme-based gluten degradation, inhibition of tissue transglutaminase 2 (tTG2), and immunomodulatory approaches. This guide will delve into the clinical findings for Larazotide acetate and compare them with key alternatives: ZED1227 (a tTG2 inhibitor), TAK-101 (an immune-tolerizing nanoparticle), AMG 714 (an anti-interleukin-15 antibody), and Latiglutenase (a gluten-degrading enzyme).
Comparative Analysis of Clinical Trial Outcomes
The following tables summarize the key quantitative outcomes from clinical trials of Larazotide acetate and its alternatives. It is important to note that these trials vary in phase, design, and primary endpoints, making direct head-to-head comparisons challenging. However, this compilation provides a valuable snapshot of the current therapeutic landscape.
| Drug | Mechanism of Action | Phase of Development | Key Efficacy Endpoints & Results | Safety & Tolerability |
| Larazotide Acetate | Zonulin Antagonist (Tight Junction Modulator) | Phase 3 (Discontinued) | Phase 2b: 0.5 mg dose met the primary endpoint with a significant reduction in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score compared to placebo (p=0.022).[3][4] Higher doses (1 mg and 2 mg) were not effective.[3] | Generally well-tolerated with a safety profile comparable to placebo.[3][5] |
| ZED1227 (TAK-227) | Tissue Transglutaminase 2 (tTG2) Inhibitor | Phase 2 | Phase 2a: All three doses (10 mg, 50 mg, 100 mg) significantly attenuated gluten-induced mucosal damage, as measured by the villus height to crypt depth ratio (Vh:Cd), compared to placebo (p<0.001 for all doses).[6] The 100 mg dose also prevented an increase in intraepithelial lymphocytes.[6] | Found to be safe and well-tolerated.[2] The most common adverse events were headache, nausea, diarrhea, vomiting, and abdominal pain, with similar incidence across all groups. A rash was observed in 8% of patients in the 100 mg group.[6] |
| TAK-101 (CNP-101) | Immune Tolerance Induction (Gliadin Nanoparticles) | Phase 2 | Phase 2a: Induced an 88% reduction in the change from baseline in interferon-γ (IFN-γ) spot-forming units compared to placebo (p=0.006) after a gluten challenge.[7][8] Deterioration in Vh:Cd was observed in the placebo group but not in the TAK-101 group, though the difference was not statistically significant.[7][8] | Well-tolerated with no serious adverse events reported.[7][8] |
| AMG 714 (PRV-015) | Anti-Interleukin-15 (IL-15) Monoclonal Antibody | Phase 2 | Phase 2a (Gluten Challenge): The primary endpoint of change in Vh:Cd ratio was not met.[9][10] However, the 300 mg dose showed a smaller increase in intraepithelial lymphocyte density compared to placebo.[10] Phase 2a (Refractory Celiac Disease Type 2): Did not meet the primary endpoint of reducing aberrant intraepithelial lymphocytes.[11] | Generally well-tolerated. The most common adverse event was nasopharyngitis.[11] |
| Latiglutenase (ALV003) | Glutenase (Enzyme Degradation of Gluten) | Phase 2 | Phase 2b: Attenuated gluten-induced mucosal injury, with a smaller change in Vh:Cd in the latiglutenase group compared to placebo (p=0.013).[12][13] Also showed a significant reduction in symptom severity for abdominal pain, bloating, and tiredness.[14] | Well-tolerated with adverse events occurring more frequently in the placebo group.[15] |
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for interpreting the results and designing future studies.
Larazotide Acetate Clinical Trial Protocol (Phase 2b Example)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: Adults with celiac disease on a gluten-free diet for at least 12 months with persistent symptoms.[3]
-
Intervention: Larazotide acetate (0.5 mg, 1 mg, or 2 mg) or placebo administered three times daily for 12 weeks.[3]
-
Primary Endpoint: Change in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[3]
-
Key Secondary and Exploratory Endpoints: Celiac Disease Patient Reported Outcome (CD-PRO) symptomatic days, improved symptom days, and anti-tissue transglutaminase (tTG) antibody levels.[3]
-
Intestinal Permeability Assessment: Lactulose-to-mannitol (LAMA) ratio was used in earlier trials. The test involves oral administration of a solution containing lactulose (B1674317) and mannitol (B672) after an overnight fast, followed by a 5-6 hour urine collection. The ratio of the two sugars in the urine is measured, typically by high-performance liquid chromatography (HPLC), to assess intestinal permeability.[16][17]
ZED1227 Clinical Trial Protocol (Phase 2a Example)
-
Study Design: Randomized, double-blind, placebo-controlled, proof-of-concept trial.[6]
-
Patient Population: Adults with well-controlled celiac disease.[6]
-
Intervention: ZED1227 (10 mg, 50 mg, or 100 mg) or placebo administered daily for 6 weeks, concurrent with a daily gluten challenge (3g of gluten).[18]
-
Primary Endpoint: Attenuation of gluten-induced mucosal damage, measured by the villus height to crypt depth (Vh:Cd) ratio.[6]
-
Histological Assessment: Duodenal biopsies were taken at baseline and after the 6-week gluten challenge. Vh:Cd was measured from well-oriented hematoxylin (B73222) and eosin-stained sections using image analysis software. Villus height is measured from the tip of the villus to the crypt opening, and crypt depth is measured from the base of the crypt to the crypt opening.[19]
TAK-101 Clinical Trial Protocol (Phase 2a Example)
-
Study Design: Randomized, double-blind, placebo-controlled trial.[7][8]
-
Patient Population: Adults with celiac disease on a gluten-free diet for at least six months.[4]
-
Intervention: Intravenous infusions of TAK-101 or placebo, followed by a 14-day gluten challenge (12g of gluten for 3 days, then 6g for 11 days).[4]
-
Primary Endpoint: Change from baseline in circulating gliadin-specific interferon-γ (IFN-γ)-producing cells, measured by an enzyme-linked immunospot (ELISpot) assay.[7][8]
-
IFN-γ ELISpot Assay: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples. The cells are then stimulated with gluten peptides in vitro. The number of cells secreting IFN-γ is quantified by capturing the cytokine on a membrane and visualizing it with an enzyme-linked secondary antibody, resulting in colored spots, each representing a single cytokine-producing cell.[13][20]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these investigational drugs is fundamental to appreciating their therapeutic rationale.
Larazotide Acetate: Modulating Tight Junctions
Larazotide acetate is believed to act as a zonulin antagonist. Zonulin, a protein that regulates intestinal permeability, binds to protease-activated receptor 2 (PAR2) and epidermal growth factor receptor (EGFR) on intestinal epithelial cells. This binding initiates a signaling cascade that leads to the disassembly of tight junction proteins, increasing paracellular permeability. By blocking zonulin, Larazotide acetate aims to prevent this cascade, thereby maintaining the integrity of the intestinal barrier and reducing the passage of immunogenic gluten peptides into the lamina propria.
ZED1227: Inhibiting the Key Enzyme tTG2
Tissue transglutaminase 2 (tTG2) plays a pivotal role in celiac disease by deamidating gluten peptides, which increases their affinity for HLA-DQ2/DQ8 molecules on antigen-presenting cells, thereby initiating the T-cell mediated immune response. ZED1227 is a small molecule inhibitor that covalently binds to the active site of tTG2, preventing this deamidation step and subsequent immune activation.[1]
TAK-101: Inducing Immune Tolerance
TAK-101 utilizes a nanoparticle-based approach to induce immune tolerance to gluten. The nanoparticles encapsulate gliadin, the immunogenic component of gluten, and are designed to be taken up by antigen-presenting cells in the spleen and liver. This delivery method aims to present the gliadin peptides in a non-inflammatory context, leading to the induction of regulatory T-cells and a state of immune tolerance, thereby preventing the activation of pathogenic T-cells upon subsequent gluten exposure.[21][22]
References
- 1. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 2. TAK-101 Nanoparticles Induce Gluten-Specific Tolerance in Celiac Disease: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. beyondceliac.org [beyondceliac.org]
- 5. Anti-IL-15 monoclonal antibody for the treatment of coeliac disease: the light at the end of the gluten free diet tunnel? - Popa - Digestive Medicine Research [dmr.amegroups.org]
- 6. Dr. Falk Pharma and Zedira announce start of the phase ... - 2021 - News - Zedira GmbH [zedira.com]
- 7. mdpi.com [mdpi.com]
- 8. beyondceliac.org [beyondceliac.org]
- 9. beyondceliac.org [beyondceliac.org]
- 10. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short wheat challenge is a reproducible in-vivo assay to detect immune response to gluten - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 14. celiac.org [celiac.org]
- 15. What are the key milestones for ZED1227 in Dr. Falma's pipeline? [synapse.patsnap.com]
- 16. Frontiers | Beyond gluten-free diet: a critical perspective on phase 2 trials on non-dietary pharmacological therapies for coeliac disease [frontiersin.org]
- 17. mayo.edu [mayo.edu]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Ex-vivo whole blood secretion of interferon (IFN)-γ and IFN-γ-inducible protein-10 measured by enzyme-linked immunosorbent assay are as sensitive as IFN-γ enzyme-linked immunospot for the detection of gluten-reactive T cells in human leucocyte antigen (HLA)-DQ2·5+-associated coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An optimised whole blood interleukin‐2 release assay is more sensitive than interferon‐γ ELISpot for detecting and quantifying gluten‐specific CD4+ T‐cell responses in coeliac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
AT-1001 vs. Mecamylamine: A Comparative Analysis of their Efficacy in Blocking Nicotine-Induced Dopamine Release
For Immediate Release
This guide provides a detailed comparison of two nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, AT-1001 and mecamylamine (B1216088), focusing on their distinct mechanisms and potencies in inhibiting nicotine-induced dopamine (B1211576) release. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction
Nicotine (B1678760), the primary psychoactive component in tobacco, exerts its reinforcing effects by stimulating the release of dopamine in the mesolimbic pathway, a critical component of the brain's reward system.[1][2] This neurochemical event is central to the addictive properties of nicotine. Consequently, antagonizing the nicotinic acetylcholine receptors (nAChRs) responsible for this dopamine surge is a key strategy in the development of smoking cessation therapies. This guide compares AT-1001, a selective α3β4 nAChR ligand, with mecamylamine, a non-selective nAChR antagonist, in their capacity to block this pivotal effect of nicotine.
Mechanism of Action
AT-1001 is characterized as a high-affinity and selective ligand for the α3β4 subtype of nAChRs.[3][4] Its mechanism is complex, exhibiting properties of both a partial agonist and a functional antagonist at this receptor subtype.[5][6][7] As a partial agonist, it can weakly activate the receptor, but in the presence of a full agonist like nicotine, it acts as an antagonist by competing for the binding site and preventing the full conformational change required for robust receptor activation.[6][7] This functional antagonism is thought to underlie its ability to reduce nicotine self-administration in preclinical models.[3][4]
Mecamylamine is a well-established non-selective and non-competitive antagonist of nAChRs.[8][9][10] Its antagonistic action is not limited to a specific nAChR subtype, and it is known to block the ion channel of the receptor, thereby preventing the influx of cations that leads to neuronal depolarization and subsequent dopamine release.[11] Mecamylamine readily crosses the blood-brain barrier and has been used in research for decades to probe the function of central nAChRs.[10][12]
Comparative Efficacy in Blocking Nicotine-Induced Dopamine Release
Experimental data reveals a significant difference in the direct efficacy of AT-1001 and mecamylamine in blocking nicotine-induced dopamine release in the nucleus accumbens (NAc), a key brain region in the reward pathway.
In studies using synaptosomal preparations from the rat nucleus accumbens, mecamylamine has been shown to be a potent inhibitor of nicotine-stimulated dopamine release.[13] Conversely, AT-1001 is reported to be significantly less potent in this regard, inhibiting dopamine release poorly and only at much higher concentrations compared to mecamylamine.[3][4][13] This suggests that the primary mechanism by which AT-1001 reduces nicotine's reinforcing effects is likely not through direct blockade of dopamine release in the NAc, but may involve indirect pathways or actions in other brain regions.[3][4]
Data Presentation
| Compound | Target Selectivity | Mechanism of Action | Inhibition of Nicotine-Induced Dopamine Release in NAc Synaptosomes | IC50 for Inhibition of Epibatidine-Induced Ca2+ Flux (α3β4 nAChR) |
| AT-1001 | Selective for α3β4 nAChR | Partial Agonist / Functional Antagonist | Poor; 40% inhibition at 10 µM | 35.2 ± 8.1 nM |
| Mecamylamine | Non-selective nAChR antagonist | Non-competitive Antagonist | Complete inhibition at 10 µM | More than twice as high as AT-1001 |
Experimental Protocols
[3H]Dopamine Release Assay from Nucleus Accumbens Synaptosomes
This in vitro assay is a standard method to directly measure the effect of compounds on neurotransmitter release from nerve terminals.
-
Tissue Preparation: The nucleus accumbens is dissected from the brains of rats. The tissue is then homogenized in a buffered sucrose (B13894) solution to isolate synaptosomes, which are resealed nerve terminals.
-
Loading with [3H]Dopamine: The synaptosomal preparation is incubated with [3H]dopamine, a radiolabeled form of dopamine, which is taken up and stored in synaptic vesicles within the synaptosomes.
-
Superfusion: The [3H]dopamine-loaded synaptosomes are placed in a superfusion chamber and continuously washed with a physiological buffer to establish a stable baseline of radioactivity.
-
Stimulation: The synaptosomes are then exposed to a buffer containing nicotine (e.g., 10 µM) to stimulate the release of [3H]dopamine.
-
Inhibition Studies: To test the inhibitory effect of AT-1001 or mecamylamine, the synaptosomes are pre-incubated with the antagonist before stimulation with nicotine.
-
Sample Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of [3H]dopamine in each fraction is quantified using liquid scintillation counting. The difference in [3H]dopamine release between nicotine-stimulated and antagonist-treated groups indicates the inhibitory potency of the compound.
Signaling Pathways and Experimental Workflow
Caption: Nicotine-induced dopamine release pathway and points of antagonist intervention.
Caption: Experimental workflow for the [³H]dopamine release assay.
Conclusion
AT-1001 and mecamylamine represent two distinct pharmacological approaches to modulating the nicotinic acetylcholine receptor system. Mecamylamine acts as a broad-spectrum, potent antagonist that effectively blocks nicotine-induced dopamine release in the nucleus accumbens. In contrast, AT-1001, despite its high affinity and selectivity for α3β4 nAChRs, is a weak inhibitor of this direct neurochemical effect of nicotine. This key difference suggests that the therapeutic potential of AT-1001 for smoking cessation may be mediated by a more complex, indirect mechanism, potentially involving different neural circuits than those directly blocked by mecamylamine. These findings are critical for the rational design and development of novel smoking cessation agents.
References
- 1. Blockade of nicotinic receptor-mediated release of dopamine from striatal synaptosomes by chlorisondamine administered in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological effects of nicotine salts on dopamine release in the nucleus accumbens [frontiersin.org]
- 3. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nicotine and mecamylamine-induced withdrawal on extracellular dopamine and acetylcholine in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotine Enhancement of Dopamine Release by a Calcium-Dependent Increase in the Size of the Readily Releasable Pool of Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The α3β4 nAChR partial agonist AT-1001 attenuates stress-induced reinstatement of nicotine seeking in a rat model of relapse and induces minimal withdrawal in dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mecamylamine decreases accumbal dopamine output in mice treated chronically with nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Effect of AT-1001: A Comparative Guide for Researchers
Introduction: AT-1001, a compound with a multifaceted pharmacological profile, has garnered significant interest for its therapeutic potential across a spectrum of diseases. This guide provides a comprehensive comparison of AT-1001's performance in various preclinical animal models, offering researchers, scientists, and drug development professionals a detailed overview of its efficacy and mechanisms of action. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of AT-1001's capabilities and inform future research endeavors.
AT-1001 has been investigated primarily in animal models of nicotine (B1678760) addiction, thoracic aortic aneurysm and dissection (TAAD), and as the synonymous compound larazotide (B1674505) acetate, in models relevant to celiac disease. Its diverse therapeutic effects stem from its ability to act as a high-affinity and selective α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, a protease-activated receptor 2 (PAR2) inhibitor, and a regulator of intestinal tight junctions via the zonulin pathway.
Nicotine Addiction: A Preclinical Assessment in Rodent Models
Background: Nicotine addiction remains a major public health challenge, and the α3β4 nicotinic acetylcholine receptor has been identified as a promising target for smoking cessation therapies.[1] AT-1001's high affinity and selectivity for this receptor subtype have positioned it as a compelling candidate for treating nicotine dependence.[1] Animal models of nicotine self-administration are crucial for evaluating the reinforcing effects of nicotine and the potential of novel therapeutics to reduce addiction-like behaviors.
Comparative Performance of AT-1001 and Alternatives in a Rat Model of Nicotine Self-Administration
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints | Quantitative Results | Alternatives |
| AT-1001 | Rat | Reduction in nicotine self-administration | Dose-dependently blocks nicotine self-administration.[1][2] | Mecamylamine |
| Attenuation of nicotine-seeking behavior | Suppresses nicotine priming-induced reinstatement of nicotine seeking.[3] | Varenicline | ||
| Specificity of action | Does not affect food responding.[1][2] |
Experimental Protocols
Nicotine Self-Administration in Rats:
This protocol is designed to assess the reinforcing effects of nicotine and the ability of AT-1001 to reduce nicotine intake.
-
Subjects: Male Sprague-Dawley rats are individually housed and maintained on a restricted diet to motivate operant responding.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery are used.
-
Surgery: Rats are anesthetized and surgically implanted with a chronic indwelling catheter in the jugular vein.
-
Training: Rats are trained to press a lever for intravenous infusions of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule. Successful lever presses are paired with a cue light to establish a conditioned reinforcer.
-
AT-1001 Administration: Once stable nicotine self-administration is achieved, rats are pretreated with various doses of AT-1001 (e.g., 0.75, 1.5, and 3.0 mg/kg, s.c.) or vehicle before the self-administration sessions.[3]
-
Data Analysis: The number of lever presses and nicotine infusions are recorded. A reduction in these measures in the AT-1001 treated group compared to the vehicle group indicates a therapeutic effect.
Reinstatement of Nicotine-Seeking Behavior:
This protocol evaluates the potential of AT-1001 to prevent relapse.
-
Extinction: Following stable self-administration, nicotine is replaced with saline, and lever pressing is no longer reinforced. This leads to a decrease in lever pressing (extinction).
-
Reinstatement: Once responding is extinguished, reinstatement of nicotine-seeking behavior is triggered by a priming injection of nicotine or varenicline.[3]
-
AT-1001 Treatment: Rats are pretreated with AT-1001 or vehicle before the priming injection.
-
Data Analysis: A suppression of lever pressing in the AT-1001 group indicates the drug's ability to attenuate relapse-like behavior.[3]
Signaling Pathway and Experimental Workflow
Caption: AT-1001 antagonizes the α3β4 nAChR, blocking nicotine-induced dopamine release.
Caption: Experimental workflow for evaluating AT-1001 in nicotine addiction models.
Thoracic Aortic Aneurysm and Dissection (TAAD): A Novel Therapeutic Avenue
Background: Thoracic aortic aneurysm and dissection are life-threatening conditions with limited pharmacological treatment options.[4][5] Recent research has implicated the disruption of endothelial tight junctions as an early event in the pathogenesis of TAAD.[6] AT-1001, with its ability to inhibit protease-activated receptor 2 (PAR2) and seal tight junctions, has emerged as a potential therapeutic agent.[6][7] The β-aminopropionitrile (BAPN)-fed mouse model is a widely used preclinical model to study TAAD, as BAPN induces lathyrism, which weakens the aortic wall and leads to aneurysm formation.[5][8]
Comparative Performance of AT-1001 in a Mouse Model of TAAD
| Therapeutic Agent | Animal Model | Key Efficacy Endpoints | Quantitative Results | Alternatives |
| AT-1001 | BAPN-fed mice | Reduction in TAAD incidence | Alleviated BAPN-induced impairment of endothelial TJ function and reduced TAAD incidence.[6][7] | Losartan [9] |
| Improvement of endothelial tight junction function | Attenuated vascular inflammation and edema in the thoracic aortas.[7] | β-blockers [9] |
Experimental Protocols
BAPN-Induced Thoracic Aortic Aneurysm in Mice:
This protocol is used to induce TAAD and evaluate the protective effects of AT-1001.
-
Subjects: Young male C57BL/6 mice are typically used.[8]
-
BAPN Administration: BAPN is administered in the drinking water (e.g., 0.5% or 1 g/kg/day) for several weeks to induce aortic aneurysms.[5][8]
-
AT-1001 Treatment: A group of mice receives AT-1001 concurrently with BAPN administration.
-
Aortic Tissue Analysis: At the end of the study period, mice are euthanized, and the thoracic aortas are harvested.
-
Histological Analysis: Aortic tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin, Verhoeff-Van Gieson) to assess aortic diameter, wall thickness, and elastin (B1584352) fiber integrity.
-
Immunofluorescence: Aortic sections are stained for tight junction proteins (e.g., ZO-1, occludin) to evaluate the integrity of the endothelial barrier.
-
Data Analysis: The incidence of TAAD, aortic diameter, and the expression and localization of tight junction proteins are compared between the AT-1001 treated group and the BAPN-only group.
Signaling Pathway and Experimental Workflow
Caption: AT-1001 inhibits PAR2 signaling, preventing tight junction disruption and TAAD.
References
- 1. Frontiers | Progress in murine models of ruptured abdominal aortic aneurysm [frontiersin.org]
- 2. Vascular Endothelial Tight Junctions and Barrier Function Are Disrupted by 15(S)-Hydroxyeicosatetraenoic Acid Partly via Protein Kinase Cϵ-mediated Zona Occludens-1 Phosphorylation at Threonine 770/772 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-activated receptor-2 turnover stimulated independently of receptor activation in porcine coronary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 6. Zonulin transgenic mice show altered gut permeability and increased morbidity/mortality in the DSS colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models, Pathogenesis, and Potential Treatment of Thoracic Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteinase activated receptor‐2 counterbalances the vascular effects of endothelin‐1 in fibrotic tight‐skin mice - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of Larazotide acetate and budesonide in celiac disease
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of larazotide (B1674505) acetate (B1210297) and budesonide (B1683875), two therapeutic agents with distinct mechanisms of action that have been investigated for the management of celiac disease. The content is structured to facilitate a clear understanding of their pharmacological profiles, clinical evidence, and the experimental methodologies used in their evaluation.
Core Therapeutic Strategies
Celiac disease management has historically been limited to a strict gluten-free diet. However, the challenges of dietary adherence and the persistence of symptoms in many individuals have spurred the development of pharmacological interventions. Larazotide acetate and budesonide represent two different approaches: larazotide acetate targets the underlying gut permeability defect, while budesonide addresses the downstream inflammatory consequences.
Larazotide Acetate is a first-in-class tight junction regulator.[1] It functions as a zonulin antagonist, a protein that modulates intestinal permeability.[2][3] In celiac disease, gluten ingestion triggers zonulin release, leading to the disassembly of tight junctions between intestinal epithelial cells. This increases intestinal permeability, allowing gluten peptides to cross the epithelial barrier and provoke an inflammatory immune response.[4][5][6] Larazotide acetate aims to prevent this initial step by keeping the tight junctions intact.[1][2]
Budesonide is a potent, locally-acting synthetic corticosteroid with low systemic bioavailability.[7] Its mechanism of action in celiac disease is not disease-specific but rather leverages its broad anti-inflammatory properties.[8] Budesonide binds to glucocorticoid receptors in the cytoplasm of intestinal cells.[9][10] The resulting complex translocates to the nucleus and modulates gene expression, leading to the suppression of pro-inflammatory cytokines and other mediators of the inflammatory cascade.[8][11]
Signaling Pathways and Mechanisms of Action
The distinct therapeutic targets of larazotide acetate and budesonide are best understood by examining their respective signaling pathways.
Larazotide Acetate: Modulating the Zonulin Pathway
Larazotide acetate directly interferes with the gluten-induced increase in intestinal permeability. By acting as a zonulin antagonist, it prevents the signaling cascade that leads to the opening of tight junctions.[2][3]
References
- 1. Larazotide Acetate for Persistent Symptoms of Celiac Disease Despite a Gluten-Free Diet: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. eaglebio.com [eaglebio.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Binding Mechanism of AT-1001 at Nicotinic Acetylcholine Receptors: A Non-Competitive Profile
This guide provides a comprehensive analysis of the binding characteristics of AT-1001 at nicotinic acetylcholine (B1216132) receptors (nAChRs), with a specific focus on elucidating its non-competitive binding mechanism. For researchers and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount for advancing therapeutic strategies targeting the nicotinic system. AT-1001, a high-affinity ligand for the α3β4 nAChR subtype, presents a complex yet compelling profile that deviates from classical competitive antagonism.
Competitive vs. Non-Competitive Binding: A Conceptual Overview
At the molecular level, the distinction between competitive and non-competitive binding is fundamental. Competitive ligands bind to the same site as the endogenous agonist (orthosteric site), directly competing for receptor occupancy. In contrast, non-competitive ligands bind to a different site (allosteric site), modulating receptor function without directly preventing agonist binding. This distinction has profound implications for the pharmacological effect of a compound.
Caption: Competitive vs. Non-Competitive Binding
AT-1001: Evidence for a Non-Competitive Interaction
While AT-1001 can displace radiolabeled competitive ligands like [³H]epibatidine, suggesting interaction with the orthosteric binding site, its overall pharmacological profile is not consistent with simple competitive antagonism.[1][2] Several key experimental findings support a non-competitive mechanism of action:
-
Scatchard Analysis: In radioligand binding studies, increasing concentrations of AT-1001 lead to a decrease in the maximal binding capacity (Bmax) of [³H]epibatidine, without significantly altering its binding affinity (Kd). This is a hallmark of non-competitive inhibition.[1]
-
Functional Assays: In functional assays, such as calcium flux measurements, AT-1001 reduces the maximal response achievable by an agonist.[1][2] A competitive antagonist would shift the agonist dose-response curve to the right without affecting the maximum response.
-
Partial Agonism and Functional Antagonism: Further complicating its profile, AT-1001 has been shown to act as a partial agonist at human α3β4 nAChRs.[3][4] It can weakly activate the receptor on its own but also desensitizes the receptor at similar concentrations.[4][5][6] This desensitization contributes to an overall functional antagonism, a characteristic often observed with non-competitive modulators.
Comparative Analysis of nAChR Ligands
To contextualize the unique properties of AT-1001, the following table compares its binding affinity and functional potency with other well-characterized nAChR ligands.
| Compound | Primary Target(s) | Binding Mode | Ki (nM) | IC50/EC50 (nM) |
| AT-1001 | α3β4 | Non-competitive Antagonist / Partial Agonist | 2.4 (α3β4), 476 (α4β2), 221 (α7) [1] | IC50: 35.2 (vs. Epibatidine-induced Ca2+ flux in α3β4) [1] |
| Mecamylamine | Broad-spectrum nAChR | Non-competitive Antagonist (Channel Blocker) | Does not compete with [³H]epibatidine binding[1] | IC50: ~78 (vs. Epibatidine-induced Ca2+ flux in α3β4)[1] |
| Varenicline | α4β2 | Partial Agonist | ~0.06 (α4β2), ~3 (α3β4) | EC50: ~2 (α4β2), Weak agonist at α3β4[7] |
| Epibatidine (B1211577) | High-affinity for most nAChRs | Competitive Agonist | ~0.03 (α3β4), ~0.02 (α4β2) | Potent agonist |
Experimental Protocols
The characterization of AT-1001's binding mechanism relies on a combination of in vitro assays.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) and mode of interaction of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells heterologously expressing the nAChR subtype of interest (e.g., HEK293 cells with α3β4) are prepared.
-
Incubation: A fixed concentration of a radiolabeled competitive ligand (e.g., [³H]epibatidine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (AT-1001).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation. Scatchard analysis, plotting bound/free radioligand versus bound radioligand, can be used to infer the binding mechanism. A decrease in Bmax with increasing concentrations of the test compound is indicative of non-competitive inhibition.
-
2. Functional Assays: Calcium Flux
-
Objective: To measure the functional consequences of ligand binding by quantifying changes in intracellular calcium concentration upon receptor activation or inhibition.
-
Methodology:
-
Cell Culture: Cells expressing the target nAChR subtype are plated in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (AT-1001) is added at various concentrations, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated to determine EC50 values for agonists and IC50 values for antagonists. A reduction in the maximal response to an agonist in the presence of the test compound suggests non-competitive antagonism.
-
Caption: Workflow for nAChR Ligand Characterization
Conclusion
The evidence strongly indicates that AT-1001 exhibits a non-competitive binding profile at α3β4 nAChRs. Although it interacts with the epibatidine binding site, its ability to reduce the maximal binding capacity and functional response of the receptor, coupled with its characteristics as a partial agonist leading to functional antagonism, distinguishes it from classical competitive antagonists. This complex mechanism of action underscores the importance of a multi-faceted experimental approach to accurately characterize ligand-receptor interactions and provides a valuable framework for the development of novel therapeutics targeting the nicotinic acetylcholine receptor system.
References
- 1. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Functional characterization of AT-1001, an α3β4 nicotinic acetylcholine receptor ligand, at human α3β4 and α4β2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. AT–1001: a high-affinity α3β4 nAChR ligand with novel nicotine-suppressive pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Larazotide Acetate's Efficacy on Tight Junctions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Larazotide acetate (B1210297) (LA), an octapeptide drug candidate, has garnered significant attention for its potential to modulate intestinal tight junctions, offering a promising therapeutic avenue for conditions like celiac disease. This guide provides a comparative overview of the experimental findings on Larazotide acetate's effects on tight junction integrity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid in the replication and further investigation of its therapeutic potential.
I. Quantitative Assessment of Larazotide Acetate's Effect on Tight Junction Function
The primary measure of tight junction integrity in in-vitro models is the assessment of transepithelial electrical resistance (TEER) and paracellular permeability. Larazotide acetate has been shown to positively influence these parameters across various cell-based models.
Table 1: Effect of Larazotide Acetate on Transepithelial Electrical Resistance (TEER)
| Cell Line | Experimental Model | Larazotide Acetate Concentration | Outcome | Reference |
| Caco-2 BBe1 | Anoxia/Reoxygenation Injury | 10 µM | Significantly increased TEER compared to untreated injured cells. | [1] |
| IPEC-J2 | Leaky Gut Model | 1 mM | Significantly higher TEER compared to untreated cells. | [2] |
Table 2: Effect of Larazotide Acetate on Paracellular Permeability (Lucifer Yellow Flux)
| Cell Line | Inducer of Permeability | Larazotide Acetate Concentration | Outcome | Reference |
| Caco-2 | Supernatant from PT-gliadin activated PBMCs or proinflammatory cytokines (TNF-α, IFN-γ, IL-1β) | Not specified | Inhibited the increase in Lucifer Yellow permeability by 60-80%. | [3] |
II. Experimental Protocols for Assessing Tight Junction Modulation
Replication of scientific findings hinges on the meticulous application of experimental protocols. Below are detailed methodologies for key assays used to evaluate the impact of Larazotide acetate on tight junction function.
A. Transepithelial Electrical Resistance (TEER) Measurement
This protocol outlines the steps to measure the electrical resistance across a cellular monolayer, a key indicator of tight junction integrity.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size polyester (B1180765) membrane)
-
Cell culture medium
-
Voltmeter with "chopstick" electrodes (e.g., EVOM™)
-
Water bath at 37°C
-
Ringers buffer supplemented with 25 mM glucose
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for the formation of a differentiated monolayer with stable tight junctions.
-
Equilibration: Before measurement, equilibrate the cell monolayers in pre-warmed (37°C) Ringers buffer for 10 minutes. Use 300 µL on the apical side and 1,200 µL on the basolateral side.[4]
-
TEER Measurement: Place the "chopstick" electrodes in the apical and basolateral compartments of the Transwell insert while submerged in a 37°C water bath. Record the resistance in Ohms (Ω).[4]
-
Calculation:
-
Subtract the resistance of a blank Transwell insert (without cells) from the measured resistance of the cell monolayer.
-
Multiply the result by the surface area of the membrane (in cm²) to obtain the TEER value in Ω·cm².[1]
-
B. Paracellular Permeability Assay (Lucifer Yellow Flux)
This assay quantifies the passage of a fluorescent molecule, Lucifer Yellow, across the cell monolayer, providing a measure of paracellular permeability.
Materials:
-
Caco-2 cell monolayers on Transwell inserts
-
Lucifer Yellow (LY) solution (7.5 mM)[5]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Incubation: Replace the medium on the apical side with the 7.5 mM Lucifer Yellow solution. Incubate for 1 hour at 37°C with gentle shaking (50 RPM).[5]
-
Sample Collection: After incubation, collect a 100 µL sample from the basolateral compartment of each Transwell.[5]
-
Measurement: Transfer the collected samples to a black 96-well plate. Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[5]
-
Quantification: Create a standard curve with known concentrations of Lucifer Yellow to determine the concentration in the basolateral samples.
C. Immunofluorescence Staining of Tight Junction Proteins
This protocol allows for the visualization of the localization and organization of key tight junction proteins, such as ZO-1 and occludin.
Materials:
-
Caco-2 cell monolayers on coverslips or Transwell membranes
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-ZO-1, anti-occludin)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Wash cells with PBS and fix with cold methanol or paraformaldehyde.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Primary Antibody Incubation: Incubate with primary antibodies against ZO-1 and occludin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the localization of tight junction proteins using a fluorescence microscope.
D. Western Blotting for Phosphorylated Myosin Light Chain (pMLC)
This technique is used to quantify the levels of phosphorylated myosin light chain, a key downstream effector in the regulation of tight junction contractility.
Materials:
-
Cell lysates from treated and control Caco-2 cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pMLC-2, anti-MLC-2 (total)[2]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pMLC-2 and total MLC-2 overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pMLC-2 signal to the total MLC-2 signal.
III. Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Proposed signaling pathway of Larazotide acetate in mitigating tight junction disruption.
Caption: Experimental workflow for measuring Transepithelial Electrical Resistance (TEER).
Caption: Workflow for Immunofluorescence and Western Blot analysis of tight junction-related proteins.
References
Safety Operating Guide
Proper Disposal Procedures for AT 1001
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides detailed, step-by-step guidance for the proper disposal of AT 1001, a compound identified as 3-((2-(pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide, also referred to as M1001.[1] Adherence to these procedures is essential for protecting laboratory personnel and minimizing environmental impact.
Quantitative Hazard Data
A summary of the hazards associated with this compound, based on the available Safety Data Sheet (SDS), is provided in the table below.[1] This information is critical for understanding the risks and taking appropriate safety precautions during handling and disposal.
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| H315 | Skin Irritation (Category 2) | Causes skin irritation. |
| H319 | Eye Irritation (Category 2A) | Causes serious eye irritation. |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. |
Experimental Protocol: Proper Disposal of this compound
The following protocol must be strictly followed for the disposal of this compound and any materials contaminated with it.[1]
1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles
-
A laboratory coat
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
2. Waste Segregation:
-
Solid Waste: All solid this compound waste, such as residual powder and contaminated disposable items (e.g., weigh boats, pipette tips), must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), the resulting solution must be collected in a designated container for hazardous liquid waste.[1] It is crucial to ensure that the waste container is chemically compatible with the solvent used.[1]
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous and must be collected and disposed of as hazardous liquid waste.[1] After triple-rinsing, the label on the empty container should be defaced before disposal according to your institution's guidelines for empty chemical containers.[1]
3. Decontamination: Following the completion of handling and disposal procedures, all surfaces and equipment that came into contact with this compound must be thoroughly decontaminated. Use an appropriate solvent and cleaning agents for this purpose. All cleaning materials used for decontamination must also be disposed of as hazardous waste.[1]
4. Storage of Waste: Sealed hazardous waste containers must be stored in a designated and secure satellite accumulation area pending collection for disposal. This area should be located away from general laboratory traffic and materials that are incompatible with the waste.[1]
5. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[1]
Disposal Workflow
The following diagram illustrates the key steps in the proper disposal process for this compound.
References
Essential Safety and Handling Protocols for Acetylene Gas (AT 1001)
Disclaimer: The identifier "AT 1001" is not a standard chemical name. Based on available safety data sheets, this guide assumes "this compound" refers to Acetylene (B1199291), dissolved (CAS No. 74-86-2). Acetylene is a highly flammable and unstable gas that requires strict adherence to safety protocols to mitigate risks of fire and explosion.[1]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling acetylene gas cylinders in a laboratory setting. It includes procedural guidance on personal protective equipment (PPE), handling, storage, and disposal.
Personal Protective Equipment (PPE)
When handling acetylene cylinders, it is crucial to use appropriate PPE to protect against potential hazards such as flash fires, explosions, and high-pressure gas release.[2]
| Protection Type | PPE Specification | Standard | Purpose |
| Eye Protection | Safety glasses with side shields. | EN 166 | To protect against impact from debris in case of unexpected gas release.[3][4] |
| Hand Protection | Leather or other heavy-duty, flame-resistant work gloves. Must be clean and free of oil and grease. | EN 388 | To protect hands during cylinder handling and from potential flash burns.[3][4] |
| Footwear | Safety footwear with protective toecaps. | EN ISO 20345 | To protect feet from crushing injuries if a cylinder falls.[4] |
| Body Protection | Flame-resistant and anti-static overalls. Clothing made of natural fibers like cotton is recommended over synthetic materials.[4][5] | EN ISO 14116, EN ISO 1149-5 | To protect the body from flash fires and prevent static discharge that could ignite the gas.[4] |
| Respiratory | Self-contained breathing apparatus (SCBA) may be required in case of a significant leak in a confined space to prevent asphyxiation. | NIOSH Approved | For emergency situations involving large releases in poorly ventilated areas.[6] |
Experimental Protocols: Safe Handling and Operational Plans
Adherence to the following step-by-step procedures is mandatory for the safe use of acetylene gas in a laboratory environment.
Receiving and Storing Cylinders
-
Inspect Cylinders Upon Receipt: Before accepting a cylinder, visually inspect it for any signs of damage, such as heavy rust or pitting. Ensure the cylinder has a clear label identifying it as acetylene and that the valve cap is securely in place.[7]
-
Transport with Care: Always use a cylinder cart to move acetylene cylinders. Never roll, drag, or drop them. The cylinder must be secured to the cart with a chain or strap.[1][7]
-
Proper Storage:
-
Store cylinders in a designated, well-ventilated, and dry area, away from heat sources, open flames, and sparks.[8][9][10]
-
Acetylene cylinders must always be stored in an upright position to prevent the acetone (B3395972) solvent from leaking.[1][11]
-
Segregate acetylene cylinders from oxygen and other oxidizing gases by at least 20 feet (6 meters) or by a fire-resistant wall at least 5 feet (1.5 meters) high.[1][12]
-
Ensure the storage area is marked with "No Smoking" signs.[10]
-
Operational Use in the Laboratory
-
Secure the Cylinder: Before use, securely fasten the acetylene cylinder in an upright position to a stable object like a workbench or wall using chains or straps.[1][7]
-
Regulator and Equipment:
-
Use only regulators, gauges, and hoses specifically designed for acetylene service. Never use equipment intended for other gases.[10]
-
Ensure a flashback arrestor is installed on the regulator.[10]
-
Before attaching the regulator, briefly open and close the cylinder valve to clear any debris from the outlet (this is known as "cracking").
-
-
Leak Testing: After attaching the regulator and all connections, perform a leak test using a soapy water solution. Apply the solution to all connections and look for bubbles, which indicate a leak. Never use a flame to test for leaks.[1][13]
-
Opening the Valve: Open the cylinder valve slowly and no more than one and a half turns. Keep the cylinder wrench in place on the valve stem for quick shut-off in an emergency.[5]
-
Shutdown Procedure:
-
Close the cylinder valve completely.
-
Bleed the lines to release any trapped gas.
-
When the cylinder is not in use, the valve must be closed, and if it will be out of service for an extended period, the regulator should be removed and the valve cap replaced.[7]
-
Emergency and Disposal Plans
Emergency Procedures
| Situation | Action |
| Gas Leak (No Fire) | 1. If safe to do so, close the cylinder valve.[14] 2. If the leak persists, move the cylinder to a well-ventilated area outdoors, away from ignition sources.[13] 3. Ventilate the area of the leak.[3] 4. Post warning signs to prevent others from entering the area.[13] 5. Contact your institution's safety office and the gas supplier.[14] |
| Fire | 1. If the cylinder itself is on fire, immediately evacuate the area and activate the fire alarm.[14] 2. Call emergency services and inform them that an acetylene cylinder is involved.[15] 3. If a small fire is near the cylinder, and you are trained to do so, use a dry chemical or CO2 fire extinguisher to put out the surrounding fire, then attempt to close the cylinder valve.[14] 4. If the cylinder has been exposed to fire, it may be undergoing internal decomposition. Cool the cylinder with a water spray from a safe distance for at least an hour. Do not move the cylinder until it has cooled completely.[9] |
Disposal Plan
-
Empty Cylinders: Even "empty" acetylene cylinders contain residual gas and acetone and should be handled with the same care as full cylinders.[14]
-
Return to Supplier: The primary and recommended method of disposal is to return the cylinder to the gas supplier from whom it was purchased. They have the proper facilities to handle and refill or decommission the cylinders.
-
Specialized Waste Disposal: If returning to the supplier is not possible, contact a certified hazardous waste disposal company that handles pressurized gas cylinders.[16] Never dispose of acetylene cylinders in regular trash or as scrap metal.[17]
Workflow for Safe Handling of Acetylene Cylinders
Caption: Workflow for the safe handling of acetylene gas cylinders.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Importance of PPE in Acetylene Plants [rexarc.com]
- 3. alsafetydatasheets.com [alsafetydatasheets.com]
- 4. Hobbyweld Blog | PPE for Handling and Transporting Cylinders [hobbyweld.co.uk]
- 5. tru.ca [tru.ca]
- 6. produkte.linde-gas.at [produkte.linde-gas.at]
- 7. How to Safely Handle Compressed Gas Cylinders | Lab Manager [labmanager.com]
- 8. westliberty.edu [westliberty.edu]
- 9. climatechange.vn [climatechange.vn]
- 10. eiga.eu [eiga.eu]
- 11. How to Handle and Store Acetylene Cylinders - Rexarc [rexarc.com]
- 12. dodtec.com [dodtec.com]
- 13. Safety Topic: Acetylene and LP-Gas Leaking Cylinders — Central Welding Supply [centralwelding.com]
- 14. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 15. adamsgas.co.uk [adamsgas.co.uk]
- 16. Acetylene Cylinder disposal [firenetforum.org.uk]
- 17. Oxygen or Acetylene Tank Disposal · NYC311 [portal.311.nyc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
